molecular formula C9H15NO4S B118938 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid CAS No. 141783-63-3

3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid

Cat. No.: B118938
CAS No.: 141783-63-3
M. Wt: 233.29 g/mol
InChI Key: HYAXPNDMEODKHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C9H15NO4S and its molecular weight is 233.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4S/c1-9(2,3)14-8(13)10-4-5-15-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAXPNDMEODKHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCSC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405177
Record name 3-(tert-Butoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141783-63-3
Record name 3-(tert-Butoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Analysis and Conformation of 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Constrained Cysteine Analog

In the landscape of modern drug discovery and peptide science, the precise control of molecular conformation is paramount. 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid, hereafter referred to as Boc-Thz-OH, has emerged as a critical building block for achieving this control. As a conformationally constrained analog of cysteine and a proline mimic, its rigid five-membered thiazolidine ring offers a predictable scaffold for constructing peptidomimetics with enhanced biological activity and stability.[1][2] Understanding the intricate details of its three-dimensional structure and conformational preferences is not merely an academic exercise; it is fundamental to harnessing its full potential in the rational design of novel therapeutics.

This guide provides a comprehensive exploration of the structural and conformational analysis of Boc-Thz-OH. We will delve into the key analytical techniques, from the definitive solid-state picture provided by X-ray crystallography to the dynamic solution-state insights from Nuclear Magnetic Resonance (NMR) spectroscopy and the predictive power of computational modeling. By synthesizing these perspectives, we aim to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to effectively utilize this versatile molecule.

Core Molecular Structure and Synthesis

Boc-Thz-OH possesses a central thiazolidine ring, a five-membered heterocycle containing both sulfur and nitrogen atoms. A carboxylic acid group is attached at the C2 position, and a bulky tert-butoxycarbonyl (Boc) protecting group is attached to the nitrogen atom.[3][4]

The synthesis of Boc-Thz-OH and its derivatives typically involves a two-step process. The first step is the condensation reaction between L-cysteine and an appropriate aldehyde to form the thiazolidine-4-carboxylic acid core. This is followed by the protection of the secondary amine with di-tert-butyl dicarbonate (Boc₂O) to yield the final product.[5] This synthetic route underscores the importance of rigorous purification and characterization, as the creation of the C2 stereocenter can lead to the formation of diastereomers.

A Triad of Analytical Techniques for Structural Elucidation

A complete understanding of a molecule's conformation requires a multi-faceted approach, correlating solid-state structure with behavior in solution and theoretical energy landscapes.

X-ray Crystallography: The Definitive Solid-State View

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, offering precise bond lengths, bond angles, and torsional angles.

Causality Behind the Method: The crystalline lattice forces the molecule into a low-energy, well-defined conformation. This "snapshot" is invaluable for validating computational models and understanding the intrinsic geometric preferences of the ring system.

Key Findings for Thiazolidine Derivatives: Studies on derivatives of Boc-Thz-OH consistently reveal that the five-membered thiazolidine ring is not planar. Instead, it adopts a puckered conformation, typically described as a twisted or half-chair form, to alleviate torsional strain.[5] The bulky N-Boc group plays a significant role in dictating the specific puckering and the relative orientation of the substituents.

Data Presentation: Crystallographic Parameters of a Representative Derivative

To illustrate, the following table summarizes key crystallographic data for a closely related compound, 3-(tert-Butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid.[5]

ParameterValue
Molecular FormulaC₁₅H₁₈ClNO₄S
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)6.4600 (13)
b (Å)10.641 (2)
c (Å)12.411 (3)
β (°)94.52 (3)
ConformationTwisted

Experimental Protocol: Single-Crystal X-ray Diffraction

G cluster_protocol Protocol 1: X-ray Crystallography Workflow A Step 1: Crystal Growth Slow evaporation of a saturated solution (e.g., ethyl acetate/hexane). B Step 2: Crystal Mounting Mount a suitable single crystal on a goniometer head. A->B C Step 3: Data Collection Expose crystal to a monochromatic X-ray beam (e.g., Mo Kα) at low temperature (e.g., 100 K). B->C D Step 4: Structure Solution Solve the phase problem using direct methods or Patterson methods. C->D E Step 5: Structure Refinement Refine the atomic positions and thermal parameters against the collected diffraction data. D->E F Step 6: Validation Validate the final structure using metrics like R-factor and goodness-of-fit. E->F

Figure 1. Generalized workflow for single-crystal X-ray diffraction.

NMR Spectroscopy: Probing Conformation in Solution

While crystallography provides a static picture, NMR spectroscopy offers invaluable insights into the molecule's structure and dynamic behavior in solution, which is more relevant to its biological context.

Causality Behind the Method: The chemical environment of each nucleus influences its resonance frequency (chemical shift). Through-bond (scalar) and through-space (dipolar) couplings between nuclei provide information about connectivity and spatial proximity, respectively.

Key Techniques and Insights:

  • 1D ¹H and ¹³C NMR: Used for initial structural verification and purity assessment.

  • 2D Correlation Spectroscopy (COSY): Establishes proton-proton coupling networks, confirming the spin systems within the molecule.

  • 2D Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded protons and carbons.

  • 2D Heteronuclear Multiple Bond Correlation (HMBC): Reveals longer-range (2-3 bond) correlations between protons and carbons, crucial for assigning quaternary carbons.

  • 2D Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): This is the cornerstone of solution-state conformational analysis.[6] It detects through-space correlations between protons that are close to each other (< 5 Å), providing distance restraints that are used to build a 3D model of the predominant solution conformation.[7][8] For molecules like Boc-Thz-OH, NOESY can reveal the relative orientation of protons on the thiazolidine ring and between the ring and the Boc group.

Experimental Protocol: NMR-Based Conformational Analysis

G cluster_protocol2 Protocol 2: NMR Conformational Analysis Workflow A Step 1: Sample Preparation Dissolve sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). B Step 2: Data Acquisition Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) spectra. A->B C Step 3: Resonance Assignment Use COSY, HSQC, and HMBC to assign all proton and carbon signals. B->C D Step 4: NOE Integration & Conversion Integrate NOESY cross-peaks and convert intensities into semi-quantitative distance restraints (e.g., strong, medium, weak). C->D E Step 5: Structure Calculation Use distance geometry or molecular dynamics programs to generate a family of structures consistent with the NOE restraints. D->E F Step 6: Refinement & Analysis Select the lowest energy conformers to represent the solution-state structure. E->F

Figure 2. Methodology for NMR-based conformational analysis in solution.

Computational Modeling: Mapping the Energy Landscape

Computational chemistry provides a powerful complementary tool to experimental methods, allowing for the exploration of the full conformational space and the quantification of the relative energies of different conformers.

Causality Behind the Method: Quantum mechanical methods, such as Density Functional Theory (DFT), solve the electronic structure of the molecule to calculate its energy and properties.[9][10] This allows for the prediction of stable geometries without the need for a physical sample.

Key Applications:

  • Conformational Search: Systematically or stochastically rotating all rotatable bonds to generate a wide range of possible conformations.

  • Geometry Optimization: Finding the lowest energy structure for a given starting conformation. DFT calculations at levels like B3LYP/6-31G(d,p) are commonly used to obtain reliable geometries.[10][11]

  • Energy Profiling: Calculating the energy barrier for ring puckering or bond rotation, providing insight into the molecule's flexibility.

  • NMR Prediction: Calculating theoretical chemical shifts and coupling constants to aid in the interpretation of experimental NMR data.

Experimental Protocol: Computational Conformational Analysis

G cluster_protocol3 Protocol 3: Computational Analysis Workflow A Step 1: Initial Structure Build a 2D or 3D model of the molecule. B Step 2: Conformational Search Perform a systematic or random search using a molecular mechanics force field (e.g., MMFF). A->B C Step 3: Clustering & Selection Cluster the resulting conformers by RMSD and select unique low-energy structures. B->C D Step 4: High-Level Optimization Perform geometry optimization and frequency calculations on selected conformers using DFT (e.g., B3LYP/6-31G(d,p)). C->D E Step 5: Energy Analysis Compare the relative energies of the optimized conformers to identify the global minimum and other low-lying stable states. D->E F Step 6: Property Calculation Calculate properties like NMR shifts or vibrational frequencies for comparison with experimental data. E->F

Figure 4. Dynamic equilibrium between major ring pucker conformations.

Implications for Peptide Science and Drug Development

The true value of Boc-Thz-OH lies in how its defined conformational preferences translate into functional advantages in a biological setting. By replacing a flexible cysteine or proline residue in a peptide sequence with this rigid analog, chemists can lock the peptide backbone into a specific bioactive conformation.

Causality of Application:

  • Structural Pre-organization: A flexible peptide must expend entropic energy to adopt the correct conformation for binding to a receptor. A rigid peptidomimetic is already "pre-organized" for binding, which can lead to a significant increase in affinity. [12][13]2. Enhanced Stability: The constrained ring protects the adjacent amide bonds from proteolytic degradation by enzymes, increasing the in vivo half-life of the peptide drug.

  • Induction of Secondary Structures: The thiazolidine scaffold can act as a potent β-turn mimetic, a critical secondary structure motif for molecular recognition processes. [2] This ability to enforce a specific 3D shape makes Boc-Thz-OH a powerful tool in the design of inhibitors for protein-protein interactions, receptor agonists/antagonists, and other targeted therapeutics.

G cluster_drugdev Role of Conformation in Drug Development A Constrained Conformation (Ring Pucker, Fixed Dihedrals) B Structural Pre-organization A->B C Proteolytic Resistance A->C D Higher Receptor Affinity B->D E Improved Pharmacokinetics C->E F Enhanced Biological Activity D->F E->F

Figure 5. Logical flow from conformational properties to drug development advantages.

Conclusion

This compound is more than just a protected amino acid; it is a sophisticated molecular tool for conformational control. A thorough structural analysis, integrating the atomic precision of X-ray crystallography, the solution-state dynamics from NMR spectroscopy, and the predictive power of computational modeling, is essential for its effective application. The inherent rigidity of its puckered thiazolidine ring provides a robust strategy for designing peptidomimetics with superior stability and enhanced biological function. As the demand for more potent and specific therapeutics grows, a deep, mechanistic understanding of such conformationally constrained building blocks will continue to be a cornerstone of successful drug design and development.

References

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of α-helical peptide molecules containing Aib residues. Biochemistry, 29(28), 6747-6756. Available at: [Link]

  • Gfeller, D., et al. (2022). Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. Journal of Chemical Information and Modeling, 62(3), 555-565. Available at: [Link]

  • PubChem. (n.d.). 3-(tert-Butoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. (n.d.). (2R)-3-(tert-Butoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • Gessier, F., et al. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. The Journal of Organic Chemistry, 84(5), 2735-2742. Available at: [Link]

  • Verma, S., & Gopi, H. N. (2020). Conformational landscape of substituted prolines. Biopolymers, 111(4), e23348. Available at: [Link]

  • Grison, C. M., et al. (2020). Crystal structure analysis of N-acetylated proline and ring size analogs. Journal of Peptide Science, 26(10), e3275. Available at: [Link]

  • Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. Journal of Computational Chemistry, 28(8), 1341-1353. Available at: [Link]

  • ACD/Labs. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. Available at: [Link]

  • Peran, M. (2019). Thiazolidine ring-opening and deprotonation. Computational DFT study. Repository of the University of Rijeka. Available at: [Link]

  • Megrouss, Y., et al. (2019). Synthesis, X-Ray Structure Determination and Related Physical Properties of Thiazolidinone Derivative by DFT Quantum Chemical Me. Acta Chimica Slovenica, 66(2), 490-500. Available at: [Link]

  • Kessler, H., et al. (1996). Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. Journal of the American Chemical Society, 118(32), 7667-7681. Available at: [Link]

  • Hagn, F., et al. (2018). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Angewandte Chemie International Edition, 57(34), 10948-10952. Available at: [Link]

  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. University of Zurich. Available at: [Link]

  • Das, S., & Joseph, A. (2022). #143 Design, synthesis, induced-fit docking, DFT, molecular dynamics, and biological evaluation of some thiazolidine-4-ones as antidiabetic agent through PPAR-γ partial agonism. Journal of Pharmaceutical Chemistry, 8(Supplement). Available at: [Link]

  • ResearchGate. (2021). GREEN SYNTHESIS, BIOLOGICAL EVALUATION AND DFT CALCULATIONS OF THIAZOLIDINONE DERIVATIVES – A REVIEW. Available at: [Link]

  • Floridi, A., et al. (1978). Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems. Archives of Biochemistry and Biophysics, 189(2), 258-266. Available at: [Link]

  • Durig, J. R., & Little, T. S. (1990). DFT and MP2 ring puckering potential functions, vibrational analysis and comparison with experiment for 3-chloro-1,3-thiaphosphetane 3-oxide, 3-sulfide and 1,3-dithietane 1,1-dioxide. Journal of Molecular Structure, 238, 127-148. Available at: [Link]

  • Campiglia, P., et al. (2006). Design and Synthesis of Small Libraries of Peptidomimetics Based on a Thiazolidine Moiety. Letters in Organic Chemistry, 3(7), 419-425. Available at: [Link]

  • Karampinaki, M., et al. (2021). Short Cationic Peptidomimetic Antimicrobials. Antibiotics, 10(4), 433. Available at: [Link]

  • Song, Z. C., et al. (2011). 3-(tert-Butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o103. Available at: [Link]

  • Jo, H., & Ahn, C. H. (2022). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. International Journal of Molecular Sciences, 23(17), 9994. Available at: [Link]

Sources

The Multifaceted Biological Landscape of 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the thiazolidine nucleus stands as a "privileged scaffold," a recurring molecular framework that consistently endows derivatives with a diverse array of biological activities. This technical guide delves into the specific and compelling world of 3-(tert-butoxycarbonyl)thiazolidine-2-carboxylic acid and its derivatives. The introduction of the tert-butoxycarbonyl (Boc) protecting group at the N3 position not only serves as a critical synthetic handle but also profoundly influences the therapeutic potential of the resulting molecules. This guide will navigate the synthesis, biological activities, and mechanistic underpinnings of these compounds, offering researchers and drug development professionals a comprehensive resource to accelerate their discovery programs. We will explore the well-established antibacterial prowess of this class, investigate their emerging role in oncology, and touch upon their potential in mitigating inflammation, providing a holistic view of their therapeutic promise.

The Core Scaffold: Synthesis and Stereochemical Considerations

The foundational step in exploring the biological activities of this class of compounds is their synthesis. The primary route involves the cyclocondensation of L-cysteine with a variety of aldehydes. This reaction typically yields a mixture of diastereomers at the C2 position of the thiazolidine ring. The subsequent introduction of the Boc group at the N3 position is a straightforward yet crucial step, enhancing the lipophilicity and often the biological activity of the parent compound.

General Synthesis Workflow

The synthesis of 3-(tert-butoxycarbonyl)-2-arylthiazolidine-4-carboxylic acids is a well-established process that can be reliably executed in a laboratory setting. The following diagram illustrates the typical synthetic pathway.

G cluster_0 Step 1: Thiazolidine Ring Formation cluster_1 Step 2: N-Boc Protection L-Cysteine L-Cysteine 2-Arylthiazolidine-4-carboxylic acid 2-Arylthiazolidine-4-carboxylic acid L-Cysteine->2-Arylthiazolidine-4-carboxylic acid Cyclocondensation Aldehyde (R-CHO) Aldehyde (R-CHO) Aldehyde (R-CHO)->2-Arylthiazolidine-4-carboxylic acid Target Compound 3-(tert-Butoxycarbonyl)-2-aryl- thiazolidine-4-carboxylic acid 2-Arylthiazolidine-4-carboxylic acid->Target Compound Base (e.g., NaOH) Di-tert-butyl dicarbonate (Boc)2O Di-tert-butyl dicarbonate (Boc)2O Di-tert-butyl dicarbonate (Boc)2O->Target Compound

Caption: General synthetic scheme for 3-(tert-butoxycarbonyl)-2-arylthiazolidine-4-carboxylic acid derivatives.

Detailed Experimental Protocol: Synthesis of 3-(tert-Butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid

This protocol provides a concrete example of the synthesis of a specific derivative.

Step 1: Synthesis of 2-(4-chlorophenyl)thiazolidine-4-carboxylic acid

  • In a suitable reaction vessel, dissolve L-cysteine (10 mmol) and 4-chlorobenzaldehyde (10 mmol) in 100 ml of methanol.

  • Stir the mixture at room temperature for 10 hours.

  • Collect the resulting solid precipitate by filtration.

  • Wash the solid with diethyl ether and dry to obtain the product. A typical yield is around 90%.[1]

Step 2: Synthesis of 3-(tert-Butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid

  • In an ice water bath, dissolve 2-(4-chlorophenyl)thiazolidine-4-carboxylic acid (1 mmol) in a mixture of 1 N NaOH (1 ml) and 1,4-dioxane (10 ml).

  • Slowly add di-tert-butyl dicarbonate (1 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Concentrate the mixture under vacuum and wash with ethyl acetate (10 ml).

  • Adjust the pH of the aqueous phase to 4 by adding 1 N HCl.

  • Extract the product with ethyl acetate, dry the organic layer with magnesium sulfate, and filter.

  • Allow the filtrate to stand in air for 5 days to form colorless, block-shaped crystals of the final product.[1]

Potent Antibacterial Activity: A Primary Therapeutic Avenue

A significant body of research has established the potent antibacterial properties of this compound derivatives. A key finding is that the presence of the N-Boc group generally enhances the antibacterial activity compared to their unprotected counterparts.[2]

In Vitro Antibacterial Efficacy

Studies have demonstrated that these compounds exhibit activity against a range of both Gram-positive and Gram-negative bacteria. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50).

CompoundBacterial StrainIC50 (µg/mL)
(2RS,4R)-3-(tert-butoxycarbonyl)-2-(5-fluoro-2-hydroxyphenyl)thiazolidine-4-carboxylic acidPseudomonas aeruginosa0.195
Penicillin G (Control)Pseudomonas aeruginosa>100
Kanamycin B (Control)Pseudomonas aeruginosa0.391
(2RS,4R)-3-(tert-butoxycarbonyl)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acidBacillus subtilis1.563
(2RS,4R)-3-(tert-butoxycarbonyl)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acidStaphylococcus aureus3.125

Data compiled from Song et al., 2009.[2]

Structure-Activity Relationship (SAR) Insights

The analysis of various derivatives has provided valuable insights into the structural features that govern their antibacterial potency.

SAR cluster_0 Structure-Activity Relationship for Antibacterial Activity CoreScaffold 3-Boc-thiazolidine-2-carboxylic acid N-Boc_Group N-Boc Group: - Enhances lipophilicity - Increases antibacterial activity CoreScaffold->N-Boc_Group Aryl_Substituent 2-Aryl Substituent: - Electron-withdrawing groups (e.g., F, Cl) can increase potency - Hydroxyl groups can contribute to activity CoreScaffold->Aryl_Substituent Carboxylic_Acid 4-Carboxylic Acid: - Essential for activity CoreScaffold->Carboxylic_Acid

Caption: Key structural features influencing the antibacterial activity of the derivatives.

Proposed Mechanism of Action

While the precise mechanism of action is still under investigation, it is hypothesized that these compounds may interfere with bacterial cell wall synthesis or disrupt cell membrane integrity. The increased lipophilicity conferred by the Boc group may facilitate the penetration of the compounds through the bacterial cell membrane. Further studies are required to elucidate the specific molecular targets.

Anticancer Potential: An Emerging Frontier

While the N-Boc-thiazolidine-2-carboxylic acids themselves have been reported to possess antitumor activities, a more significant body of work highlights their crucial role as intermediates in the synthesis of highly potent anticancer agents, specifically 2-arylthiazolidine-4-carboxylic acid amides (ATCAAs).[1][2]

From Carboxylic Acid to Potent Amide: A Synthetic Link to Anticancer Activity

The this compound scaffold serves as a key building block for the synthesis of ATCAAs. The Boc group facilitates the amide coupling reaction, and its subsequent removal unmasks the final active compound.

Anticancer_Synthesis Boc_Protected_Acid 3-(tert-Butoxycarbonyl)-2-aryl- thiazolidine-4-carboxylic acid Coupling Amide Coupling (e.g., EDCI/HOBt) Boc_Protected_Acid->Coupling Amine Amine (R1R2NH) Amine->Coupling Boc_Protected_Amide Boc-Protected Amide Intermediate Coupling->Boc_Protected_Amide Deprotection Boc Deprotection (e.g., TFA) Boc_Protected_Amide->Deprotection Final_Amide 2-Arylthiazolidine-4-carboxylic acid amide (ATCAA - Active Anticancer Agent) Deprotection->Final_Amide

Sources

Arylthiazolidine Derivatives: A Technical Guide to Their Potential Antibacterial and Antitumor Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiazolidine scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry, lending its structural motif to a wide array of pharmacologically active compounds.[1] Among its various derivatives, arylthiazolidines have emerged as a particularly promising class, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the potential antibacterial and antitumor properties of arylthiazolidine derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships, and the key experimental protocols for evaluating these compelling therapeutic agents.

Core Synthesis of Arylthiazolidine Derivatives

The foundational synthesis of many biologically active 2-arylthiazolidine-4-carboxylic acid amides (ATCAAs) typically involves a cyclocondensation reaction.[2] A common and efficient method is the reaction of L-cysteine with a substituted benzaldehyde in a suitable solvent system, such as ethanol and water, at ambient temperature.[2][3] This straightforward approach yields the core 2-arylthiazolidine-4-carboxylic acid structure, which can then be further modified. Subsequent amide coupling reactions, often facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt), allow for the introduction of various amine-containing side chains, leading to a diverse library of ATCAA analogs.[2]

General Synthetic Workflow

The synthesis can be visualized as a multi-step process, starting from readily available precursors and culminating in the desired arylthiazolidine derivatives.

G cluster_synthesis General Synthetic Scheme L_cysteine L-Cysteine Cyclization Cyclocondensation L_cysteine->Cyclization Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Cyclization ATCA (2RS,4R)-2-arylthiazolidine-4-carboxylic acid Cyclization->ATCA Protection Boc Protection ATCA->Protection Boc_ATCA Boc-Protected ATCA Protection->Boc_ATCA Coupling Amide Coupling (EDCI/HOBt) Boc_ATCA->Coupling Amine Amine (R-NH2) Amine->Coupling Coupled_Product Coupled Product Coupling->Coupled_Product Deprotection Deprotection (TFA) Coupled_Product->Deprotection Final_Product Final Arylthiazolidine Derivative Deprotection->Final_Product G cluster_antitumor In Vitro Antitumor Screening Workflow Cell_Culture Cancer Cell Line Culture Seeding Cell Seeding in 96-well plates Cell_Culture->Seeding Treatment Treatment with Arylthiazolidine Derivatives (serial dilutions) Seeding->Treatment Incubation Incubation (e.g., 48-72 hours) Treatment->Incubation Assay Cytotoxicity Assay (e.g., MTT, SRB) Incubation->Assay Data_Acquisition Data Acquisition (Absorbance Reading) Assay->Data_Acquisition Analysis IC50 Calculation Data_Acquisition->Analysis

Caption: Workflow for in vitro antitumor activity screening.

Detailed Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. [4][5]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the arylthiazolidine derivatives in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Antibacterial Activity Screening

The antibacterial efficacy of the synthesized compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC) using a broth microdilution method. [6][7] Detailed Protocol: Broth Microdilution for MIC Determination

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Compound Dilution: Prepare serial twofold dilutions of the arylthiazolidine derivatives in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Minimal Bactericidal Concentration (MBC) (Optional): To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.

Conclusion

Arylthiazolidine derivatives represent a versatile and promising class of compounds with significant potential in the development of novel antibacterial and antitumor agents. Their straightforward synthesis allows for the generation of diverse chemical libraries, and ongoing structure-activity relationship studies continue to refine their potency and selectivity. The multifaceted mechanisms of action, targeting key cellular processes in both cancer cells and bacteria, underscore their therapeutic potential. Further preclinical and clinical investigations are warranted to fully elucidate the efficacy and safety of these compelling molecules.

References

  • Li, Z., et al. (2010). Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Bioorganic & Medicinal Chemistry, 18(2), 477-495. [Link]

  • Li, Z., et al. (2007). Structure-Activity Relationship Studies of Arylthiazolidine Amides as Selective Cytotoxic Agents for Melanoma. Anticancer Research, 27(2), 883-888. [Link]

  • Wang, W., et al. (2009). Synthesis, Structure and Structure-Activity Relationship Analysis of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic Acid Derivatives as Potential Antibacterial Agents. European Journal of Medicinal Chemistry, 44(10), 3903-3908. [Link]

  • Li, Z., et al. (2007). Structure-activity Relationship Studies of Arylthiazolidine Amides as Selective Cytotoxic Agents for Melanoma. Anticancer Research, 27(2), 883-8. [Link]

  • Encyclopedia MDPI. (2022). Mechanism of Action of Thiazolidin-2,4-dione. [Link]

  • Li, Z., et al. (2010). Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Bioorganic & Medicinal Chemistry, 18(2), 477-95. [Link]

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). [Link]

  • Stavri, M., et al. (2021). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules, 26(11), 3144. [Link]

  • In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. (2014). Food and Chemical Toxicology, 67, 15-21. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17765-17774. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. (2025). Molecules, 30(20), 4887. [Link]

  • Li, Z., et al. (2011). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry, 54(11), 3797-3810. [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2021). Molecules, 26(24), 7586. [Link]

  • Design and synthesis of certain novel arylidene thiazolidinone derivatives as anticancer agents. (2025). [Link]

  • Discovery of 2-Arylthiazolidine-4-carboxylic Acid Amides as a New Class of Cytotoxic Agents for Prostate Cancer. (2005). Journal of Medicinal Chemistry, 48(22), 6871-6880. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2023). Frontiers in Molecular Biosciences, 10, 1243573. [Link]

  • Anti-inflammatory, anti-bacterial activity and structure-activity relationships of substitutions on 4-thiazolidinone derivatives - Part-1. (2014). Pak J Pharm Sci, 27(5), 1335-43. [Link]

  • Screening methods to determine antibacterial activity of natural products. (2009). Brazilian Journal of Microbiology, 40(2), 369-380. [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2020). Aging (Albany NY), 12(12), 11433-11449. [Link]

  • Clinical trials on thiazolidinediones and cancer treatment. (n.d.). [Link]

  • Thiazolidine compounds with interesting biological activities. (n.d.). [Link]

  • Discovery of 2-Arylthiazolidine-4-carboxylic Acid Amides as a New Class of Cytotoxic Agents for Prostate Cancer. (2005). Journal of Medicinal Chemistry, 48(22), 6871-6880. [Link]

  • Thiazolidine derivatives and their pharmacological actions. (2024). E3S Web of Conferences, 556, 01052. [Link]

  • Thiazolidinediones as anti-cancer agents. (2008). PPAR Research, 2008, 357132. [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (2020). RSC Medicinal Chemistry, 11(11), 1234-1256. [Link]

  • Thiazolidinone-based compounds as dual-purpose therapeutics: antimicrobial efficacy, cytotoxicity and pharmacokinetic potential. (2025). [Link]

  • Design, synthesis, and evaluation of thiazolidinone derivatives as antimicrobial and anti-viral agents. (2011). Archiv der Pharmazie, 344(11), 773-779. [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2019). Journal of Medicinal Chemistry, 62(21), 9460-9494. [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2020). Aging, 12(12), 11433-11449. [Link]

  • Thiazolidinedione derivatives: emerging role in cancer therapy. (2025). Medicinal Chemistry Research, 34(1), 1-24. [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (2022). International Journal of Molecular Sciences, 23(19), 11849. [Link]

  • Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. (2014). The Scientific World Journal, 2014, 468194. [Link]

  • Design and Synthesis of Thiazolidinone-Based Compounds with Promising Anti-Tumor Activity. (2024). Oriental Journal of Chemistry, 40(2), 999-1010. [Link]

  • Structure–activity relationship for antimicrobial activity of the synthesized compound (7a–k). (n.d.). [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Pharmaceuticals, 16(10), 1461. [Link]

  • Multi-Targeting Anticancer Activity of a New 4-Thiazolidinone Derivative with Anti-HER2 Antibodies in Human AGS Gastric Cancer Cells. (2023). International Journal of Molecular Sciences, 24(7), 6777. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Pharmaceuticals, 16(10), 1461. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7352. [Link]

Sources

An In-depth Technical Guide on the Mechanism of Action of N-tert-Butoxycarbonyl-L-thiazolidine-4-carboxylic acid: A Prodrug Approach to Modulating Intracellular Cysteine and Glutathione Levels

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the mechanism of action of N-tert-Butoxycarbonyl-L-thiazolidine-4-carboxylic acid (Boc-Thz-OH). It is intended for researchers, scientists, and drug development professionals engaged in fields where the modulation of intracellular cysteine and glutathione is of therapeutic interest. We will explore the biochemical rationale, metabolic activation, and downstream cellular consequences of administering this L-cysteine prodrug.

Introduction: The Critical Role of Cysteine and Glutathione in Cellular Homeostasis

L-cysteine, a semi-essential sulfur-containing amino acid, is a cornerstone of cellular biochemistry. Its thiol group is highly reactive and participates in numerous physiological processes, including protein synthesis, detoxification, and antioxidant defense. However, the direct administration of L-cysteine is often hampered by its rapid oxidation and potential for cytotoxicity. This has spurred the development of prodrugs that can deliver L-cysteine intracellularly in a controlled manner.

One of the most critical roles of L-cysteine is its function as the rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant endogenous non-protein thiol in mammalian cells. GSH is a pivotal molecule in protecting cells from oxidative damage, maintaining the cellular redox state, and detoxifying xenobiotics. Consequently, strategies to augment intracellular GSH levels are of significant therapeutic interest in a wide range of pathologies associated with oxidative stress, such as neurodegenerative diseases, liver damage, and inflammatory conditions.

N-tert-Butoxycarbonyl-L-thiazolidine-4-carboxylic acid is a chemically modified form of L-cysteine designed to act as an efficient intracellular delivery vehicle for this crucial amino acid. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and lipophilicity, facilitating cellular uptake.

The Core Mechanism: A Two-Step Intracellular Delivery System

The mechanism of action of N-tert-Butoxycarbonyl-L-thiazolidine-4-carboxylic acid can be conceptualized as a two-stage process: cellular uptake and intracellular bioactivation to release L-cysteine, which then stimulates GSH synthesis.

Cellular Uptake and Deprotection

The lipophilic Boc group enhances the ability of the molecule to permeate cell membranes. Once inside the cell, the Boc group is cleaved. This deprotection step is crucial for the subsequent release of L-cysteine. While specific enzymatic pathways for Boc group removal in this context are not extensively detailed in the literature, it is plausible that non-specific esterases or acidic conditions within certain cellular compartments contribute to this process. The removal of the Boc group yields L-thiazolidine-4-carboxylic acid.

Ring Opening and L-Cysteine Release

The resulting L-thiazolidine-4-carboxylic acid is a cyclic analog of L-cysteine. The thiazolidine ring can be opened to liberate free L-cysteine. This process can occur through both enzymatic and non-enzymatic pathways.[1]

  • Enzymatic Hydrolysis: In some tissues, particularly the liver and kidney, mitochondrial proline oxidase can oxidize L-thiazolidine-4-carboxylic acid to L-thiazoline-4-carboxylic acid.[2] This intermediate is then hydrolyzed to N-formyl-cysteine, which is subsequently converted to L-cysteine and formic acid by a cytosolic enzyme.[2]

  • Non-Enzymatic Hydrolysis: At physiological pH, the thiazolidine ring can undergo spontaneous, non-enzymatic opening to release L-cysteine.[1][3] The stability of the ring is influenced by substituents at the 2-position.[1]

The release of L-cysteine directly increases the intracellular pool of this amino acid, making it available for various metabolic pathways, most notably the synthesis of glutathione.

Downstream Effects: Augmentation of Glutathione Synthesis and Enhanced Antioxidant Capacity

The primary and most significant downstream effect of L-cysteine delivery by N-tert-Butoxycarbonyl-L-thiazolidine-4-carboxylic acid is the enhancement of glutathione (GSH) synthesis.

The Glutathione Synthesis Pathway

Glutathione is a tripeptide synthesized from glutamate, cysteine, and glycine in a two-step ATP-dependent process:

  • γ-glutamylcysteine synthetase (GCS) catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine. This is the rate-limiting step in GSH synthesis and is dependent on the availability of cysteine.

  • Glutathione synthetase (GS) adds glycine to γ-glutamylcysteine to form glutathione.

By providing a sustained intracellular source of L-cysteine, N-tert-Butoxycarbonyl-L-thiazolidine-4-carboxylic acid directly fuels the GCS-catalyzed reaction, leading to an overall increase in GSH synthesis.[4][5]

Consequences of Elevated Glutathione Levels

The resulting increase in intracellular GSH has profound effects on cellular function:

  • Enhanced Antioxidant Defense: GSH is a potent antioxidant that directly neutralizes reactive oxygen species (ROS) and reactive nitrogen species (RNS). It also serves as a cofactor for several antioxidant enzymes, including glutathione peroxidase (GPx) and glutathione S-transferases (GSTs).

  • Detoxification: GSTs utilize GSH to conjugate with and detoxify a wide range of xenobiotics and endogenous electrophilic compounds.

  • Redox Homeostasis: The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a critical indicator of the cellular redox state and influences cell signaling, proliferation, and apoptosis.

The ability of thiazolidine-based cysteine prodrugs to replenish GSH has been demonstrated to be protective in various models of oxidative stress, including acetaminophen-induced hepatotoxicity and vascular calcification.[3][6]

Visualization of the Mechanism

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for N-tert-Butoxycarbonyl-L-thiazolidine-4-carboxylic acid.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space BocThz N-tert-Butoxycarbonyl- L-thiazolidine-4-carboxylic acid BocThz_in N-tert-Butoxycarbonyl- L-thiazolidine-4-carboxylic acid BocThz->BocThz_in Cellular Uptake Thz L-thiazolidine-4-carboxylic acid BocThz_in->Thz Deprotection (Removal of Boc group) Cys L-Cysteine Thz->Cys Ring Opening (Enzymatic/Non-enzymatic) GSH Glutathione (GSH) Cys->GSH Rate-limiting step in Glutathione Synthesis ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralization Detox Detoxification of Xenobiotics GSH->Detox Conjugation

Caption: Proposed metabolic pathway of N-tert-Butoxycarbonyl-L-thiazolidine-4-carboxylic acid.

Experimental Protocols for Mechanistic Validation

To investigate and validate the proposed mechanism of action, a series of in vitro and in vivo experiments can be employed.

In Vitro Protocol: Measurement of Intracellular Glutathione Levels

This protocol describes a common method for quantifying intracellular GSH levels in cultured cells following treatment with N-tert-Butoxycarbonyl-L-thiazolidine-4-carboxylic acid.

Objective: To determine if N-tert-Butoxycarbonyl-L-thiazolidine-4-carboxylic acid increases intracellular GSH concentrations.

Materials:

  • Cell line of interest (e.g., HepG2, primary hepatocytes)

  • Cell culture medium and supplements

  • N-tert-Butoxycarbonyl-L-thiazolidine-4-carboxylic acid

  • Phosphate-buffered saline (PBS)

  • Metaphosphoric acid (MPA)

  • Glutathione reductase

  • NADPH

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of N-tert-Butoxycarbonyl-L-thiazolidine-4-carboxylic acid for a predetermined time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding a solution of MPA to precipitate proteins.

    • Centrifuge the plate to pellet the protein precipitate.

  • GSH Assay (Tietze's Method):

    • Transfer the supernatant to a new 96-well plate.

    • Prepare a reaction mixture containing phosphate buffer, glutathione reductase, and NADPH.

    • Add the reaction mixture to each well containing the supernatant.

    • Initiate the reaction by adding DTNB. DTNB is reduced by GSH to 2-nitro-5-thiobenzoate (TNB), which has a yellow color.

    • Measure the absorbance at 412 nm kinetically over several minutes using a microplate reader. The rate of TNB formation is proportional to the GSH concentration.

  • Data Analysis:

    • Generate a standard curve using known concentrations of GSH.

    • Calculate the GSH concentration in the samples based on the standard curve and normalize to the total protein content of each well.

Experimental Workflow Diagram

Experimental_Workflow start Start: Seed Cells in 96-well plate treatment Treat cells with Boc-Thz-OH and vehicle control start->treatment wash Wash cells with ice-cold PBS treatment->wash lysis Lyse cells with Metaphosphoric Acid wash->lysis centrifuge Centrifuge to pellet protein lysis->centrifuge supernatant Transfer supernatant to new plate centrifuge->supernatant assay Perform DTNB-based GSH assay supernatant->assay read Measure absorbance at 412 nm assay->read analyze Calculate GSH concentration and normalize to protein content read->analyze end End: Quantified intracellular GSH levels analyze->end

Caption: Workflow for quantifying intracellular glutathione levels.

Quantitative Data Summary

The efficacy of cysteine prodrugs in elevating thiol levels has been documented. For instance, oral administration of L-2-oxothiazolidine-4-carboxylic acid (a related cysteine prodrug) in humans has been shown to significantly increase intracellular cysteine and glutathione concentrations in lymphocytes.[7]

ParameterBaseline (nmol/mg protein)Post-administration (nmol/mg protein)Fold IncreaseReference
Lymphocyte Cysteine0.370.99~2.7[7]
Lymphocyte Glutathione8.715.6~1.8[7]

Table 1: Changes in lymphocyte thiol concentrations after oral administration of L-2-oxothiazolidine-4-carboxylic acid in humans. Data are representative of the effects expected from an effective cysteine prodrug.

Conclusion and Future Directions

N-tert-Butoxycarbonyl-L-thiazolidine-4-carboxylic acid represents a promising strategy for the intracellular delivery of L-cysteine to augment glutathione synthesis and enhance cellular antioxidant defenses. Its mechanism of action, centered on cellular uptake, deprotection, and subsequent ring-opening to release L-cysteine, provides a targeted approach to mitigating oxidative stress.

Future research should focus on elucidating the specific enzymes responsible for the in vivo deprotection of the Boc group, as well as further characterizing the pharmacokinetic and pharmacodynamic properties of this compound in various disease models. A deeper understanding of these aspects will facilitate the clinical translation of N-tert-Butoxycarbonyl-L-thiazolidine-4-carboxylic acid and other related cysteine prodrugs for the treatment of a wide array of disorders rooted in oxidative damage.

References

  • Synthesis, characterization and antibacterial activities of N-tert-butoxycarbonyl-thiazolidine carboxylic acid. (2015). RSC Advances, 5(32), 24824–24833. [Link]

  • Begum, N., Anis, I., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579. [Link]

  • Begum, N., Anis, I., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Semantic Scholar. [Link]

  • Jin, H., et al. (2005). A prodrug of cysteine, L-2-oxothiazolidine-4-carboxylic acid, regulates vascular permeability by reducing vascular endothelial growth factor expression in asthma. Molecular Pharmacology, 68(5), 1281-1290. [Link]

  • Nagasawa, H. T., et al. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry, 27(5), 591-596. [Link]

  • Begum, N., Anis, I., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Discovery of 2-Arylthiazolidine-4-carboxylic Acid Amides as a New Class of Cytotoxic Agents for Prostate Cancer. (2018). Journal of Medicinal Chemistry. [Link]

  • Tsukamoto, H., et al. (2000). The glutathione precursor L-2-oxothiazolidine-4-carboxylic acid protects against liver injury due to chronic enteral ethanol exposure in the rat. Hepatology, 31(2), 391-398. [Link]

  • Olin, J. K., et al. (1993). Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. Archives of Gerontology and Geriatrics, 16(2), 163-173. [Link]

  • De Rosa, S. C., et al. (1991). L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human. Journal of Pharmaceutical Sciences, 80(11), 1033-1037. [Link]

  • Development of a novel glutathione repleting agent, L-2-oxothiazolidine-4-carboxylic acid (Procysteine®). (2000). ResearchGate. [Link]

  • Fukugawa, N. K., et al. (2000). L-2-[(13)C]oxothiazolidine-4-carboxylic acid: a probe for precursor mobilization for glutathione synthesis. American Journal of Physiology-Endocrinology and Metabolism, 278(1), E171-E176. [Link]

  • Włodek, L., et al. (1991). Thiazolidine derivatives as source of free L-cysteine in rat tissue. General Pharmacology: The Vascular System, 22(5), 923-928. [Link]

  • Boc-Thz-OH [51077-16-8]. Aapptec. [Link]

  • N-Boc-(R)-thiazolidine-4-carboxylic acid. ChemBK. [Link]

  • Chapter 9. Synthesis, Antioxidant and Antibacterial Properties of Thiazolidine-4-Carboxylic Acid Derivatives. Nova Science Publishers. [Link]

  • Harmand, M. F., & Blanquet, P. (1982). Pharmacokinetics and Metabolism of [35S]-Thiazolidine Carboxylic Acid in the Rat. I. Elimination and Distribution. European Journal of Drug Metabolism and Pharmacokinetics, 7(4), 323-327. [Link]

  • Al-Lawati, H., et al. (2021). 2-Oxothiazolidine-4-carboxylic acid inhibits vascular calcification via induction of glutathione synthesis. Journal of Cellular Physiology, 236(4), 2696-2705. [Link]

  • Enzyme-independent catabolism of cysteine with pyridoxal-5′-phosphate. (2023). Scientific Reports, 13(1), 214. [Link]

  • Method to enhance delivery of glutathione and atp levels in cells.
  • Li, K., Wang, W., & Gao, J. (2020). Fast and Stable N-Terminal Cysteine Modification through Thiazolidino Boronate Mediated Acyl Transfer. Angewandte Chemie International Edition, 59(34), 14246-14250. [Link]

  • Acetyl thiazolidine carboxylic acid. AERU - University of Hertfordshire. [Link]

  • N-Terminal cysteine modification via thiazolidine and proposed proximal boronic acid assisted thiazolidine formation. ResearchGate. [Link]

  • Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. (2022). Molecules, 27(6), 1988. [Link]

  • Conversion of N‐terminal thiazolidine (Thz) to cysteine. ResearchGate. [Link]

  • Unearthing novel thiazolidinone building blocks as carboxylic acid bioisosteres. (2020). Future Medicinal Chemistry, 12(20), 1855-1864. [Link]

  • Process for obtaining mixtures of 4-carboxy-1,3-thiazolidinium carboxylate and n-acyl-1,3-thiazolidin-4-carboxylic acid.
  • Böhler, S., Wagner, K., & Bässler, K. H. (1989). [Metabolism of L-thiazolidine-4-carboxylic acid]. Infusionstherapie, 16(2), 82-86. [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (2021). Journal of Biomolecular Structure and Dynamics, 39(12), 4349-4380. [Link]

  • BOC-L-THIAZOLIDINE-4-CARBOXYLIC ACID. Chongqing Chemdad Co., Ltd.[Link]

Sources

Spectroscopic data (NMR, IR, Mass Spec) for 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid.

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid, a key building block in synthetic organic chemistry and drug discovery. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into its structural characterization. The methodologies presented are grounded in established laboratory practices, ensuring reliability and reproducibility for researchers in the field.

Introduction

This compound, often abbreviated as N-Boc-L-Thiazolidine-2-carboxylic acid, is a protected amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the thiazolidine ring makes it a valuable intermediate in peptide synthesis and the development of peptidomimetics. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide serves as a practical reference for scientists and professionals engaged in its synthesis and application.

Molecular Structure and Key Spectroscopic Features

The structure of this compound incorporates several key functional groups that give rise to distinct spectroscopic signals. Understanding these is fundamental to interpreting the data correctly.

Caption: Molecular structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit characteristic signals for the thiazolidine ring protons, the tert-butyl group, and the carboxylic acid proton. The exact chemical shifts can vary slightly depending on the solvent used.[1]

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0Broad Singlet1HCOOH
~4.8-5.0Doublet of Doublets1HH-2 (CH-COOH)
~3.6-3.8Multiplet1HH-5a (CH₂-N)
~3.1-3.3Multiplet1HH-5b (CH₂-N)
~3.0-3.2Multiplet2HH-4 (CH₂-S)
1.45Singlet9HC(CH₃)₃

Expertise & Experience Insight: The broadness of the carboxylic acid proton signal is due to hydrogen bonding and its chemical exchange with residual water in the solvent.[2] Its disappearance upon D₂O exchange is a definitive confirmation. The protons on the thiazolidine ring often display complex splitting patterns due to diastereotopicity and coupling with each other.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~170-175COOH
~155N-COO-
~80C(CH₃)₃
~60-65C-2 (CH-COOH)
~45-50C-5 (CH₂-N)
~30-35C-4 (CH₂-S)
~28C(CH₃)₃

Authoritative Grounding: The chemical shift of the carbonyl carbon in the carboxylic acid is typically in the range of 165-185 ppm.[2] The carbonyl of the Boc group appears at a slightly upfield position.

Experimental Protocol: NMR Spectroscopy

prep Sample Preparation Dissolve ~10-20 mg of the compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). acq Data Acquisition Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. prep->acq proc Data Processing Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. acq->proc analysis Spectral Analysis Integrate the ¹H NMR signals and assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule. proc->analysis

Caption: Workflow for NMR data acquisition and analysis.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in an NMR tube.[3]

  • Instrument Setup: Tune and shim the NMR spectrometer to ensure optimal resolution and sensitivity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts in both spectra to the corresponding nuclei in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the carboxylic acid and the carbamate (Boc group).

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
~2980MediumC-H stretch (aliphatic)
~1760StrongC=O stretch (Boc carbamate)
~1710StrongC=O stretch (carboxylic acid dimer)
~1400MediumC-H bend (tert-butyl)
1320-1210StrongC-O stretch (carboxylic acid)
~1160StrongC-O stretch (carbamate)
960-900Broad, MediumO-H bend (out-of-plane)

Trustworthiness: The broad O-H stretching band is a hallmark of a hydrogen-bonded carboxylic acid.[4][5][6] The presence of two distinct carbonyl stretching frequencies, one for the Boc group and one for the carboxylic acid, is a key diagnostic feature.[6]

Experimental Protocol: IR Spectroscopy (Thin Solid Film Method)

prep Sample Preparation Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride). film Film Deposition Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate. prep->film acq Data Acquisition Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum. film->acq analysis Spectral Analysis Identify the characteristic absorption bands and assign them to the corresponding functional groups. acq->analysis

Caption: Workflow for solid-state IR spectroscopy.

  • Sample Preparation: Dissolve a small amount (a few milligrams) of the solid compound in a few drops of a volatile solvent like methylene chloride or acetone.[7]

  • Film Formation: Apply one or two drops of the solution onto a clean, dry salt plate (NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[7]

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[8]

  • Background Correction: A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.

  • Analysis: Identify the major absorption peaks and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it minimizes fragmentation and allows for the observation of the molecular ion.[9][10]

Table 4: Predicted Mass Spectrometry Data (ESI)

m/zIon
234.06[M+H]⁺ (protonated molecule)
256.04[M+Na]⁺ (sodium adduct)
232.05[M-H]⁻ (deprotonated molecule)
178.07[M+H - C₄H₈]⁺ (loss of isobutylene)
134.03[M+H - Boc]⁺ (loss of Boc group)

Causality behind Experimental Choices: ESI is chosen to preserve the intact molecule for molecular weight determination. The observation of both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes can provide complementary information and increase confidence in the identification.[11] Fragmentation can be induced to provide structural information, with the loss of the Boc group being a characteristic fragmentation pathway for N-Boc protected compounds.[12][13]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

prep Sample Preparation Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid). infusion Sample Infusion Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate. prep->infusion acq Data Acquisition Acquire the mass spectrum in both positive and negative ion modes. infusion->acq analysis Data Analysis Identify the molecular ion and any significant fragment ions. Correlate the observed m/z values with the expected chemical formula. acq->analysis

Caption: Workflow for ESI-MS analysis.

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of an acid (e.g., 0.1% formic acid for positive ion mode) or base (e.g., 0.1% ammonium hydroxide for negative ion mode) to promote ionization.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure accurate mass measurement.

  • Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[9]

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range. It is advisable to acquire data in both positive and negative ion modes.

  • Data Analysis: Identify the peaks corresponding to the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) and any characteristic fragment ions.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the structural confirmation of this compound. By combining the insights from NMR, IR, and Mass Spectrometry, researchers can confidently verify the identity and purity of this important synthetic intermediate. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results.

References

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • [This reference was not used in the final response.]
  • [This reference was not used in the final response.]
  • Kuhnert, N., et al. (2005). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry, 19(24), 3623-3633. Retrieved from [Link]

  • [This reference was not used in the final response.]
  • [This reference was not used in the final response.]
  • [This reference was not used in the final response.]
  • Kubo, T., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(11), 2828. Retrieved from [Link]

  • [This reference was not used in the final response.]
  • [This reference was not used in the final response.]
  • LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. Retrieved from [Link]

  • [This reference was not used in the final response.]
  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(1), 57-81. Retrieved from [Link]

  • LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • [This reference was not used in the final response.]
  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • [This reference was not used in the final response.]
  • [This reference was not used in the final response.]
  • [This reference was not used in the final response.]
  • Sfakianakis, D. G., et al. (2011). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. Methods in Molecular Biology, 794, 269-291. Retrieved from [Link]

  • [This reference was not used in the final response.]
  • Royal Society of Chemistry. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(1), 57-81. Retrieved from [Link]

  • [This reference was not used in the final response.]
  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-21. Retrieved from [Link]

  • [This reference was not used in the final response.]
  • [This reference was not used in the final response.]
  • [This reference was not used in the final response.]

Sources

(S)-3-Boc-thiazolidine-2-carboxylic Acid: A Chiral Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction: The Strategic Importance of Constrained Amino Acids

In the landscape of modern drug discovery, particularly in the realm of peptidomimetics and small molecule inhibitors, the ability to control molecular conformation is paramount. Unconstrained peptide chains often suffer from metabolic instability and poor oral bioavailability due to their flexibility and susceptibility to proteolysis. (S)-3-Boc-thiazolidine-2-carboxylic acid emerges as a pivotal building block designed to address these challenges. As a protected, chiral, non-proteinogenic amino acid, it provides a rigid scaffold that introduces specific conformational constraints into a peptide backbone or small molecule, thereby enhancing biological activity and improving pharmacokinetic profiles.

This technical guide offers a comprehensive overview of (S)-3-Boc-thiazolidine-2-carboxylic acid, delving into its chemical properties, synthesis, and strategic applications. It is intended for researchers and drug development professionals seeking to leverage this unique scaffold to design next-generation therapeutics.

Core Physicochemical and Structural Data

(S)-3-Boc-thiazolidine-2-carboxylic acid is a derivative of L-cysteine where the side-chain thiol and the amine have been cyclized with a formaldehyde equivalent, and the resulting secondary amine is protected with a tert-butoxycarbonyl (Boc) group. This structure imparts unique chemical properties that are central to its utility.

PropertyValueSource(s)
CAS Number 891192-95-3[1][2]
Molecular Formula C₉H₁₅NO₄S[2]
Molecular Weight 233.28 g/mol [1][2]
Appearance Typically a white to off-white solid
Chirality (S)-configuration at C4Derived from L-cysteine

The stereochemistry at the C4 position, inherited from the natural L-cysteine precursor, is crucial. However, the condensation reaction to form the thiazolidine ring creates a new stereocenter at the C2 position, which can result in diastereomers. The control and characterization of this stereochemistry are critical for its application, as the spatial arrangement of substituents at C2 significantly influences the conformational preferences of the resulting molecule.[1][3]

Synthesis and Chemical Logic

The synthesis of thiazolidine carboxylic acids is fundamentally a cyclocondensation reaction. The core principle involves the reaction of a 1,2-aminothiol with an aldehyde or ketone.[2]

General Synthesis Pathway

The common route to (S)-3-Boc-thiazolidine-2-carboxylic acid involves two key steps:

  • Thiazolidine Ring Formation: L-cysteine is reacted with an aldehyde (commonly formaldehyde) under conditions that favor cyclization. This reaction forms (S)-thiazolidine-2-carboxylic acid.

  • Boc Protection: The secondary amine within the thiazolidine ring is then protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This step is crucial for controlling reactivity in subsequent peptide coupling reactions.

Synthesis_Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: N-Protection L_Cysteine L-Cysteine Thiazolidine (S)-Thiazolidine-2- carboxylic acid L_Cysteine->Thiazolidine  pH control Formaldehyde Formaldehyde Formaldehyde->Thiazolidine  pH control Final_Product (S)-3-Boc-thiazolidine- 2-carboxylic acid Thiazolidine->Final_Product  Base Boc2O Boc Anhydride (Boc₂O) Boc2O->Final_Product  Base Ligation_Workflow Peptide_Thz Peptide 1 with N-terminal Thz Peptide_Cys Peptide 1 with N-terminal Cys Peptide_Thz->Peptide_Cys Ring Opening (pH 4, Methoxyamine) Ligated_Peptide Ligated Full-Length Peptide Peptide_Cys->Ligated_Peptide Native Chemical Ligation (NCL) Peptide_Thioester Peptide 2 with C-terminal Thioester Peptide_Thioester->Ligated_Peptide Native Chemical Ligation (NCL)

Caption: Workflow for Native Chemical Ligation using a thiazolidine prodrug.

Core Scaffold for Bioactive Molecules

The thiazolidine ring itself is a "privileged scaffold" in medicinal chemistry, found in a wide array of bioactive compounds with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. [4][5][6]Using (S)-3-Boc-thiazolidine-2-carboxylic acid allows for the stereocontrolled introduction of this important heterocyclic system into new chemical entities.

Experimental Protocols: Methodologies and Causality

Protocol 1: Boc-Deprotection

The removal of the Boc group is essential to elongate a peptide chain from the thiazolidine's nitrogen atom.

Objective: To selectively remove the Boc protecting group while keeping the thiazolidine ring and carboxylic acid intact.

Methodology:

  • Dissolve the (S)-3-Boc-thiazolidine-2-carboxylic acid (1 equivalent) in a suitable organic solvent such as dichloromethane (DCM) or dioxane.

  • Add a solution of strong acid. A common choice is 20-50% trifluoroacetic acid (TFA) in DCM.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • The resulting salt is typically used directly in the next step or can be neutralized with a non-nucleophilic base.

Causality: The Boc group is designed to be labile to strong acids. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which is then quenched to form isobutylene gas and water. The use of volatile reagents like TFA and DCM simplifies workup, as they are easily removed by evaporation. Milder methods, such as using oxalyl chloride in methanol, have also been developed for substrates sensitive to strong acids. [7]

Protocol 2: Peptide Coupling

Objective: To couple the deprotected (S)-thiazolidine-2-carboxylic acid to the N-terminus of a peptide or amino acid ester.

Methodology:

  • Dissolve the (S)-3-Boc-thiazolidine-2-carboxylic acid (1 eq.) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

  • Add a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq.) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) (2 eq.).

  • Stir for 5-10 minutes to activate the carboxylic acid, forming the active ester.

  • Add the amino component (the N-terminally deprotected peptide or amino acid ester) (1 eq.) to the reaction mixture.

  • Stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Work up the reaction by quenching with water and extracting the product with an organic solvent like ethyl acetate.

Causality: Peptide bond formation is not spontaneous and requires activation of the carboxylic acid. Coupling reagents like HBTU convert the carboxylic acid into a highly reactive intermediate that is susceptible to nucleophilic attack by the free amine of the coupling partner. The base (DIPEA) is essential to neutralize any acid salts and to facilitate the reaction.

Conclusion

(S)-3-Boc-thiazolidine-2-carboxylic acid is far more than a simple protected amino acid. It is a sophisticated chemical tool that provides solutions to long-standing problems in peptide and medicinal chemistry. Its ability to enforce conformational rigidity makes it invaluable for designing potent peptidomimetics that mimic bioactive structures like β-turns. Furthermore, its role as a stable, masked precursor to N-terminal cysteine provides a robust method for the chemical synthesis of proteins via native chemical ligation. A thorough understanding of its properties, synthesis, and reaction protocols, as detailed in this guide, empowers researchers to fully exploit its potential in the rational design of novel therapeutics.

References

  • Campiglia, P., et al. (2006). Design and Synthesis of Small Libraries of Peptidomimetics Based on a Thiazolidine Moiety. Letters in Organic Chemistry, 3(7). Available at: [Link]

  • Rhenium Bio Science. (S)-3-Boc-thiazolidine-2-carboxylic acid, 97%, Thermo Scientific Chemicals. Available at: [Link]

  • Cini, C., et al. (1983). Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems. Italian Journal of Biochemistry, 32(5), 314-25. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Egyptian Journal of Chemistry, 65(5). Available at: [Link]

  • Okamoto, R., et al. (2022). Thiazolidine Deprotection by 2-Aminobenzamide-based Aldehyde Scavenger for One-pot Multiple Peptide Ligation. ChemRxiv. Available at: [Link]

  • Zhang, L., et al. (2018). Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. Chemical Science, 9(21), 4825-4831. Available at: [Link]

  • Eissa, I. H., et al. (2023). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Bioorganic Chemistry, 139, 106752. Available at: [Link]

  • Duflocq, S., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. ResearchGate. Available at: [Link]

  • Williams, O., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24321-24328. Available at: [Link]

  • D'Alagni, M., et al. (2020). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 25(24), 5966. Available at: [Link]

  • Yadav, R., et al. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 27(19), 6296. Available at: [Link]

  • Ch-habra, N., et al. (2019). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 24(17), 3116. Available at: [Link]

Sources

A Technical Guide to Thiazolidine-2-carboxylic Acid: A Proline Analog for Protein Engineering and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Thiazolidine-2-carboxylic acid (T2c), a sulfur-containing analog of proline, and its application in protein synthesis. Designed for researchers, scientists, and drug development professionals, this document details the fundamental principles, methodologies, and implications of incorporating T2c into polypeptide chains. We will move beyond simple protocols to explain the causal biochemistry, enabling robust experimental design and interpretation.

Foundational Concepts: Understanding Thiazolidine-2-carboxylic Acid

Proline is a unique proteinogenic amino acid due to its secondary amine constrained within a five-membered pyrrolidine ring. This rigidity imposes significant conformational restraints on the polypeptide backbone, making it a critical determinant of protein structure and folding. The substitution of proline with analogs like Thiazolidine-2-carboxylic acid (also known as β-thiaproline) offers a powerful tool to modulate these structural properties.

In T2c, the β-methylene group (Cβ) of proline is replaced by a sulfur atom.[1] This substitution introduces subtle but significant changes in bond angles, lengths, and steric profile, providing a new chemical tool for protein engineering.

Caption: Structural comparison of L-Proline and its analog, L-Thiazolidine-2-carboxylic acid (T2c).

The Biochemical Pathway: Incorporation into the Proteome

The successful incorporation of a non-canonical amino acid (ncAA) like T2c hinges on its recognition and processing by the cell's translational machinery. The process is initiated by the cognate aminoacyl-tRNA synthetase for proline, Prolyl-tRNA Synthetase (ProRS).

2.1. Aminoacylation: The Gatekeeper Step

ProRS is responsible for charging proline onto its corresponding tRNA (tRNAPro). Crucially, studies have demonstrated that ProRS from E. coli and rat liver can recognize and activate T2c, transferring it to tRNAPro.[1] This promiscuity of the synthetase is the foundational requirement for T2c incorporation. T2c acts as a competitive inhibitor of proline in this process, meaning that the relative concentrations of proline and T2c in the cellular or cell-free environment will directly influence the efficiency of incorporation.[1]

2.2. Ribosomal Translation

Once T2c-tRNAPro is formed, it enters the ribosomal elongation cycle. The ribosome, being less discriminatory towards the amino acid side chain, accepts the charged tRNA at the A-site and catalyzes peptide bond formation. However, evidence suggests that the incorporation of T2c may impair the subsequent elongation of the polypeptide chain, leading to a higher inhibitory activity compared to other proline analogs like thiazolidine-4-carboxylic acid.[1] This suggests that while incorporation is possible, it may come at the cost of overall protein synthesis efficiency.

Workflow for T2c Incorporation into a Polypeptide Chain cluster_activation Step 1: Aminoacylation cluster_ribosome Step 2: Ribosomal Elongation T2c Thiazolidine-2-carboxylic acid (T2c) ProRS Prolyl-tRNA Synthetase (ProRS) T2c->ProRS T2c_tRNAPro T2c-tRNAPro ProRS->T2c_tRNAPro  Activation & Charging tRNAPro tRNAPro tRNAPro->ProRS ATP ATP ATP->ProRS T2c_tRNAPro_EF_Tu T2c-tRNAPro-EF-Tu Complex T2c_tRNAPro->T2c_tRNAPro_EF_Tu Ribosome Ribosome with mRNA A_site A-site Entry Ribosome->A_site Polypeptide Growing Polypeptide Chain Peptide_Bond Peptide Bond Formation Polypeptide->Peptide_Bond T2c_tRNAPro_EF_Tu->Ribosome  Delivery A_site->Peptide_Bond Translocation Translocation Peptide_Bond->Translocation Final_Protein Protein with T2c Translocation->Final_Protein Experimental Workflow for Validation of T2c Incorporation cluster_ms MS Validation cluster_biophys Functional Impact cluster_struct Structural Impact Expr Protein Expression (with Pro or T2c) Purify Protein Purification Expr->Purify Validate_Purity Purity Check (SDS-PAGE) Purify->Validate_Purity Biophys_Char Biophysical Characterization Purify->Biophys_Char Struct_Analysis Structural Analysis Purify->Struct_Analysis MS_Analysis Mass Spectrometry (MS) Validate_Purity->MS_Analysis >95% pure Intact_Mass Intact Mass Analysis (ESI-MS) Confirm Mass Shift MS_Analysis->Intact_Mass Peptide_Map Peptide Mapping (LC-MS/MS) Confirm Site of Incorporation MS_Analysis->Peptide_Map DSC Differential Scanning Calorimetry (DSC) Assess Stability (Tm) Biophys_Char->DSC Activity_Assay Enzyme Kinetics / Binding Assay Assess Function Biophys_Char->Activity_Assay Xray X-ray Crystallography Atomic Resolution Structure Struct_Analysis->Xray

Sources

A Technical Guide to 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic Acid: Sourcing, Quality Control, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a constrained analog of the amino acid proline, where the β-methylene group is replaced by a sulfur atom, it serves as a valuable chiral building block for introducing unique conformational properties into peptides and small molecule therapeutics.[1] The presence of the tert-Butoxycarbonyl (Boc) protecting group on the nitrogen atom facilitates its use in standard peptide synthesis and other organic transformations, while the carboxylic acid moiety provides a handle for further derivatization.

This guide provides an in-depth analysis of the commercial landscape for this reagent, outlines critical quality control parameters for its procurement, and discusses its application in the synthesis of bioactive molecules, including potential antibacterial agents.[2][3]

Chemical Identity and Stereochemistry: The Critical First Check

The utility of this compound in drug discovery is intrinsically linked to its stereochemistry. The molecule possesses a chiral center at the 2-position of the thiazolidine ring. Consequently, it is commercially available as the (R)-enantiomer, the (S)-enantiomer, or a racemic mixture.

The choice of enantiomer is paramount for biological applications, as stereoisomers can exhibit vastly different pharmacological activities and toxicological profiles. It is imperative for researchers to identify the correct stereoisomer required for their specific synthetic target and to verify its enantiomeric purity upon receipt.

Key Compound Identifiers:

ParameterValueSource
Chemical FormulaC₉H₁₅NO₄S[4]
Molecular Weight233.28 g/mol [4][5]
CAS Number (S)-form891192-95-3[5]
CAS Number (R)-form125471-00-3[6]
General CAS Number141783-63-3[4]

Commercial Availability and Supplier Matrix

This compound is readily available from a wide range of chemical suppliers, from large global distributors to specialized niche manufacturers. The choice of supplier often depends on the required scale (milligrams for initial screening vs. kilograms for scale-up), purity grade, and the level of documentation required (e.g., basic Certificate of Analysis vs. GMP-compliant documentation).

Below is a comparative table of prominent suppliers. This list is not exhaustive but represents a cross-section of the market, including direct manufacturers, distributors, and online marketplaces.

SupplierAvailable FormsTypical PurityNotes
Thermo Fisher Scientific (S)-3-Boc-thiazolidine-2-carboxylic acid[5]97%Product offered under the Thermo Scientific Chemicals brand, formerly Alfa Aesar.[5]
Sigma-Aldrich (Merck) This compoundVaries by partnerActs as a distributor for partners like Fluorochem.
AstaTech This compound≥95%Available through distributors like eMolecules and Fisher Scientific.[4]
Matrix Scientific Boc-(R)-thiazolidine-2-carboxylic acid[6]N/AUS-based supplier specializing in chemical building blocks.[6]
Carbosynth (R)-3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid[6]N/AUK-based supplier with a focus on carbohydrates and fine chemicals.[6]
BLD Pharm (S)-3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid hydrochloride[7]N/AOffers the hydrochloride salt form of the (S)-enantiomer.[7]
Dayang Chem (Hangzhou) This compoundN/AChina-based manufacturer listed on marketplaces like Echemi.[8]
Accela ChemBio Inc. (R)-3-Boc-thiazolidine-2-carboxylic acid[6]≥95%US-based supplier offering various package sizes.[6]

Disclaimer: Purity and availability are subject to change. Always verify specifications with the supplier before ordering.

Supplier Qualification and Quality Assurance Workflow

Sourcing a chemical building block for research and development requires a systematic approach to ensure quality, reproducibility, and reliability. Simply selecting the cheapest option can lead to failed experiments and lost time. The following workflow is recommended for qualifying a supplier and the procured material.

G cluster_sourcing Phase 1: Sourcing & Selection cluster_procurement Phase 2: Procurement & Verification cluster_qc Phase 3: In-House QC Define Define Requirements (Enantiomer, Purity, Scale) Identify Identify Potential Suppliers (Databases, Marketplaces) Define->Identify Screen Screen Suppliers (Reputation, Lead Time) Identify->Screen Request Request Quote & CoA (Certificate of Analysis) Screen->Request Evaluate Evaluate CoA (Purity, Identity, Chiral Assay?) Request->Evaluate Evaluate->Screen CoA Not OK Purchase Place Purchase Order Evaluate->Purchase CoA OK Receive Receive & Log Material Purchase->Receive Test In-House QC Testing (NMR, LC-MS) Receive->Test Release Release to Lab (Material Approved) Test->Release Pass Reject Quarantine & Return (Material Fails Spec) Test->Reject Fail

Caption: Recommended workflow for sourcing and qualifying chemical reagents.

Expert Insight: The Certificate of Analysis (CoA) The CoA is the most critical document accompanying your reagent. Do not treat it as a mere packing slip. Scrutinize it for:

  • Identity Confirmation: Look for data from ¹H NMR and Mass Spectrometry (MS) that confirms the molecular structure.

  • Purity Assessment: This is typically determined by High-Performance Liquid Chromatography (HPLC). For drug development, a purity of >95% is standard, but >98% is often preferred.

  • Enantiomeric Purity/Excess (e.e.): If you are purchasing a specific enantiomer, the CoA should ideally include data from a chiral HPLC analysis confirming its enantiomeric excess. If this is not provided, in-house analysis is strongly recommended.

Synthetic Utility and Representative Protocol

The primary utility of this compound is as a precursor for more complex molecules. The Boc group provides robust protection under many reaction conditions and is easily removed with acid (e.g., trifluoroacetic acid). The carboxylic acid is a versatile functional group for forming amide bonds, esters, or undergoing reductions.

Derivatives of this scaffold have shown promise as antibacterial agents, highlighting its value in medicinal chemistry.[2] For instance, various 2-arylthiazolidine-4-carboxylic acid derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria.[2][3]

G cysteine L-Cysteine thiazolidine 2-Substituted Thiazolidine-4-carboxylic Acid cysteine->thiazolidine aldehyde Aldehyde (R-CHO) aldehyde->thiazolidine final_product 3-(tert-Butoxycarbonyl)thiazolidine- 2-carboxylic Acid Derivative thiazolidine->final_product boc_anhydride Di-tert-butyl dicarbonate (Boc₂O) boc_anhydride->final_product Boc Protection

Caption: General synthetic route to the title compound scaffold.

Representative Protocol: Amide Coupling

This protocol describes a standard procedure for coupling the carboxylic acid with a primary amine to form an amide, a cornerstone reaction in drug synthesis.

Objective: To synthesize the N-benzylamide derivative of (R)-3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid.

Materials:

  • (R)-3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid (1.0 eq)

  • Benzylamine (1.05 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Methodology:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add (R)-3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid.

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Activation: Add HATU to the solution and stir for 5 minutes at room temperature. This activates the carboxylic acid for coupling.

  • Base Addition: Add DIPEA to the mixture. This acts as a non-nucleophilic base to neutralize the acid formed during the reaction.

  • Amine Addition: Add benzylamine to the reaction mixture and allow it to stir at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Validation:

    • Purify the crude product via flash column chromatography on silica gel.

    • Validate the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

References

  • Song, G., et al. (2009). Synthesis, Structure and Structure-Activity Relationship Analysis of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic Acid Derivatives as Potential Antibacterial Agents. European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Synthesis, Characterization and Antibacterial Activities of N-tert-Butoxycarbonyl-Thiazolidine Carboxylic Acid. [Link]

  • ResearchGate. Synthesis of (2S,4R)-3-(tert-butoxycarbonyl)-2-(2-hydroxyphenyl) thiazolidine- 4-carboxylic acid (compound 3). [Link]

  • National Center for Biotechnology Information (PMC). 3-(tert-Butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid. [Link]

  • SciSpace. Unearthing novel thiazolidinone building blocks as carboxylic acid bioisosteres. [Link]

  • PubMed. Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems. [Link]

  • ScienceDirect. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. [Link]

  • Life Academy of Biomedicine and Science. Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. [Link]

Sources

An In-Depth Technical Guide on the Safety, Handling, and Storage of 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety, handling, and storage recommendations for 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid, a key building block in medicinal chemistry and drug development.[1] Adherence to these protocols is critical for ensuring the safety of laboratory personnel and maintaining the integrity of the compound for research applications.

Compound Profile and Hazard Identification

This compound, often referred to as N-Boc-thiazolidine-2-carboxylic acid, is a heterocyclic compound widely used in the synthesis of various pharmaceutical agents.[2][3] Its structure incorporates a thiazolidine ring, a carboxylic acid functional group, and a tert-butoxycarbonyl (Boc) protecting group.

Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C9H15NO4S[4]
Molecular Weight 233.28 g/mol [4]
Appearance White to off-white solid/crystalline powder[5][6]
Melting Point Approximately 95°C to 133°C (may vary by isomer and purity)[2][7]
Solubility Insoluble in water[7][8]
pKa ~3.05 - 3.53 (Predicted)[2][8]

Hazard Identification:

This compound is classified as hazardous.[5] The primary hazards are associated with irritation and acute toxicity if ingested.[6][9]

  • GHS Classification:

    • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[9]

    • Skin Irritation (Category 2), H315: Causes skin irritation.[5][9]

    • Eye Irritation (Category 2), H319: Causes serious eye irritation.[5][9]

    • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.[5][9]

Signal Word: Warning [5][6]

Pictogram:

GHS Exclamation Mark Pictogram

Safe Handling Protocols

The causality behind these handling protocols is to minimize exposure through inhalation, ingestion, and direct contact, thereby mitigating the identified health risks.

2.1. Engineering Controls: The First Line of Defense

  • Fume Hood: All manipulations of this compound, especially those that may generate dust, should be conducted in a properly functioning chemical fume hood.[9] This is crucial to prevent the inhalation of airborne particles, which can cause respiratory irritation.[5]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain a safe air environment.[5][10]

  • Eye Wash Stations and Safety Showers: These must be readily accessible in the immediate work area as a critical first-response measure in case of accidental eye or skin contact.[5]

2.2. Personal Protective Equipment (PPE): A Necessary Barrier

A comprehensive PPE strategy is essential for safe handling.

PPESpecificationRationale
Eye/Face Protection Safety glasses with side shields or goggles. A face shield may be necessary for operations with a higher risk of splashing.To prevent eye irritation from dust or splashes.[5][6]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).To prevent skin irritation upon contact.[6] It is important to inspect gloves for any signs of degradation or puncture before use and to follow the manufacturer's guidelines for breakthrough time.[11]
Skin and Body Protection Laboratory coat.To protect skin and personal clothing from contamination.[6]
Respiratory Protection Not typically required when working in a fume hood. If a fume hood is not available, a NIOSH-approved respirator for dusts should be used.To prevent respiratory tract irritation from inhaled dust.[5]

2.3. Procedural Best Practices

  • Avoid Dust Generation: Handle the solid material carefully to minimize the formation of dust.[5][6]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before eating, drinking, or smoking.[5][6] Contaminated clothing should be removed and washed before reuse.[5]

  • Weighing and Transfer:

    • Perform weighing within a fume hood or a ventilated balance enclosure.

    • Use a spatula to carefully transfer the solid.

    • Close the container tightly immediately after use to prevent spillage and contamination.[5]

Storage Recommendations

Proper storage is paramount for maintaining the chemical stability and integrity of this compound.

3.1. General Storage Conditions

  • Temperature: Store in a cool, dry place.[5] Some suppliers recommend refrigeration at 2-8°C.[2][4]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[5][10]

  • Ventilation: Store in a well-ventilated area.[5]

3.2. Chemical Stability and Incompatibilities

  • Stability: The compound is stable under recommended storage conditions.[5][9]

  • Conditions to Avoid:

    • Heat, sparks, and open flames.[9]

    • Exposure to moisture.[9]

    • Formation of dust.[6]

  • Incompatible Materials:

    • Strong oxidizing agents.[5]

    • Strong acids and strong bases.[11]

The rationale for avoiding these conditions and materials is to prevent unwanted chemical reactions that could degrade the compound or create hazardous byproducts. For instance, strong bases can deprotect the Boc group, while strong oxidizing agents could react with the thiazolidine ring.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

4.1. First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek medical attention if irritation persists.[5][6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] If skin irritation occurs, seek medical advice.[5] Remove contaminated clothing.[5]

  • Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[6] Seek medical attention if symptoms persist.[5]

  • Ingestion: Do not induce vomiting.[7] Rinse the mouth with water.[6] Seek immediate medical attention.

4.2. Spill and Leak Response

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, sweep up the spilled solid, taking care not to create dust.[6][10]

  • Collection: Place the swept-up material into a suitable, labeled container for disposal.[6]

  • Decontamination: Clean the spill area thoroughly.

Disposal Considerations

Disposal of this compound and its containers must be in accordance with all applicable federal, state, and local environmental regulations.[5][10] It is recommended to use a licensed professional waste disposal service.[5] Do not allow the chemical to enter drains or waterways.[10]

Visual Workflow for Safe Handling

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Don PPE: - Safety Glasses - Lab Coat - Nitrile Gloves B Verify Fume Hood Functionality A->B C Transfer Compound in Fume Hood B->C D Weigh Solid Carefully C->D E Close Container Tightly D->E F Clean Work Area E->F G Dispose of Waste Properly F->G H Remove PPE and Wash Hands G->H

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

Decision Tree for Storage

G Storage Decision Tree Start Receiving Compound CheckContainer Is container tightly sealed? Start->CheckContainer CheckLocation Is a cool, dry, well-ventilated area available? CheckContainer->CheckLocation Yes ActionSeal Seal Container Tightly CheckContainer->ActionSeal No CheckIncompatibles Are incompatible materials absent? CheckLocation->CheckIncompatibles Yes ActionRelocate Find Suitable Storage Location CheckLocation->ActionRelocate No Store Store at 2-8°C CheckIncompatibles->Store Yes ActionSegregate Segregate from Incompatibles CheckIncompatibles->ActionSegregate No ActionSeal->CheckLocation ActionRelocate->CheckIncompatibles ActionSegregate->Store Reject Consult Supervisor/ Return to Sender

Caption: A decision tree outlining the correct storage procedure for this compound.

References

  • CymitQuimica. (2024, December 19). Safety Data Sheet: (S)-3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid.
  • Fisher Scientific. (2024, March 31). SAFETY DATA SHEET: (S)-3-Boc-thiazolidine-2-carboxylic acid.
  • ChemicalBook. N-BOC-THIAZOLIDINE-2-CARBOXYLIC ACID | 141783-63-3.
  • Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET: (4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid.
  • Spectrum Chemical. (2018, July 6). TCI AMERICA - Safety Data Sheet.
  • Aldrich. (2025, September 13). SAFETY DATA SHEET: (R)-thiazolidine-4-carboxylic acid.
  • Fisher Scientific. (2024, February 23). SAFETY DATA SHEET: N-Boc-(R)-(-)-thiazolidine-4-carboxylic acid.
  • Thermo Fisher Scientific. (2010, April 3). SAFETY DATA SHEET: Thiazolidine-2-carboxylic acid.
  • ChemBK. N-BOC-THIAZOLIDINE-2-CARBOXYLIC ACID.
  • Chongqing Chemdad Co., Ltd. BOC-L-THIAZOLIDINE-4-CARBOXYLIC ACID.
  • Chem-Impex. Thiazolidine-2-carboxylic acid.
  • El-Manssouri, A., et al. (2025). Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity. Current Topics in Medicinal Chemistry.

Sources

Methodological & Application

Application Note & Synthesis Protocol: 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid, a valuable proline analogue used in synthetic organic chemistry and drug discovery. The protocol details a robust one-pot procedure starting from readily available precursors: L-cysteine and formaldehyde. This guide emphasizes the mechanistic rationale behind the procedural steps, comprehensive safety protocols, and methods for product purification and characterization. It is intended for researchers, scientists, and professionals in chemical and pharmaceutical development.

Introduction and Scientific Background

This compound is a heterocyclic compound that serves as a conformationally constrained analogue of proline. The replacement of the gamma-methylene group of proline with a sulfur atom introduces unique stereoelectronic properties.[1] The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes it an ideal building block for peptide synthesis and the development of peptidomimetics.[2] Thiazolidine derivatives, in general, are significant scaffolds in medicinal chemistry, exhibiting a range of biological activities.[3][4][5]

The synthesis strategy presented here involves two key chemical transformations executed in a single reaction vessel:

  • Thiazolidine Ring Formation: A nucleophilic condensation reaction between the amino acid L-cysteine and an aldehyde (formaldehyde).[5][6][7]

  • N-Boc Protection: The subsequent acylation of the secondary amine of the thiazolidine ring with di-tert-butyl dicarbonate (Boc-anhydride).

This one-pot approach is efficient, minimizing intermediate workup steps and improving overall yield.

Reaction Mechanism and Rationale

The formation of the thiazolidine ring from L-cysteine and formaldehyde is a well-documented cyclization reaction.[8][9][10] The process is understood to proceed through the following key steps:

  • Hemithioacetal Formation: The highly nucleophilic thiol group (-SH) of L-cysteine attacks the electrophilic carbonyl carbon of formaldehyde. This initial, reversible step forms a hemithioacetal intermediate.[9]

  • Iminium Ion Formation & Cyclization: The amino group (-NH2) of the cysteine moiety then condenses with the aldehyde, likely forming a Schiff base (or iminium ion) intermediate.[11][12] This is followed by a rapid intramolecular cyclization, where the thiol group attacks the iminium carbon to form the stable five-membered thiazolidine ring.[11][12][13]

  • Boc Protection: Once the thiazolidine-2-carboxylic acid is formed in situ, the secondary amine within the ring is protected by reaction with di-tert-butyl dicarbonate. This reaction proceeds via nucleophilic attack of the nitrogen on a carbonyl carbon of the Boc-anhydride, leading to the formation of the stable N-Boc protected product.

Caption: Reaction mechanism for the one-pot synthesis.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaMW ( g/mol )Notes
L-Cysteine52-90-4C₃H₇NO₂S121.16
Formaldehyde Solution50-00-0CH₂O30.03Typically 37% in water. Caution: Toxic.
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5C₁₀H₁₈O₅218.25
Methanol (MeOH)67-56-1CH₄O32.04Anhydrous grade recommended.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11For extraction and chromatography.
Hexane110-54-3C₆H₁₄86.18For chromatography.
Hydrochloric Acid (HCl)7647-01-0HCl36.461M solution for acidification.
Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Anhydrous, for drying.
Silica Gel7631-86-9SiO₂60.08For column chromatography (230-400 mesh).
Laboratory Equipment
EquipmentPurpose
Chemical Fume HoodEssential for handling formaldehyde and solvents.
Round-Bottom Flask (250 mL)Reaction vessel.
Magnetic Stirrer and Stir BarFor agitation of the reaction mixture.
Ice BathFor temperature control.
Dropping FunnelFor controlled addition of reagents.
Rotary EvaporatorFor solvent removal under reduced pressure.
Separatory FunnelFor liquid-liquid extraction.
Glassware for Column ChromatographyColumn, flasks, etc.
TLC Plates (Silica Gel 60 F254)For reaction monitoring.
pH Meter or pH PaperFor adjusting aqueous phase pH.
Standard GlasswareBeakers, graduated cylinders, Erlenmeyer flasks.

Detailed Step-by-Step Synthesis Protocol

G start Start dissolve 1. Dissolve L-Cysteine in Methanol start->dissolve cool 2. Cool Mixture to 0°C dissolve->cool add_hcho 3. Add Formaldehyde Solution Dropwise cool->add_hcho stir1 4. Stir for 1 hour at 0°C add_hcho->stir1 add_boc 5. Add Boc-Anhydride stir1->add_boc warm_stir 6. Warm to RT and Stir for 12-18 hours add_boc->warm_stir monitor 7. Monitor by TLC warm_stir->monitor concentrate 8. Concentrate under Reduced Pressure monitor->concentrate extract 9. Acidify and Extract with Ethyl Acetate concentrate->extract dry 10. Dry Organic Layer and Evaporate extract->dry purify 11. Purify Crude Product (Column Chromatography) dry->purify characterize 12. Characterize Final Product (NMR, MS) purify->characterize end_node End characterize->end_node

Caption: Overall experimental workflow for the synthesis.

1. Reagent Preparation and Reaction Setup:

  • Place a 250 mL round-bottom flask containing a magnetic stir bar in an ice bath on a magnetic stirrer within a certified chemical fume hood.

  • To the flask, add L-cysteine (e.g., 2.42 g, 20 mmol).

  • Add methanol (100 mL) to the flask and stir until the L-cysteine is fully dissolved. Cool the resulting solution to 0°C.

2. Thiazolidine Formation:

  • Slowly add formaldehyde (1.6 mL of a 37 wt.% aqueous solution, ~22 mmol) dropwise to the cold, stirring solution over 10-15 minutes.

    • Causality Note: Dropwise addition at low temperature helps to control any potential exotherm and minimizes side reactions. A protic solvent like methanol is ideal as it solubilizes the starting amino acid and stabilizes the intermediates.[11][13]

  • Continue stirring the mixture at 0°C for 1 hour after the addition is complete to ensure the full formation of the thiazolidine intermediate.

3. N-Boc Protection:

  • To the same flask, add di-tert-butyl dicarbonate (Boc₂O) (4.80 g, 22 mmol) in one portion.

  • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Continue stirring vigorously for 12-18 hours.

4. Reaction Monitoring:

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v).[14] The product should have a different Rf value than the starting materials.

5. Work-up and Extraction:

  • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in water (50 mL) and transfer to a separatory funnel.

  • Cool the aqueous solution in an ice bath and acidify to a pH of 2-3 by slowly adding 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash them with brine (1 x 50 mL).

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product, typically as a white solid or pale oil.

6. Purification:

  • Purify the crude product by flash column chromatography on silica gel.[15]

  • A suitable eluent system is a gradient of ethyl acetate in hexane. The exact ratio should be determined by TLC analysis.

  • Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a pure solid.

7. Product Characterization:

  • Confirm the structure and purity of the final compound using standard analytical techniques.

    • ¹H NMR: Expect to see characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), and methylene and methine protons of the thiazolidine ring.[16][17]

    • ¹³C NMR: Expect signals for the carbonyl carbons (carboxyl and carbamate), the quaternary carbon of the Boc group, and the carbons of the thiazolidine ring.[17]

    • Mass Spectrometry (MS): Verify the molecular weight of the product.

Safety Precautions and Hazard Management

All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are recommended).[18][19]

  • Formaldehyde: Formaldehyde is highly toxic, a respiratory and skin sensitizer, and a suspected human carcinogen.[19][20] Avoid inhalation of vapors and any skin contact. Aqueous formaldehyde solutions often contain methanol, which is also toxic and flammable.[18] In case of a spill, specialized neutralizers should be used.[18]

  • Solvents: Methanol, ethyl acetate, and hexane are flammable. Keep them away from ignition sources.

  • Acids: Handle hydrochloric acid with care as it is corrosive.

  • Waste Disposal: All chemical waste, including solvents and residual reaction mixtures, must be disposed of in accordance with institutional and local environmental regulations. Do not pour organic solvents or formaldehyde solutions down the drain.[20]

References

  • Mechanistic Studies on Thiazolidine Formation in Aldehyde/ Cysteamine Model Systems. Journal of Agricultural and Food Chemistry.
  • Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry.
  • Mechanism of reactions involving Schiff base intermediates. Thiazolidine formation from L-cysteine and formaldehyde. Journal of the American Chemical Society.
  • Reaction scheme for the formation of thiazolidines as proposed in parts in the literature.
  • Thiazolidine derivatives as source of free L-cysteine in r
  • Synthesis of (2S,4R)-3-(tert-butoxycarbonyl)-2-(2-hydroxyphenyl) thiazolidine- 4-carboxylic acid (compound 3).
  • Formaldehyde - technical fact sheet. SafeWork NSW.
  • FORMALDEHYDE SAFETY GUIDELINES. Concordia University.
  • Formaldehyde: Hazards and Precautions. UC Berkeley EH&S.
  • Synthesis, Characterization and Antibacterial Activities of N-tert-Butoxycarbonyl-Thiazolidine Carboxylic Acid.
  • Safe Use of Formaldehyde - Safe Oper
  • Safety Data Sheet: Formaldehyde solution. Carl ROTH.
  • The reaction between cysteine and formaldehyde (HCHO).
  • Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate.
  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Life Acad. & Nanobiotechnol. Sci..
  • 2-Carboxy thiazolidine as a new highly reactive aldehyde precursor.
  • 3-(tert-Butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid. Acta Crystallographica Section E.
  • 3-(tert-Butoxycarbonyl)-2-(3-chlorophenyl)
  • THIAZOLIDINE-2-CARBOXYLIC ACID(16310-13-7) 1H NMR spectrum. ChemicalBook.
  • Supplementary Data for Stereoselective synthesis of (2S,4R)-3-tert-butoxycarbonyl-2-aryl-thiazolidine-4-carboxylic acids. The Royal Society of Chemistry.
  • Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems. PubMed.
  • How formaldehyde reacts with amino acids.
  • Amino acid dependent formaldehyde metabolism in mammals.
  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences.
  • An Approach to the Synthesis of 3-Quinazolinedione Carboxylic Acids: Putative Antibiotics. Calvin University Digital Commons.
  • Preparation process of L-2-oxothiazolidine-4-carboxylic acid.

Sources

Application of 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid in solid-phase peptide synthesis (SPPS).

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Application of 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid in Solid-Phase Peptide Synthesis (SPPS)

Abstract

The synthesis of cysteine-containing peptides is fundamental to drug discovery and chemical biology, yet it presents significant challenges due to the high reactivity of the cysteine thiol group.[1][2] This reactivity can lead to undesired side reactions, such as premature disulfide formation, alkylation, and oxidation, during solid-phase peptide synthesis (SPPS).[1][3][4] this compound (Boc-Thz-OH) serves as a crucial building block that circumvents these issues. It acts as a stable, masked form of cysteine, allowing for seamless incorporation into a peptide sequence using standard Boc-SPPS protocols. The native cysteine residue is then revealed post-synthesis via a specific ring-opening reaction. This application note provides a comprehensive guide to the use of Boc-Thz-OH, detailing its mechanism, advantages, detailed experimental protocols, and the scientific rationale behind its application.

Introduction: The Cysteine Challenge in SPPS

Cysteine is a unique amino acid highly valued in peptide and protein science. Its sulfhydryl side chain is a key participant in forming disulfide bridges that stabilize the tertiary structures of proteins and peptides, a critical factor for their biological activity.[5] However, the nucleophilicity of the thiol group makes it susceptible to a variety of side reactions during the iterative chemical steps of SPPS.[1][6]

Traditional strategies involve protecting the thiol group with moieties like Trityl (Trt) or Acetamidomethyl (Acm).[2] While effective, these methods can still be complicated by side reactions during cleavage or may require specific, sometimes harsh, deprotection conditions that can affect the final peptide.[4] The use of a thiazolidine derivative as a Cysteine surrogate offers a robust and orthogonal protection strategy, particularly valuable in complex syntheses such as multi-segment native chemical ligation (NCL), where a free N-terminal cysteine is required for the ligation step.[7][8][9] Boc-Thz-OH is a commercially available thioproline analog that serves this purpose effectively within the Boc/Bzl protection scheme.[10]

Principle and Mechanism

Boc-Thz-OH is incorporated into the peptide chain as if it were a proline analog. The thiazolidine ring is stable throughout the standard Boc-SPPS cycles, which involve repeated treatments with trifluoroacetic acid (TFA) for Nα-Boc group removal.[11] The true value of this approach lies in the post-synthetic conversion of the thiazolidine ring back into a cysteine residue. This unmasking is typically achieved after the peptide has been cleaved from the solid support.

The core of the strategy is the acid-labile thioaminal within the thiazolidine ring.[12] The ring-opening is an equilibrium process that can be driven to completion by trapping the released formaldehyde with a scavenger.

G cluster_SPPS Solid-Phase Peptide Synthesis (Boc Chemistry) cluster_Post_SPPS Post-Synthesis Workflow Resin Resin Support AA1 Couple C-terminal Amino Acid Resin->AA1 Deprotect1 Boc Deprotection (TFA) AA1->Deprotect1 Neutralize1 Neutralization (DIEA) Deprotect1->Neutralize1 Couple_Thz Couple Boc-Thz-OH (HBTU/HOBt) Neutralize1->Couple_Thz Deprotect2 Boc Deprotection (TFA) Couple_Thz->Deprotect2 Neutralize2 Neutralization (DIEA) Deprotect2->Neutralize2 Elongate Continue Elongation (Repeat Cycles) Neutralize2->Elongate Cleavage Cleavage from Resin (HF or TFMSA) Elongate->Cleavage Purify1 Purification of Thz-Peptide Cleavage->Purify1 Ring_Opening Thiazolidine Ring Opening (e.g., Methoxyamine) Purify1->Ring_Opening Purify2 Final Purification of Cys-Peptide Ring_Opening->Purify2

Figure 1. High-level workflow for SPPS using Boc-Thz-OH.

The most common method for ring-opening involves treatment with methoxyamine hydrochloride in an aqueous buffer.[7][10] The methoxyamine acts as a nucleophile that efficiently traps the formaldehyde released upon hydrolysis of the thiazolidine ring, thereby shifting the equilibrium towards the desired N-terminal cysteine product. Other deprotection methods using palladium, copper, or 2,2′-dipyridyl disulfide (DPDS) have also been reported, offering alternative conditions for specific applications.[1][12][13]

Figure 2. Mechanism of Methoxyamine-mediated Thz deprotection.

Key Advantages of Using Boc-Thz-OH

  • Orthogonality: The thiazolidine ring is stable to the repetitive TFA treatments used in Boc-SPPS, providing an orthogonal protection strategy.[7][11]

  • Prevention of Side Reactions: By masking the thiol group within a stable ring structure, it effectively prevents common cysteine-related side reactions like oxidation or S-alkylation during synthesis.[1][3]

  • Facilitates NCL: It is an ideal method for preparing peptide segments with a protected N-terminal cysteine, which can be unmasked just prior to native chemical ligation.[7][8]

  • Mild Deprotection: The final ring-opening can be achieved under mild aqueous conditions, which preserves the integrity of the peptide and other post-translational modifications.[7][14]

Detailed Experimental Protocols

This section provides a step-by-step protocol for the manual synthesis of a peptide containing a cysteine residue via the incorporation of Boc-Thz-OH using Boc-SPPS.

Materials and Reagents
Reagent/MaterialPurposeSupplier Recommendation
Boc-Thz-OHCysteine surrogate amino acidBachem, Chem-Impex
Boc-Amino AcidsStandard protected amino acidsAAPPTec, Bachem
Merrifield or PAM ResinSolid support for peptide acidVarious
Dichloromethane (DCM)Solvent (swelling, washing)HPLC Grade
N,N-Dimethylformamide (DMF)Solvent (coupling, washing)Peptide Synthesis Grade
Trifluoroacetic Acid (TFA)Boc deprotection reagentReagent Grade
N,N-Diisopropylethylamine (DIEA)Neutralization baseRedistilled
HBTU / HOBtCoupling activatorsVarious
Anhydrous Hydrofluoric Acid (HF)Cleavage reagentEXTREME CAUTION
AnisoleScavenger for cleavageReagent Grade
Methoxyamine hydrochlorideThiazolidine deprotection reagentSigma-Aldrich
Acetonitrile (ACN) & WaterHPLC solventsHPLC Grade

Safety Note: Anhydrous HF is extremely toxic and corrosive and requires a specialized apparatus and extensive safety precautions.[11] Always work in a certified fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Boc-SPPS Elongation

This protocol assumes a synthesis scale of 0.2 mmol on a Merrifield resin. Adjust volumes accordingly for different scales.

  • Resin Swelling: Place the resin in a peptide synthesis vessel. Swell the resin in DCM for 30 minutes, followed by washing with DMF (3x).

  • Boc Deprotection: Add a solution of 50% TFA in DCM to the resin. Agitate for 2 minutes. Drain. Add fresh 50% TFA in DCM and agitate for 20 minutes. Drain and wash the resin with DMF (5x).

  • Neutralization: Add a solution of 5% DIEA in DMF to the resin. Agitate for 2 minutes. Drain. Repeat this step. Wash the resin with DMF (3x). Perform a Kaiser test to confirm the presence of a free amine (positive result).[15]

  • Amino Acid Coupling (for Boc-Thz-OH or other AAs):

    • In a separate vial, dissolve Boc-Thz-OH (3 equivalents, 0.6 mmol), HBTU (2.9 eq., 0.58 mmol), and HOBt (3 eq., 0.6 mmol) in a minimal amount of DMF.

    • Add DIEA (6 eq., 1.2 mmol) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate at room temperature for 1-2 hours.

  • Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Confirmation of Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step.

  • Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Protocol 2: Peptide Cleavage
  • Resin Preparation: After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DCM and dry it under a high vacuum for at least 4 hours.

  • HF Cleavage:

    • Transfer the dried resin to a specialized HF cleavage apparatus.

    • Add anisole (1.0 mL per gram of resin) as a scavenger.

    • Cool the vessel to -5°C.

    • Carefully distill anhydrous HF into the vessel (approx. 10 mL per gram of resin).

    • Stir the mixture at 0°C for 1-2 hours.

  • HF Removal: Remove the HF by evaporation under a stream of nitrogen gas.

  • Peptide Precipitation: Wash the resin with cold diethyl ether to precipitate the crude peptide. Filter and collect the peptide. Repeat the ether wash (3x).

  • Drying: Dry the crude Thz-containing peptide under a high vacuum.

Protocol 3: Thiazolidine Ring Opening
  • Dissolution: Dissolve the crude Thz-peptide in an aqueous buffer. A suitable starting point is 0.2 M methoxyamine hydrochloride adjusted to pH 4.5 with sodium acetate. The peptide concentration should be approximately 1-2 mg/mL.

  • Incubation: Stir the solution at room temperature (or up to 37°C to accelerate the reaction) for 4-16 hours.[16]

  • Monitoring: Monitor the reaction progress by analytical RP-HPLC and mass spectrometry. The deprotected peptide will have a different retention time and a mass shift corresponding to the conversion of Thz to Cys.

  • Quenching/Lyophilization: Once the conversion is complete, the reaction mixture can be directly purified by preparative HPLC. Alternatively, freeze and lyophilize the sample to obtain the crude Cys-peptide.

Data and Troubleshooting

Quantitative Parameters for SPPS
ParameterValue/ConditionRationale
Amino Acid Equivalents3-4 eq. per couplingDrives the reaction to completion.
Coupling Reagent Equiv.~2.9-3.9 eq.Ensures efficient activation of the carboxylic acid.
Base (DIEA) for Coupling2x the moles of amino acidActivates the coupling reagents and neutralizes the growing peptide chain.[11]
Boc Deprotection Time2 + 20 minutesEnsures complete removal of the Boc group without significant side reactions.
Coupling Time1-2 hoursSufficient for most amino acids; may need extension for sterically hindered residues.
Ring Opening pH4.0 - 5.0Optimal pH for acid-catalyzed hydrolysis of the thioaminal.[12]
Ring Opening Temp.25 - 37 °CHigher temperatures can increase the rate of ring opening.[16]
Troubleshooting Guide
ProblemPossible CauseSuggested Solution
Incomplete Coupling (Positive Kaiser)Steric hindrance; peptide aggregation.Double couple the residue; switch to a different coupling reagent (e.g., HATU); use chaotropic agents.
Incomplete Ring OpeningSuboptimal pH, time, or temperature.Re-adjust pH to 4.5; increase incubation time or temperature (to 37°C); ensure fresh methoxyamine solution.
Multiple Peaks in Final ProductDeletion sequences; side reactions during cleavage.Optimize coupling times; ensure efficient scavengers are used during HF cleavage.[11]
Peptide Insolubility during Ring OpeningAggregation of the deprotected peptide.Perform the reaction in a more dilute solution; add denaturants like Guanidinium-HCl (if compatible).

Conclusion

This compound is a powerful and reliable tool for the synthesis of cysteine-containing peptides via Boc-SPPS. It provides an elegant solution to the inherent challenges of cysteine's reactivity by masking the thiol group within a stable ring structure that is fully compatible with the synthesis workflow. The subsequent mild, post-cleavage deprotection step allows for the efficient generation of the target peptide, minimizing side products and simplifying purification. This methodology is especially advantageous for the production of complex peptides and is a cornerstone technique for preparing segments for native chemical ligation, enabling the total chemical synthesis of small proteins.

References

  • Sato, K., Tanaka, S., et al. (2018). Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. Chemical Communications. Available at: [Link]

  • Applied Biosystems. (Date not available). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Thermo Fisher Scientific. Available at: [Link]

  • Bofill, J. M., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Process Research & Development. Available at: [Link]

  • Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids. Available at: [Link]

  • Zheng, F-H., et al. (2024). Thiazolidine Deprotection Using an Organic Solvent Extractable Aldehyde Scavenger for One-Pot Four-Segment Ligation. Organic Letters. Available at: [Link]

  • AAPPTEC. (Date not available). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Sato, K., Tanaka, S., et al. (2018). Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. Semantic Scholar. Available at: [Link]

  • Duflocq, S., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. RSC Advances. Available at: [Link]

  • Bird, R. J., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. Available at: [Link]

  • Włodek, L., et al. (1991). Thiazolidine derivatives as source of free L-cysteine in rat tissue. Pharmacological Research. Available at: [Link]

  • Li, J., et al. (2023). Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. RSC Chemical Biology. Available at: [Link]

  • Duflocq, S., et al. (2020). (a) 2 steps synthesis with thiazolidine deprotection mediated by either... ResearchGate. Available at: [Link]

  • Nakatsu, K., et al. (2022). Thiazolidine Deprotection by 2-Aminobenzamide-based Aldehyde Scavenger for One-pot Multiple Peptide Ligation. ChemRxiv. Available at: [Link]

  • Nakatsu, K., et al. (2022). Conversion of N‐terminal thiazolidine (Thz) to cysteine.... ResearchGate. Available at: [Link]

  • Zhang, L., & Tam, J. P. (1996). Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins. Analytical Biochemistry. Available at: [Link]

  • Fujishiro, T., et al. (2025). Visualizing thiazolidine ring formation in the reaction of D-cysteine and pyridoxal-5'-phosphate within L-cysteine desulfurase SufS. Biochemical and Biophysical Research Communications. Available at: [Link]

  • D'Souza, C., et al. (2014). Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. Organic Letters. Available at: [Link]

  • Duflocq, S., et al. (2020). Supporting information for One-pot oxime ligation... The Royal Society of Chemistry. Available at: [Link]

  • Morisue, M., et al. (2025). A novel ring opening reaction of peptide N-terminal thiazolidine with 2,2′-dipyridyl disulfide (DPDS) efficient for protein chemical synthesis. ResearchGate. Available at: [Link]

  • Boc-Cys(Acm)-OH. (Date not available). The Role of Cysteine Derivatives in Peptide Drug Development. Boc-Cys(Acm)-OH. Available at: [Link]

  • Crouzet, T., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. From Solid-Phase Synthesis to Natural Products. Available at: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]

  • Lu, J-R., et al. (2011). 3-(tert-Butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid. Acta Crystallographica Section E. Available at: [Link]

  • PubChem. (Date not available). 3-(tert-Butoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid. PubChem. Available at: [Link]

  • Bird, R. J., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. ResearchGate. Available at: [Link]

  • Cini, C., et al. (1979). Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems. Biochimica et Biophysica Acta. Available at: [Link]

  • Duflocq, S., et al. (2020). (a) 2-Carboxy thiazolidine as a new highly reactive aldehyde precursor... ResearchGate. Available at: [Link]

  • Lu, J-R., et al. (2010). 3-(tert-Butoxycarbonyl)-2-(3-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid monohydrate. Acta Crystallographica Section E. Available at: [Link]

  • Kumar, A., et al. (2020). Synthesis of (2S,4R)-3-(tert-butoxycarbonyl)-2-(2-hydroxyphenyl) thiazolidine- 4-carboxylic acid (compound 3). ResearchGate. Available at: [Link]

  • AAPPTec. (Date not available). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]

Sources

Application Notes & Protocols: Incorporation of 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid into Peptide Backbones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, enabling the development of therapeutics with enhanced stability, conformational rigidity, and novel functionalities.[1][2] 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid (Boc-Thz-OH) is a versatile building block that serves a dual purpose: it acts as a conformationally constrained proline analogue and as a masked N-terminal cysteine residue.[3] This guide provides an in-depth exploration of the principles and methodologies for incorporating Boc-Thz-OH into peptide backbones using Solid-Phase Peptide Synthesis (SPPS). It offers detailed, field-tested protocols for coupling, and subsequent on-resin deprotection of the thiazolidine ring for applications such as native chemical ligation and peptide cyclization.

Introduction: The Strategic Value of Thiazolidine Scaffolds

Peptides are remarkable signaling molecules, but their therapeutic potential is often hindered by their inherent flexibility and susceptibility to proteolytic degradation.[2] Introducing conformational constraints into the peptide backbone is a proven strategy to overcome these limitations.[4][5] Thiazolidine-containing amino acids, as proline analogues, are particularly effective at inducing specific secondary structures, such as β-turns.[4]

This compound (Boc-Thz-OH) is a commercially available derivative that offers a significant advantage beyond conformational control. The thiazolidine ring is, in effect, a protected form of an N-terminal cysteine.[3] This latent functionality can be unmasked under specific, mild conditions post-synthesis to reveal a free thiol group, which is the cornerstone for advanced peptide engineering techniques.

Key Applications Stemming from Boc-Thz-OH Incorporation:

  • Conformational Rigidity: The five-membered ring restricts phi (φ) bond rotation, influencing the peptide backbone to adopt a more defined conformation. This can lead to increased receptor binding affinity and selectivity.

  • Proteolytic Stability: The constrained structure can sterically hinder the approach of proteases, enhancing the in vivo half-life of the peptide.

  • Masked Cysteine for Ligation: The thiazolidine can be opened to generate an N-terminal cysteine residue, which is essential for Native Chemical Ligation (NCL). This allows for the synthesis of large proteins by joining smaller, purified peptide fragments.[3][6]

  • Peptide Cyclization: Unmasking the N-terminal cysteine allows for intramolecular cyclization with a C-terminal thioester or other reactive groups, a powerful strategy for improving peptide stability and bioavailability.[7][8]

Below is a logical diagram illustrating the strategic benefits of incorporating this unique amino acid.

G cluster_0 Incorporation of Boc-Thz-OH cluster_1 Primary Structural Impact cluster_2 Resulting Therapeutic Advantages A Boc-Thz-OH (Constrained Proline Analogue & Masked Cysteine) B Induces β-Turns & Restricts Backbone Flexibility A->B Structural Constraint C Latent N-Terminal Cysteine (Thiazolidine Ring) A->C Chemical Nature D Enhanced Receptor Affinity & Selectivity B->D E Increased Proteolytic Stability B->E F Enables Native Chemical Ligation (NCL) C->F via Ring Opening G Facilitates Peptide Cyclization C->G via Ring Opening

Caption: Strategic benefits of incorporating Boc-Thz-OH.

Core Methodology: Solid-Phase Peptide Synthesis (SPPS)

The most common and efficient method for incorporating Boc-Thz-OH is through Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS).[9][10] In this strategy, the peptide is assembled sequentially while anchored to an insoluble resin support.[11][12] Boc-Thz-OH is typically incorporated as the final N-terminal residue.

2.1. The Causality of Reagent Selection

The introduction of a sterically hindered amino acid like Boc-Thz-OH requires careful consideration of the coupling reagents to ensure a complete and efficient reaction, minimizing deletion sequences.[9]

  • Carbodiimides (DIC/DCC): While economical, reagents like N,N'-Diisopropylcarbodiimide (DIC) can be slow and may lead to racemization, especially when used with additives like HOBt.[13] They are generally less effective for sterically demanding couplings.

  • Onium Salts (HBTU, HATU): Aminium/uronium-based reagents such as HBTU and HATU are the preferred choice.[13][14] They rapidly form highly activated esters of the carboxylic acid, which then react efficiently with the resin-bound amine. HATU is particularly potent and is recommended for challenging couplings due to its ability to minimize racemization and accelerate the reaction rate.[13]

The choice of base is also critical. N,N-Diisopropylethylamine (DIEA) is a non-nucleophilic base used to neutralize the protonated amine on the resin and facilitate the coupling reaction. An excess is used to drive the reaction to completion.[9]

2.2. Comparative Overview of Coupling Reagents

The following table summarizes key parameters for selecting an appropriate coupling strategy for Boc-Thz-OH.

Coupling ReagentActivating AdditiveBase (Equivalents)Typical Coupling TimeEfficacy & Rationale
DIC HOBt or OxymaDIEA (6-10)2-4 hoursStandard Efficacy: Economical choice, but slower activation can lead to incomplete coupling for hindered residues. Risk of side reactions.[9]
HBTU (Internal)DIEA (6-10)1-2 hoursHigh Efficacy: Forms an active HOBt-ester. Faster and more efficient than carbodiimides, reducing the risk of deletion sequences.[15]
HATU (Internal)DIEA (6-10)30-60 minutesVery High Efficacy: Forms a highly reactive HOAt-ester. The reagent of choice for sterically hindered amino acids like Boc-Thz-OH. Minimizes racemization.[13]
Experimental Protocols

These protocols are designed for manual SPPS on a standard 0.1 mmol scale using a resin with a substitution level of 0.5 mmol/g. Adjust volumes and equivalents accordingly for different scales.

3.1. General SPPS Workflow Diagram

The following diagram outlines the standard cycle for adding an amino acid in Fmoc-based SPPS, culminating in the coupling of Boc-Thz-OH.

Caption: Standard Fmoc-SPPS cycle for Boc-Thz-OH incorporation.

3.2. Protocol: Coupling of Boc-Thz-OH to the Peptide-Resin

Objective: To couple Boc-Thz-OH to the N-terminus of the growing peptide chain on the solid support. This protocol assumes the previous Fmoc deprotection step has been completed and the resin has a free terminal amine.

Materials:

  • Peptide-resin (0.1 mmol, with free N-terminal amine)

  • Boc-Thz-OH (0.4 mmol, 4 eq.)

  • HATU (0.39 mmol, 3.9 eq.)

  • DIEA (0.8 mmol, 8 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Reaction vessel with frit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 20 minutes. Drain the solvent.

  • Prepare Activation Solution: In a separate vial, dissolve Boc-Thz-OH (4 eq.) and HATU (3.9 eq.) in a minimal amount of DMF (approx. 2 mL).

  • Pre-activation: Add DIEA (8 eq.) to the activation solution. Agitate gently for 2-5 minutes. The solution may change color. This step is critical as it initiates the formation of the highly reactive OAt-ester intermediate.

  • Coupling Reaction: Add the activated amino acid solution to the drained peptide-resin. Ensure the resin is fully submerged. Agitate the reaction vessel at room temperature for 1-2 hours.[9]

  • Reaction Monitoring (Checkpoint): After the coupling time, take a small sample of resin beads (1-2 mg), wash them thoroughly with DMF, and perform a Kaiser (ninhydrin) test.

    • Negative Result (Yellow/Colorless Beads): The coupling is complete. Proceed to step 6.

    • Positive Result (Blue/Purple Beads): The coupling is incomplete. Drain the reaction solution and repeat steps 2-4 for a second coupling.

  • Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly to remove excess reagents and byproducts.

    • Wash with DMF (3 x 5 mL)

    • Wash with DCM (3 x 5 mL)

    • Wash with DMF (3 x 5 mL)

  • Storage: The final Boc-Thz-Peptide-Resin can be dried under vacuum for storage or proceed directly to cleavage or on-resin modification.

Post-Synthesis Modification: Thiazolidine Ring Opening

The primary utility of incorporating a thiazolidine is its ability to be converted into an N-terminal cysteine. This deprotection is an equilibrium reaction involving the hydrolysis of the imine bond formed between the cysteine's amine and a formaldehyde equivalent.[3] The reaction is driven forward by scavenging the released formaldehyde.

4.1. Mechanism of Deprotection

The ring-opening is typically performed at an acidic pH (around 4.0) using a nucleophilic amine, such as methoxyamine or a specially designed aldehyde scavenger, which reacts irreversibly with the released formaldehyde.[3][6]

G Thz N-Terminal Thiazolidine Ring (on Peptide) Cys N-Terminal Cysteine (Free Thiol & Amine) Thz->Cys + H₂O, pH 4.0 Formaldehyde Formaldehyde Thz->Formaldehyde Hydrolysis Scavenger Aldehyde Scavenger (e.g., Methoxyamine) Formaldehyde->Scavenger Trapping Product Stable Adduct Scavenger->Product

Caption: Mechanism of thiazolidine ring opening.

4.2. Protocol: On-Resin Thiazolidine Deprotection

Objective: To convert the N-terminal thiazolidine into a cysteine residue while the peptide is still attached to the resin.

Materials:

  • Boc-Thz-Peptide-Resin (0.1 mmol)

  • Deprotection Buffer: 0.2 M Methoxyamine hydrochloride, adjusted to pH 4.0 with NaOH.

  • DMF, peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the Boc-Thz-Peptide-Resin in DMF for 20 minutes. Drain the solvent.

  • Deprotection Reaction: Add 5 mL of the pH 4.0 deprotection buffer to the resin. Agitate the slurry at room temperature. The reaction is typically complete within 2-4 hours.[3][16]

  • Monitoring: The progress of the deprotection can be monitored by cleaving a small amount of resin at different time points and analyzing the peptide by LC-MS. Look for a mass shift corresponding to the hydrolysis of the thiazolidine ring (+14 Da, CH₂).

  • Washing: Once the reaction is complete, drain the deprotection buffer. Wash the resin thoroughly:

    • Wash with water (3 x 5 mL)

    • Wash with DMF (3 x 5 mL)

    • Wash with DCM (3 x 5 mL)

  • Final Product: The resulting resin-bound peptide now possesses an N-terminal cysteine and is ready for subsequent steps like intramolecular cyclization or cleavage from the resin.

4.3. Cleavage and Final Deprotection

After all on-resin steps are complete, the peptide is cleaved from the solid support, and the tert-butyl-based side-chain protecting groups (and the N-terminal Boc group, if still present) are removed. This is typically achieved using a strong acid cocktail.

  • Standard Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).[1]

  • Procedure: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. Filter to separate the resin, precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Troubleshooting & Expert Insights
IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) 1. Insufficient reagent equivalents. 2. Inefficient coupling reagent. 3. Short coupling time.1. Recouple: Perform a second coupling using fresh reagents. 2. Switch Reagent: Use a more powerful reagent like HATU. 3. Extend Time: Increase coupling time to 3-4 hours, especially if using DIC.
Incomplete Thiazolidine Deprotection 1. Incorrect pH of the buffer. 2. Insufficient reaction time. 3. Degradation of methoxyamine solution.1. Verify pH: Ensure the deprotection buffer is accurately adjusted to pH 4.0. 2. Extend Time: Allow the reaction to proceed for up to 6 hours, monitoring by LC-MS. 3. Fresh Reagent: Prepare the methoxyamine buffer fresh before use.
Side Product Formation during Cleavage Oxidation of the newly formed cysteine thiol.Ensure scavengers like TIS or EDT (Ethanedithiol) are included in the cleavage cocktail, especially if the peptide contains other sensitive residues like Trp or Met.
Conclusion

This compound is a powerful and versatile tool in peptide chemistry. Its incorporation provides a dual advantage: enforcing conformational constraint and installing a masked cysteine for subsequent chemoselective modifications. By understanding the causality behind reagent selection and adhering to robust, validated protocols for coupling and deprotection, researchers can successfully leverage this building block to create complex, functionally enhanced peptides for a wide range of applications in drug discovery and chemical biology.

References
  • Benchchem. Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • Wang, L., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Frontiers in Microbiology. Available at: [Link]

  • Sorokina, M., & Steinmetzer, T. (2013). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules. Available at: [Link]

  • North, M. (2000). Incorporation of Conformationally Constrained Beta-Amino Acids Into Peptides. Journal of Peptide Science. Available at: [Link]

  • Szychowski, K. A., et al. (2022). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules. Available at: [Link]

  • Szychowski, K. A., et al. (2022). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC. Available at: [Link]

  • Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Pandey, M., et al. (2012). Biological Activities of Thiazolidine - A Review. International Journal of Pharmaceutical Research and Development. Available at: [Link]

  • Ohta, Y., et al. (2022). Thiazolidine Deprotection by 2-Aminobenzamide-based Aldehyde Scavenger for One-pot Multiple Peptide Ligation. ChemRxiv. Available at: [Link]

  • Thiazolidine deprotection using an organic solvent extractable aldehyde scavenger for one-pot four-segment ligation. DOI. Available at: [Link]

  • Trotsko, N., et al. (2023). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. International Journal of Molecular Sciences. Available at: [Link]

  • Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]

  • Botti, P., et al. (1996). Cyclic Peptides from Linear Unprotected Peptide Precursors through Thiazolidine Formation. Journal of the American Chemical Society. Available at: [Link]

  • Willson, T. M., et al. (1996). Thiazolidinediones produce a conformational change in peroxisomal proliferator-activated receptor-gamma: binding and activation correlate with antidiabetic actions in db/db mice. Journal of Medicinal Chemistry. Available at: [Link]

  • CEM Corporation. (2024). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Available at: [Link]

  • Drewniak-Świtalska, M., et al. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wikipedia. Solid-phase synthesis. Available at: [Link]

  • Wikipedia. Peptide synthesis. Available at: [Link]

  • Synthesis of (2S,4R)-3-(tert-butoxycarbonyl)-2-(2-hydroxyphenyl) thiazolidine- 4-carboxylic acid (compound 3). ResearchGate. Available at: [Link]

  • (a) 2-Carboxy thiazolidine as a new highly reactive aldehyde precursor... ResearchGate. Available at: [Link]

  • Benchchem. A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides.
  • Synthesis, Characterization and Antibacterial Activities of N-tert-Butoxycarbonyl-Thiazolidine Carboxylic Acid. ResearchGate. Available at: [Link]

  • (a) 4-Carboxy thiazolidine deprotected by methoxylamine for further... ResearchGate. Available at: [Link]

  • Botti, P., et al. (1996). Cyclic Peptides from Linear Unprotected Peptide Precursors through Thiazolidine Formation. Semantic Scholar. Available at: [Link]

  • Benedetti, E., et al. (1976). Conformational studies of peptides. The crystal structures of N‐acetyl‐L‐prolinamide and N‐acetyl‐(S)‐thiazolidine‐4‐carboxamide. Biopolymers. Available at: [Link]

  • Cini, C., et al. (1981). Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems. Ital J Biochem. Available at: [Link]

  • Ohta, Y., et al. (2022). Repetitive Thiazolidine Deprotection Using a Thioester-Compatible Aldehyde Scavenger for One-Pot Multiple Peptide Ligation. Angewandte Chemie. Available at: [Link]

  • Sokołowska, I., et al. (2021). Structural Interactions of β-Lactam Antibiotics with Mammalian Serum Albumins. International Journal of Molecular Sciences. Available at: [Link]

  • Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. Atlantis Press. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Recent development of peptide coupling reagents in organic synthesis. Chemical Reviews. Available at: [Link]

  • PubChem. tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)pyrrolidine-1-carboxylate. Available at: [Link]

  • Han, Y., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]

  • CHEMOSELECTIVE MODULAR CONSTRUCTIONS OF PEPTIDES AND CYCLIC PEPTIDES FUNCTIONAL ARCHITECTURES. HKU Scholars Hub. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

Sources

Experimental setup for the condensation reaction of L-cysteine with aldehydes.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Experimental Setup for the Condensation Reaction of L-cysteine with Aldehydes: A Guide for Researchers

Introduction: The Versatile Thiazolidine Scaffold

The condensation reaction between the amino acid L-cysteine and an aldehyde is a cornerstone of synthetic and medicinal chemistry. This reaction yields a heterocyclic system known as a 2-substituted thiazolidine-4-carboxylic acid. The intrinsic value of this reaction lies in its simplicity, efficiency, and the biological significance of the resulting products. Thiazolidine derivatives are not merely synthetic curiosities; they are pivotal scaffolds in drug development, acting as prodrugs for L-cysteine delivery, and are found in the core structure of blockbuster antibiotics like penicillin.[1] Furthermore, the reaction's ability to proceed under mild, often physiological conditions has cemented its role as a bioorthogonal "click-type" reaction for protein and cell surface modification.[2]

This guide provides an in-depth exploration of the reaction's mechanistic underpinnings, detailed experimental protocols, and field-proven insights to empower researchers in drug discovery and chemical biology to harness its full potential.

Pillar 1: Mechanistic Insights & Causality of Experimental Choices

A profound understanding of the reaction mechanism is critical for troubleshooting and optimization. The formation of the thiazolidine ring is a reversible cyclocondensation. While the final product is consistent, the precise initial step has been a subject of discussion, with evidence supporting two primary pathways.[3]

  • Pathway A: Initial Thiol Attack: The highly nucleophilic thiol group of L-cysteine attacks the electrophilic carbonyl carbon of the aldehyde, forming a hemithioacetal intermediate. This is followed by a rapid intramolecular cyclization, where the amino group attacks the same carbon, eliminating a water molecule to form the stable five-membered thiazolidine ring.[3]

  • Pathway B: Initial Amine Attack: Alternatively, the reaction can be initiated by the nucleophilic attack of the amino group on the aldehyde, forming a Schiff base (imine) intermediate. The thiol group then performs an intramolecular cyclization to yield the final thiazolidine product.[3]

Regardless of the initial event, the presence of both the thiol and amino groups in the 1,2-position is essential for the reaction's success.[3]

G cluster_reactants Reactants L_cysteine L-Cysteine Hemithioacetal Hemithioacetal Intermediate L_cysteine->Hemithioacetal Thiol Attack Imine Imine (Schiff Base) Intermediate L_cysteine->Imine Amine Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Hemithioacetal Aldehyde->Imine Product 2-Substituted Thiazolidine-4-carboxylic Acid Hemithioacetal->Product Intramolecular Amine Attack Imine->Product Intramolecular Thiol Attack Water H₂O Product->Water (-H₂O)

Caption: Reaction mechanism for thiazolidine formation.

Key Experimental Parameters: The "Why" Behind the "How"
  • pH Control: The reaction rate is strongly pH-dependent.[3][4]

    • Acidic pH (4-5): Traditionally, these conditions were favored, as protonation of the aldehyde's carbonyl group increases its electrophilicity. However, protonation of the cysteine's amino group can reduce its nucleophilicity.[2]

    • Physiological pH (7.0-7.4): Contrary to earlier beliefs, the reaction can be remarkably fast and efficient at neutral pH.[2][5] This is a paradigm shift, enabling applications in live-cell bioconjugation without toxic catalysts. At this pH, a sufficient population of both the neutral amine and thiolate anion exists to drive the reaction forward.[6]

  • Solvent System: The choice of solvent is crucial for reactant solubility and influencing the reaction equilibrium.

    • Water/Ethanol Mixtures: A common choice that balances the solubility of L-cysteine hydrochloride (water-soluble) and many organic aldehydes (ethanol-soluble).[1][7]

    • Aqueous Buffers (e.g., Phosphate): Buffers can dramatically promote thiazolidine formation. Phosphate, for instance, may stabilize carbocation intermediates, facilitating cyclization.[8][9]

    • Acidified Methanol: For certain aromatic aldehydes, refluxing in acidified methanol has proven effective for driving the reaction to completion.[10]

  • Aldehyde Reactivity: The structure of the aldehyde significantly impacts reaction kinetics.

    • Aliphatic Aldehydes (e.g., Formaldehyde, Acetaldehyde): These are highly reactive and the condensation often proceeds rapidly at room temperature, sometimes completing within minutes.[5][11]

    • Aromatic Aldehydes (e.g., Benzaldehyde): These are generally less electrophilic than their aliphatic counterparts and may require longer reaction times (up to 24-48 hours) or gentle heating to achieve high yields.[1][4]

  • Temperature: Most reactions are conveniently run at room temperature.[1] For less reactive aldehydes or to accelerate the reaction, moderate heating (e.g., 50°C) can be employed.[6] However, excessive heat can promote side reactions or decomposition.

Pillar 2: Self-Validating Experimental Protocols

A robust protocol incorporates in-process controls and clear endpoints. Here, we provide a general framework and a specific, validated example for the synthesis of 2-phenylthiazolidine-4-carboxylic acid.

G start Start prep_cys Prepare L-Cysteine Solution (e.g., L-Cysteine HCl + NaOAc in H₂O) start->prep_cys react Combine & React (Vigorous Stirring, RT, 24h) prep_cys->react prep_ald Prepare Aldehyde Solution (e.g., Benzaldehyde in Ethanol) prep_ald->react monitor Monitor Progress (TLC/LC-MS) Is starting material consumed? react->monitor monitor->react No (Continue reaction) precipitate Induce Precipitation (Cool in ice bath) monitor->precipitate Yes filter Isolate Product by Filtration (Wash with cold ethanol) precipitate->filter dry Dry Product (Vacuum oven) filter->dry characterize Characterize Product (NMR, MS, IR) dry->characterize end End characterize->end

Sources

Role of 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid as a chiral building block.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic Acid as a Chiral Building Block

Abstract

This compound, commonly referred to as N-Boc-L-thioproline or Boc-Thz-OH, is a cornerstone chiral building block in modern synthetic and medicinal chemistry. As a proline analogue where the γ-methylene group is replaced by a sulfur atom, it offers a unique combination of conformational rigidity, metabolic stability, and synthetic versatility.[1] The presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group facilitates its use in standard peptide synthesis methodologies, while the thiazolidine core provides a robust scaffold for constructing complex heterocyclic systems. This guide provides an in-depth exploration of its applications, supported by detailed experimental protocols and technical insights to empower researchers in leveraging its full potential in drug discovery and development.

Core Principles and Strategic Value

The strategic importance of N-Boc-L-thioproline stems from several key molecular features that chemists can exploit for specific outcomes in molecular design.

  • Proline Mimicry and Conformational Control: Like proline, the cyclic nature of the thiazolidine ring imposes significant conformational constraints on peptide backbones.[2] This rigidity is instrumental in designing peptidomimetics with stable, predictable secondary structures, such as β-turns, which are often critical for binding to biological targets. Incorporating this building block can enhance a peptide's resistance to proteolytic degradation, thereby improving its in vivo half-life—a crucial parameter for therapeutic candidates.[3]

  • Electronic and Physicochemical Properties: The substitution of a methylene group with a sulfur atom alters the ring's electronic properties and steric profile. The sulfur atom can engage in unique non-covalent interactions and can influence the cis/trans isomerization kinetics of the preceding peptide bond.[2] Furthermore, thiazolidine-4-carboxylic acid (thioproline) has been shown to act as an effective antioxidant, protecting cells from oxidative stress, a property that can be beneficial in certain therapeutic contexts.[4]

  • Synthetic Versatility as a Chiral Scaffold: Beyond its role in peptide chemistry, N-Boc-L-thioproline is a versatile precursor for asymmetric synthesis. The defined stereochemistry at C2 serves as a chiral template for the diastereoselective construction of more complex molecules, most notably in the synthesis of novel β-lactamase inhibitors and other biologically active heterocyclic compounds.[5][6]

Key Structural Features

Caption: Structure of this compound.

Core Applications and Technical Insights

Application 1: Synthesis of Advanced Peptidomimetics

The incorporation of N-Boc-L-thioproline into a peptide sequence is a strategic choice to enhance stability and enforce a desired conformation. Its secondary amine is sterically more hindered than a typical primary amine, which can slow coupling kinetics. Therefore, the selection of an appropriate coupling reagent is paramount for achieving high yields and preventing side reactions.

Causality Behind Experimental Choices:

  • Coupling Reagents: Standard carbodiimide reagents like DCC can be sluggish. More potent uronium/aminium or phosphonium salt-based reagents such as HATU, HBTU, or PyBOP are preferred.[7][8] HATU is particularly effective as its corresponding HOAt byproduct is a superior activating agent that accelerates the reaction and suppresses racemization, which is critical for maintaining chiral integrity.[8]

  • Base Selection: A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is essential. These bases are sufficiently strong to deprotonate the incoming amino acid's ammonium salt but are too sterically hindered to cause unwanted side reactions, such as premature deprotection or chain termination.[8]

  • Double Coupling: For challenging sequences, a "double coupling" protocol, where the coupling step is repeated with fresh reagents, is a reliable strategy to ensure the reaction proceeds to completion.

Application 2: Keystone Component in β-Lactamase Inhibitor Synthesis

The rise of antibiotic resistance, particularly from bacteria producing β-lactamase enzymes, is a critical global health threat.[9][10] N-Boc-L-thioproline has emerged as a vital chiral precursor in the synthesis of next-generation β-lactamase inhibitors, most notably Vaborbactam .[11][12][13]

Vaborbactam is a cyclic boronic acid-based inhibitor that potently neutralizes Class A serine carbapenemases (like KPC), restoring the efficacy of carbapenem antibiotics.[11][13] In its synthesis, N-Boc-L-thioproline serves as the chiral scaffold from which the core bicyclic structure is elaborated. The thiazolidine ring is ultimately transformed through a series of steps including ring-opening, functional group manipulation, and cyclization to form the final drug substance. The initial stereocenter of the building block dictates the absolute stereochemistry of the final product, making it a critical raw material.

G A Boc-Thz-OH (Chiral Starting Material) B Multi-step Elaboration (e.g., reduction, protection, coupling) A->B Asymmetric Synthesis C Key Intermediate (Thiazolidine ring modified) B->C D Final Cyclization & Deprotection C->D E Vaborbactam (Active Pharmaceutical Ingredient) D->E Drug Formation

Caption: Conceptual synthetic pathway from Boc-Thz-OH to Vaborbactam.

Physicochemical Properties and Handling

A clear understanding of the material's properties is essential for its effective use and storage.

PropertyValueSource(s)
CAS Number 51077-16-8 (L-form); 141783-63-3[14][15]
Synonyms N-Boc-L-thioproline, Boc-Thz-OH, (−)-Boc-L-thioproline[14]
Molecular Formula C₉H₁₅NO₄S[14][16]
Molecular Weight 233.28 g/mol [14][16]
Appearance White to off-white crystalline powder-
Solubility Soluble in DMF, NMP, DCM, EtOAc, and aqueous base. Sparingly soluble in water.-
Storage Conditions Store at 2-8°C under a dry, inert atmosphere to prevent degradation.-
Protecting Group tert-Butoxycarbonyl (Boc)[3]
Deprotection Cleaved under moderate acidic conditions (e.g., TFA in DCM).[3]

Experimental Protocols

The following protocols are designed to be self-validating, providing researchers with a robust starting point for their synthetic endeavors.

Protocol 1: Solid-Phase Peptide Coupling of N-Boc-L-Thioproline

This protocol describes a standard procedure for coupling N-Boc-L-thioproline onto a resin-bound peptide chain with a free N-terminal amine.

G cluster_prep Preparation cluster_coupling Coupling Cycle A 1. Resin Swelling Swell peptide-resin in DMF (30 min) B 2. Boc Deprotection Treat with 25-50% TFA in DCM (1x2 min, 1x20 min) A->B C 3. Washing Wash with DCM, IPA, and DMF B->C D 4. Neutralization Treat with 10% DIPEA in DMF (2x2 min) C->D E 5. Pre-activation Mix Boc-Thz-OH (3 eq), HATU (2.9 eq), DIPEA (6 eq) in DMF for 2 min D->E F 6. Coupling Reaction Add activated mixture to resin. Agitate for 1-2 hours. E->F G 7. Monitoring Perform Kaiser test. If positive, proceed to Step 8. F->G H 8. Double Coupling (Optional) Repeat steps 5-7 G->H Incomplete Reaction I 9. Final Washing Wash with DMF, DCM, MeOH. Dry resin. G->I Complete Reaction H->G

Caption: Standard workflow for solid-phase coupling of Boc-Thz-OH.

Materials:

  • Peptide-resin with a free N-terminal amine

  • N-Boc-L-thioproline (3.0 eq. relative to resin loading)

  • HATU (2.9 eq.)

  • DIPEA (6.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Resin Preparation:

    • Swell the N-terminally deprotected peptide-resin in DMF for 30 minutes.

    • Rationale: Proper swelling is crucial for reagent accessibility to all reaction sites within the resin beads.

  • Coupling Solution Preparation (Pre-activation):

    • In a separate vessel, dissolve N-Boc-L-thioproline (3.0 eq.) and HATU (2.9 eq.) in a minimal amount of DMF.

    • Add DIPEA (6.0 eq.) to the solution and vortex for 2-5 minutes. The solution may change color, indicating the formation of the activated ester.

    • Rationale: Pre-activation ensures the reactive species is fully formed before introduction to the resin, maximizing coupling efficiency and minimizing side reactions.[8]

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Immediately add the pre-activated coupling solution to the resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

    • Rationale: Constant agitation ensures uniform distribution of reagents. A 1-2 hour coupling time is generally sufficient for this hindered amino acid.

  • Reaction Monitoring and Validation:

    • Remove a small sample of resin beads, wash thoroughly with DMF and DCM, and dry.

    • Perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the absence of primary amines and a complete reaction. As this is a secondary amine, a false negative is possible. A chloranil test is a better alternative.

    • If the test is positive (blue beads), indicating incomplete coupling, drain the vessel and repeat steps 2-4 (double coupling).

  • Final Wash:

    • Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and Methanol (3x) before drying under vacuum.

Protocol 2: N-Boc Protection of 2-Arylthiazolidine-4-carboxylic acid (Illustrative)

This protocol demonstrates the fundamental step of protecting the thiazolidine nitrogen, a common procedure when synthesizing derivatives of this scaffold.[17]

Materials:

  • 2-(Aryl)thiazolidine-4-carboxylic acid (1.0 eq.)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq.)

  • 1 N Sodium Hydroxide (NaOH)

  • 1,4-Dioxane

  • Ethyl Acetate (EtOAc)

  • 1 N Hydrochloric Acid (HCl)

Procedure:

  • Dissolution:

    • In a round-bottom flask cooled in an ice bath, dissolve the 2-(aryl)thiazolidine-4-carboxylic acid (1.0 eq.) in 1 N NaOH and 1,4-dioxane.

    • Rationale: The basic aqueous phase deprotonates the carboxylic acid, rendering it soluble, while the dioxane acts as a co-solvent for the Boc₂O.

  • Boc₂O Addition:

    • Slowly add di-tert-butyl dicarbonate (1.0-1.1 eq.) to the stirred solution.

    • Remove the ice bath and allow the reaction to stir at room temperature for 6-12 hours.

    • Rationale: The reaction proceeds via nucleophilic attack of the secondary amine on the Boc anhydride. The reaction is typically clean and high-yielding.

  • Work-up and Extraction:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Wash the remaining aqueous solution with ethyl acetate (2x) to remove any unreacted Boc₂O and other non-polar impurities. Discard the organic layers.

    • Rationale: This initial wash purifies the product salt which remains in the aqueous phase.

  • Acidification and Isolation:

    • Cool the aqueous phase in an ice bath and carefully adjust the pH to ~3-4 by adding 1 N HCl dropwise. The product will precipitate as a white solid.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected product.

    • Rationale: Acidification protonates the carboxylate, making the molecule neutral and allowing for its extraction into an organic solvent.

  • Validation:

    • Confirm product identity and purity via TLC, ¹H NMR, and LC-MS analysis.

References

  • Al-Zoubi, R. M., et al. (2021). Novel and Recent Synthesis and Applications of β-Lactams. Molecules. Available at: [Link]

  • Jagtap, R., et al. (2018). Synthesis of (2S,4R)-3-(tert-butoxycarbonyl)-2-(2-hydroxyphenyl) thiazolidine- 4-carboxylic acid (compound 3). ResearchGate. Available at: [Link]

  • MDPI. (2024). Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review. Pharmaceuticals. Available at: [Link]

  • Atlantis Press. (2016). Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). Available at: [Link]

  • Pure and Applied Chemistry. (1996). Application of chiral building blocks to the synthesis of drugs. IUPAC. Available at: [Link]

  • ResearchGate. (n.d.). Flow chemistry used in the total synthesis of vaborbactam (73). ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2010). 3-(tert-Butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid. Acta Crystallographica Section E. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society. Available at: [Link]

  • Thieme. (n.d.). Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2024). N-Terminal Proline Editing for the Synthesis of Peptides with Mercaptoproline and Selenoproline. Journal of the American Chemical Society. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]

  • ResearchGate. (2006). (−)-N-(tert-Butoxycarbonyl)-l-proline-2-thioamide (Boc-l-Pro-thioamide). Acta Crystallographica Section E. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules. Available at: [Link]

  • ResearchGate. (2010). Synthesis, Characterization and Antibacterial Activities of N-tert-Butoxycarbonyl-Thiazolidine Carboxylic Acid. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Thioproline Serves as an Efficient Antioxidant Protecting Human Cells from Oxidative Stress and Improves Cell Viability. Chemical Research in Toxicology. Available at: [Link]

  • National Center for Biotechnology Information. (1981). Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems. Italian Journal of Biochemistry. Available at: [Link]

  • University of New Hampshire. (2021). SYNTHESIS OF THIOACIDS AND DICARBOXYLIC ACIDS DERIVED FROM OPEN β-LACTAMS FOR INHIBITION. UNH Scholars' Repository. Available at: [Link]

  • ResearchGate. (2003). DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones. Synlett. Available at: [Link]

  • The University of Hong Kong. (2020). CHEMOSELECTIVE MODULAR CONSTRUCTIONS OF PEPTIDES AND CYCLIC PEPTIDES FUNCTIONAL ARCHITECTURES. HKU Theses Online. Available at: [Link]

  • SciSpace. (2020). Unearthing novel thiazolidinone building blocks as carboxylic acid bioisosteres. Future Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Thioproline. Wikipedia. Available at: [Link]

  • National Center for Biotechnology Information. (1987). Synthesis and beta-lactamase inhibitory properties of 2 beta-[(1,2,3-triazol-1-yl)methyl]-2 alpha-methylpenam-3 alpha-carboxylic acid 1,1-dioxide and related triazolyl derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Vaborbactam. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Medicinal Thiols: Current Status and New Perspectives. Current Chemical Biology. Available at: [Link]

Sources

Application Notes & Protocols: Development of Novel Antibacterial Agents Using a Thiazolidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazolidine Scaffold as a Privileged Structure in Antibacterial Drug Discovery

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibacterial agents with new mechanisms of action.[1][2] The thiazolidine ring, a versatile heterocyclic scaffold, has emerged as a pharmacologically significant structure in medicinal chemistry.[1] Its derivatives, particularly thiazolidin-4-ones and thiazolidine-2,4-diones, have demonstrated a broad spectrum of biological activities, including potent antibacterial and antifungal properties.[1][2][3][4] This is attributed to the scaffold's ability to be readily functionalized at various positions, allowing for the fine-tuning of its steric and electronic properties to interact with diverse biological targets.[5]

One of the key advantages of the thiazolidine scaffold is its role in inhibiting essential bacterial enzymes. For instance, 4-thiazolidinones have been identified as inhibitors of MurB, an enzyme crucial for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[2] This mechanism provides a clear rationale for their selective toxicity against bacteria. Furthermore, derivatives of this scaffold have shown efficacy against drug-resistant strains, highlighting their potential to address critical unmet medical needs.[6] Some thiazolidinone derivatives have also demonstrated the ability to inhibit biofilm formation, a key virulence factor in many chronic infections.[7][8][9]

These application notes provide a comprehensive guide for researchers in the field of antibacterial drug discovery, detailing the synthesis, characterization, and biological evaluation of novel antibacterial agents based on the thiazolidine scaffold. The protocols are designed to be robust and reproducible, providing a solid foundation for the development of the next generation of antimicrobial therapeutics.

Part 1: Synthesis of Thiazolidine Derivatives

The synthesis of thiazolidine derivatives often involves multicomponent reactions, which offer the advantage of creating molecular complexity in a single step. A common and effective method for synthesizing 1,3-thiazolidin-4-one derivatives is the one-pot condensation of an aromatic amine, an aromatic aldehyde, and thioglycolic acid.[5] For thiazolidine-2,4-dione derivatives, a typical route involves the reaction of chloroacetic acid and thiourea to form the core ring, which can then be further modified.[1]

Protocol 1: Synthesis of a Model 2,3-Disubstituted-4-Thiazolidinone Derivative

This protocol describes a general procedure for the synthesis of a 4-thiazolidinone derivative via a three-component reaction.

Rationale: This method is chosen for its efficiency and versatility, allowing for the introduction of diverse substituents on the aromatic rings to explore structure-activity relationships (SAR). The selection of anhydrous solvents is critical to prevent hydrolysis of intermediates and drive the reaction towards product formation.

Materials:

  • Substituted aromatic amine

  • Substituted aromatic aldehyde

  • Thioglycolic acid

  • Anhydrous Toluene or Benzene

  • Anhydrous Zinc Chloride (ZnCl₂) (catalyst)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware with a Dean-Stark apparatus

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a condenser, dissolve the substituted aromatic amine (10 mmol) and the substituted aromatic aldehyde (10 mmol) in anhydrous toluene (50 mL).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add thioglycolic acid (12 mmol) to the mixture.

  • Add a catalytic amount of anhydrous ZnCl₂.

  • Reflux the reaction mixture for 6-8 hours, collecting the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Wash the resulting solid with a saturated solution of sodium bicarbonate to remove unreacted thioglycolic acid, followed by washing with water.

  • Recrystallize the crude product from ethanol to obtain the purified 2,3-disubstituted-4-thiazolidinone derivative.

  • Dry the product under vacuum.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods:

  • ¹H NMR and ¹³C NMR: To determine the chemical structure and purity.

  • FT-IR: To identify characteristic functional groups, such as the C=O stretch of the thiazolidinone ring (typically around 1690-1735 cm⁻¹).[1]

  • Mass Spectrometry: To confirm the molecular weight of the compound.

Part 2: In Vitro Antibacterial Screening

The initial biological evaluation of newly synthesized compounds involves determining their minimum inhibitory concentration (MIC) against a panel of clinically relevant bacterial strains. The broth microdilution method is a standardized and widely accepted technique for this purpose.[10]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Rationale: This method allows for the quantitative determination of the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism. It is a high-throughput method suitable for screening a large number of compounds.

Materials:

  • Synthesized thiazolidine derivatives

  • Standard antibacterial drugs (e.g., Ciprofloxacin, Ampicillin)[5][6]

  • Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213, Bacillus subtilis ATCC 10400)[3]

  • Gram-negative bacteria (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)[3]

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, inoculate a single colony of the test bacterium into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of each compound in MHB in a 96-well plate to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Optionally, the optical density (OD) can be measured at 600 nm using a microplate reader to quantify bacterial growth.

Part 3: Cytotoxicity Assessment

To evaluate the potential of a compound as a therapeutic agent, it is crucial to assess its toxicity towards mammalian cells. A common method for this is the MTT assay, which measures cell viability.

Protocol 3: MTT Assay for Cytotoxicity

Rationale: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Synthesized thiazolidine derivatives

  • Mammalian cell line (e.g., Vero, HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO₂ incubator

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized compounds in complete DMEM.

    • After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions.

    • Include a vehicle control (cells treated with the same concentration of DMSO used to dissolve the compounds) and a negative control (untreated cells).

    • Incubate the plate for another 24-48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation and Interpretation

The antibacterial activity and cytotoxicity data should be summarized in a clear and concise table for easy comparison.

Compound IDModificationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliIC₅₀ (µM) vs. Vero cellsSelectivity Index (SI = IC₅₀/MIC)
TZD-01 2-chlorophenyl at R¹3.9162.5>100>25.6
TZD-02 4-methoxyphenyl at R¹15.6125>100>6.4
Ciprofloxacin -0.50.25>50>100

Interpretation: The Selectivity Index (SI) is a crucial parameter for evaluating the therapeutic potential of a compound. A higher SI value indicates greater selectivity for bacterial cells over mammalian cells, suggesting a better safety profile. Structure-activity relationship (SAR) studies can be conducted by comparing the activity of derivatives with different substitutions. For example, the presence of electron-withdrawing groups on the aromatic ring might enhance antibacterial activity.[11]

Visualizations

General Synthetic Scheme for 4-Thiazolidinones

G Amine Aromatic Amine Intermediate Schiff Base Intermediate Amine->Intermediate + Aldehyde Aromatic Aldehyde Aldehyde->Intermediate + Thioglycolic Thioglycolic Acid Thiazolidinone 2,3-Disubstituted-4-Thiazolidinone Intermediate->Thiazolidinone + Thioglycolic Acid (Cyclocondensation)

Caption: General reaction scheme for the synthesis of 4-thiazolidinone derivatives.

Antibacterial Drug Discovery Workflow

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization & Preclinical A Compound Library Synthesis (Thiazolidine Scaffold) B Primary Screening (MIC Determination) A->B C Cytotoxicity Assay (e.g., MTT) B->C D SAR Analysis B->D C->D E Lead Optimization D->E F In Vivo Efficacy Models E->F G ADMET Profiling F->G

Caption: A typical workflow for the discovery and development of novel antibacterial agents.

Conclusion and Future Directions

The thiazolidine scaffold remains a highly promising starting point for the development of novel antibacterial agents. The synthetic versatility and diverse biological activities of its derivatives make it an attractive target for medicinal chemists. Future research should focus on exploring novel substitutions to enhance potency and broaden the spectrum of activity, particularly against multidrug-resistant pathogens. Further investigations into the mechanism of action, including the identification of specific bacterial targets, will be crucial for the rational design of next-generation thiazolidine-based antibiotics. In vivo efficacy studies and detailed ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling will be essential to translate promising in vitro results into clinically viable drug candidates.[12]

References

  • Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. PubMed Central. Available at: [Link]

  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. MDPI. Available at: [Link]

  • Synthesis and evaluation of novel thiazolidinedione derivatives for antibacterial activity. Der Pharma Chemica. Available at: [Link]

  • Design, synthesis, and evaluation of thiazolidinone derivatives as antimicrobial and anti-viral agents. PubMed. Available at: [Link]

  • Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. PubMed Central. Available at: [Link]

  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. MDPI. Available at: [Link]

  • Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. IJFMR. Available at: [Link]

  • Discovery of new thiazolidin-4-one and thiazole nucleus incorporation sulfaguanidine scaffold as new class of antimicrobial agents: Design, synthesis, in silico ADMET, and docking simulation. Johns Hopkins University. Available at: [Link]

  • Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. NIH. Available at: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH. Available at: [Link]

  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. MDPI. Available at: [Link]

  • Antimicrobial and anti-biofilm activity of a thiazolidinone derivative against Staphylococcus aureus in vitro and in vivo. ASM Journals. Available at: [Link]

  • Thiazolidione derivatives as novel antibiofilm agents: design, synthesis, biological evaluation, and structure-activity relationships. PubMed. Available at: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. Available at: [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PubMed Central. Available at: [Link]

  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. PMC - NIH. Available at: [Link]

  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. ResearchGate. Available at: [Link]

  • Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. PMC. Available at: [Link]

  • 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies. MedChemComm (RSC Publishing). Available at: [Link]

  • Synthesis and evaluation of in vitro antimicrobial activity of novel 2,3-disubstituted-4-thiazolidinones from fatty acid hydrazides. Semantic Scholar. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Bioactive Thiazolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazolidine Scaffold - A Privileged Motif in Medicinal Chemistry

The thiazolidine ring, a five-membered heterocyclic scaffold containing sulfur and nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2][3][4] Its structural versatility and ability to interact with a wide array of biological targets have established it as a "privileged scaffold" in drug discovery.[1][5] Derivatives of thiazolidine, particularly thiazolidin-4-ones and thiazolidine-2,4-diones, have demonstrated a remarkable breadth of pharmacological activities, including antidiabetic, anticancer, antimicrobial, and anti-inflammatory properties.[4][6][7][8]

This guide provides an in-depth exploration of synthetic strategies for accessing bioactive thiazolidine derivatives. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for key experimental choices. Our focus is on providing robust and reproducible methodologies that can be readily adapted for the synthesis of novel therapeutic agents.

I. Strategic Approaches to Thiazolidine Synthesis

The synthesis of the thiazolidine core and its subsequent derivatization can be achieved through several strategic pathways. The choice of method often depends on the desired substitution pattern, scalability, and the principles of green chemistry.

A. The Hantzsch Thiazole Synthesis: A Classic Route to Thiazole-Containing Scaffolds

While primarily known for synthesizing thiazoles, the Hantzsch synthesis provides a foundational understanding of the key bond-forming reactions that are conceptually related to thiazolidine synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide.[9][10] The reaction proceeds via an initial SN2 reaction, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. Understanding this mechanism is crucial as similar principles of nucleophilic attack by sulfur and subsequent cyclization are mirrored in many thiazolidine syntheses.

Diagram 1: The Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis alpha_haloketone α-Haloketone intermediate Intermediate alpha_haloketone->intermediate SN2 Reaction thioamide Thioamide thioamide->intermediate thiazole Thiazole Product intermediate->thiazole Cyclization & Dehydration MCR_Logic cluster_reactants Reactants Amine Amine (R1-NH2) Imine Imine Formation Amine->Imine Aldehyde Aldehyde (R2-CHO) Aldehyde->Imine TGA Thioglycolic Acid Cyclocondensation Cyclocondensation TGA->Cyclocondensation Imine->Cyclocondensation Product 2,3-Disubstituted Thiazolidin-4-one Cyclocondensation->Product

Caption: The logical flow of a multicomponent reaction for thiazolidin-4-one synthesis.

II. Synthesis of Bioactive Thiazolidine Derivatives: Detailed Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of key classes of bioactive thiazolidine derivatives.

A. Protocol 1: Synthesis of 2,4-Thiazolidinedione (TZD) Core

The 2,4-thiazolidinedione (TZD) scaffold is the cornerstone of the "glitazone" class of antidiabetic drugs. [11][12]This protocol outlines a reliable method for the synthesis of the parent TZD ring, which can be further functionalized. [1][13] Rationale: This synthesis involves the reaction of thiourea with monochloroacetic acid in an aqueous medium. [13]The use of microwave irradiation accelerates the reaction, leading to a more efficient and time-saving process compared to conventional heating. [13] Materials:

  • Thiourea

  • Monochloroacetic acid

  • Deionized water

  • Microwave synthesizer

Procedure:

  • In a pressure-rated microwave vial, combine thiourea (1.0 eq) and monochloroacetic acid (1.05 eq) in deionized water.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a controlled temperature (e.g., 110 °C) for a specified duration (e.g., 10-15 minutes). [13]4. After cooling to room temperature, the product often crystallizes out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2,4-thiazolidinedione.

Self-Validation:

  • Expected Outcome: A white crystalline solid.

  • Characterization: Confirm the structure using 1H NMR, 13C NMR, and mass spectrometry. The melting point should be consistent with the literature value.

  • Troubleshooting: If the product does not crystallize upon cooling, concentration of the reaction mixture under reduced pressure may be necessary.

B. Protocol 2: Knoevenagel Condensation for the Synthesis of 5-Arylidene-2,4-thiazolidinediones (Anticancer and Antimicrobial Agents)

The introduction of an arylidene group at the C5 position of the TZD ring is a common strategy to impart anticancer and antimicrobial activities. [14][15]This is typically achieved through a Knoevenagel condensation between the TZD core and an aromatic aldehyde. [14] Rationale: The C5 methylene group of the TZD ring is activated by the two adjacent carbonyl groups, making it sufficiently acidic to be deprotonated by a weak base. The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration yields the 5-arylidene product. Piperidine is a commonly used catalyst for this transformation.

Materials:

  • 2,4-Thiazolidinedione (from Protocol 1)

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol or acetic acid (solvent)

  • Piperidine (catalyst)

Procedure:

  • Dissolve 2,4-thiazolidinedione (1.0 eq) and the substituted aromatic aldehyde (1.0 eq) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 5-arylidene-2,4-thiazolidinedione.

Self-Validation:

  • Expected Outcome: A colored crystalline solid (color depends on the aromatic aldehyde used).

  • Characterization: Confirm the structure using 1H NMR (look for the appearance of a new singlet for the vinylic proton), 13C NMR, and mass spectrometry.

  • Troubleshooting: If the reaction is sluggish, a Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product.

Table 1: Representative Bioactive 5-Arylidene-2,4-thiazolidinediones

Compound IDAromatic AldehydeBiological ActivityReference
TZD-1 4-ChlorobenzaldehydeAnticancer[14]
TZD-2 3-NitrobenzaldehydeAntimicrobial[15]
TZD-3 4-HydroxybenzaldehydeAnticancer[14]
TZD-4 3,4,5-TrimethoxybenzaldehydeAnticancer[14]
C. Protocol 3: Three-Component Synthesis of 2-Aryl-3-alkyl-thiazolidin-4-ones (Antimicrobial Agents)

This protocol exemplifies the efficiency of MCRs in generating a diverse set of thiazolidin-4-ones with potential antimicrobial activity. [16][17] Rationale: This one-pot reaction proceeds through the initial formation of an imine from the condensation of an aromatic aldehyde and a primary amine. Thioglycolic acid then undergoes a nucleophilic attack on the imine, followed by an intramolecular cyclization to form the thiazolidin-4-one ring. [18]The use of a catalyst, such as a Lewis acid or an ionic liquid, can enhance the reaction rate and yield. [2]For a greener approach, the reaction can be performed under solvent-free conditions or using microwave irradiation. [2] Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Primary amine (e.g., aniline)

  • Thioglycolic acid

  • Toluene (solvent)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the aromatic aldehyde (1.0 eq), primary amine (1.0 eq), and toluene.

  • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of imine formation.

  • Cool the reaction mixture to room temperature and add thioglycolic acid (1.1 eq) dropwise.

  • Reflux the mixture again for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure 2-aryl-3-alkyl-thiazolidin-4-one.

Self-Validation:

  • Expected Outcome: A solid or a viscous oil.

  • Characterization: Confirm the structure using 1H NMR, 13C NMR, and mass spectrometry.

  • Troubleshooting: If the yield is low, consider using a catalyst such as p-toluenesulfonic acid (PTSA) to promote both imine formation and cyclization.

III. Mechanism of Action: The Case of Thiazolidinediones as Antidiabetic Agents

The therapeutic effect of thiazolidinediones (TZDs) in type 2 diabetes is a classic example of how these derivatives exert their biological function through specific molecular interactions. [11] TZDs act as potent and selective agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor primarily expressed in adipose tissue. [11]Upon binding of a TZD ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR). [11][19]This complex then binds to specific DNA sequences known as peroxisome proliferator hormone response elements (PPREs) in the promoter region of target genes. [11]This binding event modulates the transcription of genes involved in glucose and lipid metabolism, ultimately leading to enhanced insulin sensitivity. [11][20]

Diagram 3: PPARγ-Mediated Mechanism of Action of Thiazolidinediones

PPARg_Mechanism TZD Thiazolidinedione (TZD) PPARg PPARγ TZD->PPARg Binds & Activates Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA) Heterodimer->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Modulates Response Increased Insulin Sensitivity Transcription->Response

Caption: The molecular mechanism of thiazolidinediones as PPARγ agonists.

IV. Conclusion and Future Perspectives

The thiazolidine scaffold continues to be a fertile ground for the discovery of new bioactive compounds. The synthetic methodologies outlined in this guide, from classic reactions to modern multicomponent strategies, provide a robust toolkit for researchers in the field. A thorough understanding of the underlying reaction mechanisms and the structure-activity relationships is paramount for the rational design of novel thiazolidine derivatives with improved potency and selectivity. Future research will likely focus on the development of even more efficient and sustainable synthetic methods, as well as the exploration of novel biological targets for this versatile class of compounds.

V. References

  • Wikipedia. Thiazolidinedione. [Link]

  • Siddiqui, A. A., et al. (2021). Thiazolidinediones. In: StatPearls [Internet]. StatPearls Publishing. [Link]

  • Kumar, R., et al. (2020). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Journal of Medicinal Chemistry, 63(15), 7889-7929. [Link]

  • Nanjan, M. J., et al. (2018). Thiazolidinediones as antidiabetic agents: A critical review. Bioorganic & Medicinal Chemistry, 26(1), 1-14. [Link]

  • El-Sayed, N. F., et al. (2020). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 25(18), 4230. [Link]

  • Singh, S., et al. (2022). Thiazolidinediones as leads: A review. ScienceScholar, 4(2), 1-10. [Link]

  • Lebovitz, H. E. (1999). Thiazolidinediones: a new class of antidiabetic drugs. Diabetic Medicine, 16(S1), S2-S10. [Link]

  • Inzucchi, S. E. (2002). Unraveling the mechanism of action of thiazolidinediones. The Journal of Clinical Investigation, 109(1), 13-15. [Link]

  • Kocić, I., et al. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. Molecules, 27(19), 6543. [Link]

  • El-Sayed, M. A., et al. (2021). Recent advancements of anticancer activity and structure-activity relationship of 2,4-thiazolidinedione derivatives. Journal of Applied Pharmaceutical Science, 11(01), 001-013. [Link]

  • Carey, D. G. (2004). Thiazolidinediones: mechanisms of action. Australian Prescriber, 27(3), 67-70. [Link]

  • Yki-Järvinen, H. (2004). Thiazolidinediones. The New England Journal of Medicine, 351(11), 1106-1118. [Link]

  • Stocker, S. L. (2004). Experimental and clinical pharmacology - Thiazolidinediones – mechanisms of action. Australian Prescriber, 27(3), 67-70. [Link]

  • Glavaš, M., et al. (2021). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules, 26(23), 7247. [Link]

  • Stankova, I., et al. (2018). 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies. MedChemComm, 9(1), 136-144. [Link]

  • de Oliveira, C. S., et al. (2013). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. Bioinorganic Chemistry and Applications, 2013, 690232. [Link]

  • Patel, M. M., et al. (2025). Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. International Journal for Multidisciplinary Research, 7(6). [Link]

  • Taylor, R. D., et al. (2017). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Chemistry & Medicinal Chemistry, 12(21), 1717-1730. [Link]

  • Sahiba, N., et al. (2020). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Topics in Current Chemistry, 378(4), 43. [Link]

  • Kamal, A., et al. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry, 56(10), 2639-2662. [Link]

  • Patel, K., et al. (2022). Synthesis of Thiazolidinedione Compound Library. Chemistry, 4(3), 826-838. [Link]

  • Lesyk, R., et al. (2020). Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Journal of Medical Science, 89(1), 73-84. [Link]

  • Kumar, A., et al. (2025). Thiazolidinedione derivatives: emerging role in cancer therapy. Expert Opinion on Therapeutic Patents, 35(2), 113-131. [Link]

  • Kumar, R., et al. (2025). Strategies for the multicomponent reaction facilitating the expedited synthesis of functionalized thiazolidinone scaffolds. Synthetic Communications, 55(24), 2169-2191. [Link]

  • Triveni, S., et al. (2024). A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. Oriental Journal of Chemistry, 41(1). [Link]

  • Rawal, R. K., et al. (2018). Synthetic and medicinal perspective of thiazolidinones: A review. Bioorganic Chemistry, 76, 329-351. [Link]

  • Kumar, S., et al. (2025). Thiazolidinedione Derivatives as Anticancer Agents: Synthetic Strategies, SAR, and Therapeutic Potential. Archiv der Pharmazie, 358(9), e2500171. [Link]

  • Kumar, P., et al. (2017). Biological potential of thiazolidinedione derivatives of synthetic origin. BMC Chemistry, 11, 114. [Link]

  • Wikipedia. Thiazolidine. [Link]

  • Zhang, Q., et al. (2010). Natural product-inspired synthesis of thiazolidine and thiazolidinone compounds and their anticancer activities. Current Pharmaceutical Design, 16(16), 1826-1842. [Link]

  • Kumar, A., & Kumar, R. (2019). Recent developments and biological activities of thiazolidinone derivatives: a review. Mini-Reviews in Medicinal Chemistry, 19(13), 1066-1083. [Link]

  • Kumar, A., et al. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 556, 01052. [Link]

  • Krasavin, M., et al. (2022). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Molecules, 27(19), 6296. [Link]

  • Wujec, M., & Paneth, A. (2022). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 27(11), 3560. [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

  • Lesyk, R., et al. (2020). Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Journal of Medical Science, 89(1), 73-84. [Link]

  • Bou-Salah, L., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2991. [Link]

  • Ghashang, M., et al. (2019). Multicomponent synthesis of thiazolidine‐4‐ones. Applied Organometallic Chemistry, 33(1), e4629. [Link]

  • Hantzsch thiazole synthesis. ResearchGate. [Link]

  • Kumar, A., et al. (2017). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Current Drug Discovery Technologies, 14(2), 99-110. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

Sources

Attaching 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic Acid to Solid-Phase Resins: A Detailed Guide to Coupling Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of solid-phase peptide synthesis (SPPS) and the generation of diverse small molecule libraries, the covalent attachment of the initial building block to a solid support is a pivotal step that dictates the overall success of the synthetic strategy. 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid, a proline analogue and a precursor to N-terminal cysteine residues, is a crucial component in the synthesis of various therapeutic peptides and peptidomimetics.[1] Its successful immobilization onto a resin with high efficiency and minimal side reactions is therefore of paramount importance.

This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the most effective and commonly employed coupling methods for attaching this compound (Boc-Thz-OH) to various solid-phase synthesis resins. We will delve into the mechanistic underpinnings of different coupling strategies, offer step-by-step protocols, and present comparative data to aid in the selection of the optimal method for your specific research needs.

Choosing the Right Resin and Coupling Strategy

The choice of resin is intrinsically linked to the desired C-terminal functionality of the final product and the cleavage strategy. The most common resins for Boc-SPPS include Merrifield, Wang, and 2-Chlorotrityl chloride resins. Each resin type necessitates a tailored coupling approach to achieve optimal loading.

  • Merrifield Resin: A chloromethylated polystyrene resin, it forms a benzyl ester linkage with the carboxylic acid. This linkage is relatively stable to the acidic conditions used for Boc deprotection but can be cleaved with strong acids like HF.[2]

  • Wang Resin: A 4-alkoxybenzyl alcohol resin, it provides a more acid-labile ester linkage compared to the Merrifield resin, allowing for cleavage under milder acidic conditions, typically with trifluoroacetic acid (TFA).[3][4]

  • 2-Chlorotrityl Chloride (2-CTC) Resin: This hyper-acid sensitive resin allows for the cleavage of the final product under very mild acidic conditions, preserving sensitive functional groups.[5] The loading of the first amino acid is achieved via a direct nucleophilic substitution of the chloride by the carboxylate.[6]

The selection of the coupling reagent is equally critical. The primary goal is to activate the carboxylic acid of Boc-Thz-OH to facilitate its reaction with the functional groups on the resin (e.g., hydroxyl groups on Wang resin or direct substitution on Merrifield and 2-CTC resins). Common coupling reagents include carbodiimides (like DIC) often in the presence of an additive (like HOBt), and uronium/aminium salts (like HBTU).[7][8][9]

Core Coupling Protocols

Herein, we provide detailed protocols for the most effective methods for coupling Boc-Thz-OH to the aforementioned resins.

Protocol 1: DIC/HOBt Mediated Coupling to Wang Resin

This is a classic and widely used method for esterification to hydroxyl-functionalized resins like Wang resin.[4] Diisopropylcarbodiimide (DIC) acts as the dehydrating agent to form a highly reactive O-acylisourea intermediate, which is then converted to a less racemization-prone HOBt-ester.[7][9] A catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is often added to accelerate the reaction.[7][10]

Workflow for DIC/HOBt Coupling to Wang Resin

Resin Wang Resin (Swell in DCM/DMF) Preactivation Pre-activation: Boc-Thz-OH + HOBt + DIC in DMF Coupling Coupling Reaction: Add pre-activated mixture + DMAP (cat.) to resin Preactivation->Coupling Add to resin Washing Washing: DMF, DCM, MeOH Coupling->Washing After 2-3h Capping Capping (Optional): Acetic Anhydride/DIPEA Washing->Capping FinalResin Loaded Resin Capping->FinalResin Resin Resin (Swell in DMF) Activation Activation: Boc-Thz-OH + HBTU + DIPEA in DMF Coupling Coupling Reaction: Add activated mixture to resin Activation->Coupling Immediate addition Monitoring Monitoring: Kaiser Test (for amino resins) Coupling->Monitoring After 40 min - 2h Washing Washing: DMF, DCM Monitoring->Washing FinalResin Loaded Resin Washing->FinalResin

Caption: Workflow for HBTU/DIPEA mediated coupling.

Step-by-Step Protocol:

  • Resin Swelling: Swell the appropriate resin in DMF (10 mL per gram of resin) for at least 30 minutes. [11]2. Activation: In a separate flask, dissolve Boc-Thz-OH (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF. [11][12]3. Add DIPEA (6-10 equivalents) to the solution from step 2. The solution may change color, which is a common observation during the activation of amino acids with HBTU. [13]Allow the activation to proceed for 1-2 minutes. [11]4. Coupling: Immediately add the activated amino acid solution to the swollen resin.

  • Agitate the reaction mixture at room temperature for 40 minutes to 2 hours. [12][14]6. Monitoring (for amino-functionalized resins): Perform a Kaiser test to monitor the completion of the reaction. A negative test (beads remain colorless or yellow) indicates complete coupling. [11]If the test is positive (blue/purple beads), the coupling step should be repeated. [11]7. Washing: Filter the resin and wash it thoroughly with DMF (3 times) and DCM (3 times). [14]8. Drying: Dry the loaded resin under vacuum.

Protocol 3: Loading onto 2-Chlorotrityl Chloride (2-CTC) Resin

The attachment of the first amino acid to 2-CTC resin is a straightforward nucleophilic substitution that does not require a coupling reagent, thus avoiding racemization. [5][15]It is crucial to use anhydrous solvents and reagents as the resin is highly sensitive to moisture. [15][16] Workflow for Loading on 2-CTC Resin

Resin 2-CTC Resin (Swell in dry DCM) Loading Loading: Boc-Thz-OH + DIPEA in dry DCM Resin->Loading Add solution Capping Capping: DCM/MeOH/DIPEA Loading->Capping After 30-120 min Washing Washing: DCM, DMF Capping->Washing FinalResin Loaded Resin Washing->FinalResin

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid, also known as Boc-Thz-OH or N-Boc-L-thioproline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this valuable synthetic transformation. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and significantly improve your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound?

The most common and direct route involves a two-step, one-pot synthesis. The first step is the condensation of L-cysteine with an aldehyde (commonly formaldehyde or its equivalent) to form the thiazolidine ring, yielding thiazolidine-2-carboxylic acid. The second step is the immediate protection of the secondary amine of the newly formed ring with Di-tert-butyl dicarbonate (Boc₂O) to afford the final product.[1][2]

The overall transformation can be visualized as follows:

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: N-Protection L-Cysteine L-Cysteine L-Cysteine->Thiazolidine-2-carboxylic_acid + H₂O Intermediate Formaldehyde Formaldehyde Formaldehyde->Thiazolidine-2-carboxylic_acid Final_Product 3-(tert-Butoxycarbonyl) thiazolidine-2-carboxylic acid Thiazolidine-2-carboxylic_acid->Final_Product Boc2O Boc₂O Boc2O->Final_Product

Caption: General two-step synthesis workflow.

Q2: Why is controlling the pH crucial during the initial condensation step?

The condensation reaction between L-cysteine and an aldehyde is highly pH-dependent. The mechanism involves the nucleophilic attack of the thiol group on the protonated imine (Schiff base) formed between the amine and the aldehyde.[3][4]

  • Slightly Acidic to Neutral pH (4-7.4): This range is often optimal. It's acidic enough to facilitate the formation of the iminium ion intermediate, making the carbonyl carbon more electrophilic, but not so acidic that it fully protonates the primary amine of cysteine, which would inhibit its initial nucleophilic attack on the aldehyde.[5][6]

  • Basic pH (>8): Under basic conditions, the rate of Schiff base formation can decrease. More importantly, aldehydes, especially simple ones like formaldehyde, can undergo side reactions like self-condensation (Aldol reaction).[6] The cysteine thiol group is also more susceptible to oxidation at higher pH.[6]

Q3: How do I choose the appropriate solvent for the Boc-protection step?

The choice of solvent is critical for ensuring all reagents remain in solution and for managing the reaction's pH. A biphasic system or a polar aprotic solvent is typically used.

  • 1,4-Dioxane/Water with NaOH: A common method involves dissolving the intermediate thiazolidine-2-carboxylic acid in aqueous sodium hydroxide (1N) and 1,4-dioxane.[2] The base deprotonates the carboxylic acid, forming a soluble carboxylate salt. The Boc₂O, which is soluble in dioxane, is then added. This method effectively manages the solubility of the zwitterionic intermediate.

  • Acetonitrile (MeCN) with a Base: Anhydrous conditions using a solvent like acetonitrile with a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) can also be effective.[7][8] This avoids water, which can slowly hydrolyze Boc₂O.

Q4: How can I monitor the reaction's progress effectively?

Thin-Layer Chromatography (TLC) is the most straightforward method.

  • Staining: Since the starting material (L-cysteine) and the final product both contain functional groups that are not strongly UV-active, visualization requires a chemical stain. Ninhydrin stain is excellent for tracking the consumption of L-cysteine (stains yellow for the secondary amine intermediate and purple/pink for the primary amine of L-cysteine). A potassium permanganate (KMnO₄) stain can also be used to visualize all spots.

  • Mobile Phase: A polar eluent system, such as Ethyl Acetate/Hexane (e.g., 7:3) or Dichloromethane/Methanol, is typically effective.[9] The product is more nonpolar than the starting L-cysteine and will have a higher Rf value.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing causal explanations and actionable solutions.

Troubleshooting problem { Problem | Low or No Product Yield} cause1 Cause Poor Reagent Quality problem:p->cause1 cause2 Cause Incorrect pH problem:p->cause2 cause3 Cause Inefficient Boc Protection problem:p->cause3 cause4 Cause Side Reactions problem:p->cause4 sol1 {Solution | 1. Use fresh, high-purity L-cysteine. 2. Use paraformaldehyde or fresh aqueous formaldehyde solution.} cause1->sol1 sol2 {Solution | 1. Buffer the reaction or carefully adjust pH to 4-7. 2. Avoid overly acidic or basic conditions.} cause2->sol2 sol3 {Solution | 1. Ensure Boc₂O is added slowly at 0 °C. 2. Use a slight excess (1.1-1.2 eq) of Boc₂O. 3. Ensure adequate mixing in biphasic systems.} cause3->sol3 sol4 {Solution | 1. Maintain low temperature (0 °C to RT). 2. Use degassed solvents to prevent cysteine oxidation.} cause4->sol4

Caption: Troubleshooting flowchart for low product yield.

Problem: My final yield is consistently low (<50%).

Possible Cause 1: Degradation or Oxidation of L-Cysteine. L-cysteine's thiol group is susceptible to air oxidation, especially in neutral to alkaline solutions, leading to the formation of cystine (a disulfide dimer).[6] This dimer will not participate in the condensation reaction.

  • Solution: Use fresh, high-purity L-cysteine. To minimize oxidation, consider using degassed solvents for the reaction.

Possible Cause 2: Inefficient Boc Protection. The Boc-protection step can be inefficient if the reaction conditions are not optimal.

  • Causality: The reaction of the secondary amine with Boc₂O competes with the potential hydrolysis of Boc₂O by water or hydroxide ions.[10][11] If the pH is too high or the temperature is elevated, hydrolysis can become a significant side reaction.

  • Solution: Add the Boc₂O solution slowly to the reaction mixture at a reduced temperature (0 °C) to control the exotherm and minimize hydrolysis. Ensure vigorous stirring, especially in a biphasic system, to maximize the interfacial area where the reaction occurs.

Possible Cause 3: Ring-Opening of the Thiazolidine Intermediate. The thiazolidine ring can exist in equilibrium with the open-chain Schiff base and the starting materials. This equilibrium can be influenced by factors like pH and temperature.[12][13]

  • Solution: After the initial condensation, proceed directly to the Boc-protection step without attempting to isolate the thiazolidine intermediate. The acylation of the nitrogen atom with the Boc group effectively traps the cyclic form, shifting the equilibrium towards the product.[14]

Problem: The workup is difficult, and I get an emulsion or an oil instead of a solid product.

Possible Cause 1: Incomplete Reaction or Excess Boc₂O. Residual Boc₂O or its byproduct, t-butanol, can make the final product oily and difficult to crystallize.

  • Solution (Workup): After the reaction is complete (as monitored by TLC), perform an acidic workup.

    • Concentrate the reaction mixture under vacuum to remove the organic solvent (e.g., dioxane).

    • Dilute the remaining aqueous layer with water and wash with a nonpolar solvent like hexane or diethyl ether to remove unreacted Boc₂O and t-butanol.

    • Cool the aqueous layer in an ice bath and acidify carefully with a cold, dilute acid (e.g., 1M HCl or citric acid solution) to a pH of ~2-3. The product, being a carboxylic acid, will become protonated and precipitate out of the aqueous solution.

    • Extract the product into an organic solvent like ethyl acetate.

Possible Cause 2: Product is genuinely an oil. While often a white solid, slight impurities can sometimes cause the product to present as a thick oil or gum.

  • Solution (Purification): If precipitation/crystallization fails, purification by column chromatography on silica gel is a reliable alternative. Use a gradient elution system, starting with a less polar mixture (e.g., 20% Ethyl Acetate in Hexane) and gradually increasing the polarity.

Optimized Experimental Protocol

This protocol synthesizes insights from multiple sources to provide a high-yield procedure.[2][11][15]

ParameterRecommended ConditionRationale
L-Cysteine 1.0 eqLimiting reagent.
Formaldehyde 1.1 eq (from 37% aq. solution)Slight excess to drive condensation.
Solvent (Step 1) Water or MethanolExcellent solubility for L-cysteine.
Temperature (Step 1) Room TemperatureSufficient for condensation without promoting side reactions.
Base (Step 2) 1N NaOH (aq.)To deprotonate and solubilize the carboxylic acid intermediate.
Solvent (Step 2) 1,4-DioxaneCo-solvent to dissolve Boc₂O.
Boc₂O 1.1 - 1.2 eqSlight excess to ensure complete protection.
Temperature (Step 2) 0 °C to Room TemperatureControls exotherm and minimizes Boc₂O hydrolysis.

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask, dissolve L-cysteine (1.0 eq) in methanol or water. Add aqueous formaldehyde (1.1 eq) and stir the mixture at room temperature for 6-10 hours. Monitor the consumption of L-cysteine by TLC (ninhydrin stain).

  • Preparation for Protection: Once the condensation is complete, cool the reaction mixture in an ice bath (0 °C). In a separate flask, prepare a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in 1,4-dioxane.

  • Boc Protection: To the cooled reaction mixture, add 1N aqueous NaOH solution until the intermediate dissolves completely (pH should be ~9-10). While stirring vigorously, add the Boc₂O/dioxane solution dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Completion: Allow the mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Workup:

    • Reduce the volume of the reaction mixture by ~50% using a rotary evaporator to remove most of the methanol/dioxane.

    • Wash the remaining aqueous solution with diethyl ether (2x volume) to remove impurities.

    • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1M HCl. A white precipitate should form.

    • Extract the product with ethyl acetate (3x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, typically as a white solid.

References

  • The reaction between cysteine and formaldehyde (HCHO). HCHO reacts with... ResearchGate. Available at: [Link]

  • Cysteine. Wikipedia. Available at: [Link]

  • How formaldehyde reacts with amino acids. Semantic Scholar. Available at: [Link]

  • (A) Scheme of the condensation between propionaldehyde and L-cysteine... ResearchGate. Available at: [Link]

  • Synthesis of (2S,4R)-3-(tert-butoxycarbonyl)-2-(2-hydroxyphenyl) thiazolidine- 4-carboxylic acid (compound 3). ResearchGate. Available at: [Link]

  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Nanobiotechnology Letters. Available at: [Link]

  • Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. Atlantis Press. Available at: [Link]

  • Thiazolidine derivatives as source of free L-cysteine in rat tissue. PubMed. Available at: [Link]

  • reaction scheme for the formation of thiazolidines as proposed in parts in the literature[16]. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Antibacterial Activities of N-tert-Butoxycarbonyl-Thiazolidine Carboxylic Acid. ResearchGate. Available at: [Link]

  • Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells. Journal of Kufa for Chemical Sciences. Available at: [Link]

  • Having great trouble with a Boc-protection reaction. Reddit. Available at: [Link]

  • Synthesis of L-Pro1. Royal Society of Chemistry. Available at: [Link]

  • Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production. PubMed. Available at: [Link]

  • (a) 2-Carboxy thiazolidine as a new highly reactive aldehyde precursor... ResearchGate. Available at: [Link]

  • 3-(tert-Butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]

  • Strategies for the Synthesis of Thiazolidinone Heterocycles. Hilaris Publisher. Available at: [Link]

  • Method for preparing N-acetyl-DL-thioproline. Google Patents.
  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems. PubMed. Available at: [Link]

  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals. Available at: [Link]

  • L-proline catalyzed condensation reaction of aldehyde or carboxylic acid with 2-aminothiophenol under solvent-free and microwave irradiation. ResearchGate. Available at: [Link]

Sources

Common side reactions in the synthesis of thiazolidine-4-carboxylic acid derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of thiazolidine-4-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize the classic and versatile condensation reaction between L-cysteine and carbonyl compounds. As Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot common issues and optimize your synthetic outcomes.

This center is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. Each section directly addresses a specific challenge you may encounter, from managing stereochemistry to preventing oxidative side reactions, ensuring you can achieve your target molecules with higher purity and yield.

Table of Contents

  • FAQ 1: Diastereomer Formation & Epimerization

    • My reaction produces a mixture of diastereomers. How can I control the cis/trans ratio?

  • FAQ 2: Oxidation-Related Side Products

    • I'm observing disulfide-linked dimers and other oxidation byproducts. How can I prevent this?

  • FAQ 3: Unwanted N-Acylation

    • My product is being N-acylated unexpectedly. What is the cause and how do I avoid it?

  • FAQ 4: Low Yield and Incomplete Conversion

    • My reaction yield is consistently low. What factors can I optimize for better conversion?

  • Troubleshooting Guide: Purification Challenges

    • I'm struggling to separate the cis and trans diastereomers. What are the best purification strategies?

  • Experimental Protocols

    • Protocol 1: General Synthesis of 2-Aryl-Thiazolidine-4-Carboxylic Acid

    • Protocol 2: Synthesis Under Inert Atmosphere to Minimize Oxidation

    • Protocol 3: Purification of Diastereomers by Flash Column Chromatography

  • References

FAQ 1: Diastereomer Formation & Epimerization
My reaction produces a mixture of diastereomers. How can I control the cis/trans ratio?

This is the most common challenge in this synthesis. The condensation of L-cysteine, which has a fixed (R) stereocenter at C-4, with an aldehyde generates a new stereocenter at the C-2 position. This results in the formation of two diastereomers: cis-(2R,4R) and trans-(2S,4R). The ratio of these isomers is highly dependent on reaction conditions.

Causality and Mechanism:

The formation of the thiazolidine ring proceeds through a hemiaminal intermediate. The subsequent cyclization via nucleophilic attack of the thiol group is reversible. Epimerization at the C-2 position can occur through a ring-opening and ring-closing mechanism, particularly under acidic or basic conditions.[1] The thermodynamic stability of the cis and trans isomers can be influenced by the steric bulk of the substituent at C-2 and by solvation effects.

Troubleshooting Workflow: Controlling Diastereoselectivity

Caption: Logic diagram for troubleshooting diastereomer formation.

Actionable Recommendations:

  • Solvent Screening: The diastereomeric ratio is highly solvent-dependent. For example, in some cases, DMSO has been shown to favor the trans isomer, while CDCl3 favors the cis isomer.[2] Experiment with a range of solvents (e.g., methanol, ethanol, ethanol/water mixtures, DMF) to empirically determine the optimal system for your specific aldehyde.

  • pH Optimization: While the reaction is often acid-catalyzed (e.g., with acetic acid), the pH can influence the rate of epimerization.[1] Use the minimum amount of acid necessary for catalysis. Buffering the reaction mixture may provide more consistent results. The stability and equilibrium between intermediates can be significantly altered by pH, especially at higher temperatures.[3]

  • Temperature Control: Perform the reaction at various temperatures (e.g., 0 °C, room temperature, reflux) and monitor the diastereomeric ratio over time. Lower temperatures may afford a kinetically favored product, while higher temperatures will lead to the thermodynamically more stable mixture.

  • N-Acyl Protection Strategy: If controlling the stereochemistry is critical, consider a protection strategy. N-acylation (for example, with acetic anhydride after the initial condensation) can prevent the ring-opening mechanism responsible for epimerization.[1][4] This is a robust method for locking the stereochemistry of the desired isomer once it is formed or isolated.

FAQ 2: Oxidation-Related Side Products
I'm observing disulfide-linked dimers and other oxidation byproducts. How can I prevent this?

L-cysteine is highly susceptible to oxidation. The thiol (-SH) group can readily oxidize to form a disulfide (-S-S-) bond, leading to the formation of cystine and related dimeric or oligomeric impurities.[5] This side reaction consumes starting material and complicates purification.

Causality and Mechanism:

The oxidation is typically mediated by dissolved oxygen in the solvents, especially at neutral or slightly basic pH where the thiolate anion (-S⁻) concentration is higher. The thiolate is the more nucleophilic and easily oxidized species. Metal ion impurities can also catalyze this oxidation.

Reaction Scheme: Cysteine Oxidation

G cluster_main Desired Reaction cluster_side Side Reaction: Oxidation cysteine L-Cysteine product Thiazolidine Derivative cysteine->product + R-CHO, -H2O cysteine2 2x L-Cysteine aldehyde Aldehyde (R-CHO) cystine Cystine (Disulfide Dimer) cysteine2->cystine [O]

Caption: Competing pathways of L-cysteine in the reaction.

Actionable Recommendations:

  • Inert Atmosphere: The most effective method is to exclude oxygen. Before starting, thoroughly degas your solvents (e.g., by sparging with argon or nitrogen for 15-30 minutes). Conduct the entire reaction under a positive pressure of an inert gas like nitrogen or argon.[6][7] Argon is denser than air and can provide a better "blanket" over the reaction mixture.[8]

  • Use of Antioxidants: If a strictly inert atmosphere is not feasible, consider adding a small amount of a thiol-based antioxidant.

    • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) are effective reducing agents that can prevent disulfide bond formation. However, they can potentially compete in reactions, so use them in catalytic amounts and perform a small-scale trial first.

  • Control pH: Keep the reaction pH in the mildly acidic range if possible. While basic conditions can sometimes accelerate the initial condensation, they significantly increase the rate of thiol oxidation.[5]

  • Use High-Purity Reagents: Use freshly opened, high-purity L-cysteine and solvents to minimize catalytic metal impurities.

FAQ 3: Unwanted N-Acylation
My product is being N-acylated unexpectedly. What is the cause and how do I avoid it?

Unwanted N-acylation occurs when an acyl source is present in the reaction mixture, reacting with the secondary amine of the thiazolidine ring. This is common if your starting materials or subsequent reaction steps involve carboxylic acids, acid anhydrides, or acid chlorides.

Causality and Mechanism:

The secondary amine of the thiazolidine ring is nucleophilic and will react with electrophilic acylating agents. This is often done intentionally to protect the nitrogen and prevent epimerization, but it can be an undesired side reaction if another part of the molecule is the intended target for acylation.[4][9]

Actionable Recommendations:

  • Protecting Group Strategy: If you need to perform an acylation elsewhere on the molecule (e.g., on a side chain), you must use an orthogonal protecting group strategy. Protect the thiazolidine nitrogen first. A tert-butyloxycarbonyl (Boc) group is a common choice, introduced using Boc-anhydride.[10] The Boc group is stable to many reaction conditions but can be readily removed with acid (e.g., trifluoroacetic acid).

  • Control of Reagents: If the acylation is from a carboxylic acid starting material (e.g., if the aldehyde has a free carboxyl group), you will likely need to protect the thiazolidine nitrogen before attempting to couple another molecule to that carboxylic acid.

  • Esterification Prior to Acylation: If the goal is to acylate the C-4 carboxyl group of the thiazolidine, it is often necessary to first protect the nitrogen and then activate the carboxyl group for amidation or esterification. Alternatively, converting the C-4 carboxyl to an ester (e.g., a methyl or ethyl ester) can reduce its acidity and may alter the reactivity profile of the molecule, potentially preventing side reactions during subsequent steps.[11]

FAQ 4: Low Yield and Incomplete Conversion
My reaction yield is consistently low. What factors can I optimize for better conversion?

Low yields can stem from a variety of issues, including incomplete reaction, product precipitation, side reactions, or degradation of the product during workup.

Actionable Recommendations:

  • Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Some condensations are complete within hours at room temperature, while others may require heating or extended reaction times.[2] Pushing the reaction for too long at high temperatures can lead to degradation or formation of side products.

  • Reagent Purity and Stoichiometry: Ensure you are using high-purity L-cysteine and aldehyde. An exact 1:1 stoichiometry is typically ideal. Using a slight excess of one reagent is generally not beneficial and can complicate purification.

  • Solubility Issues: The thiazolidine-4-carboxylic acid product is often zwitterionic and may have limited solubility in common organic solvents, potentially precipitating out of the reaction mixture before the reaction is complete.[7]

    • Solvent Choice: A mixture of solvents, such as ethanol/water, can help maintain solubility of both starting materials and products.[2]

    • pH Adjustment: The solubility is highly pH-dependent. Adjusting the pH slightly during workup can help dissolve the product for extraction.

  • Workup Procedure: Thiazolidine derivatives can be sensitive to strongly acidic or basic conditions during workup, which can promote ring-opening.[12] Use mild conditions, such as washing with saturated sodium bicarbonate or dilute HCl, and avoid prolonged exposure.

ParameterIssueRecommended ActionScientific Rationale
Solvent Poor diastereoselectivityScreen polar protic (MeOH, EtOH) and aprotic (DMF, DMSO) solvents.Solvation of the transition state affects the thermodynamic stability of the diastereomers.[2]
pH Epimerization, OxidationUse minimal catalytic acid (e.g., AcOH). Avoid basic conditions.Acid catalyzes both cyclization and epimerization. Basic pH deprotonates the thiol, increasing oxidation rate.[1][5]
Atmosphere Disulfide dimer formationDegas solvents and run the reaction under N₂ or Ar.Excludes O₂, the primary oxidant for the thiol group.[6]
Temperature Low conversion / Side productsMonitor by TLC to find optimal balance. Start at RT.Higher temperatures increase reaction rate but can also promote degradation and epimerization to the thermodynamic mixture.[1]
N-Acylation Unwanted side reactionProtect the thiazolidine nitrogen (e.g., with Boc anhydride) before introducing other acylating agents.The secondary amine is nucleophilic. Protection is necessary for selective chemistry elsewhere.[10]
Troubleshooting Guide: Purification Challenges
I'm struggling to separate the cis and trans diastereomers. What are the best purification strategies?

Separating diastereomers can be challenging as they often have very similar physical properties. However, unlike enantiomers, they have different physical properties and can be separated by achiral chromatographic methods.[13]

Actionable Recommendations:

  • Flash Column Chromatography (Silica Gel): This is the most common method.

    • Solvent System: Finding the right eluent system is key. A gradient of ethyl acetate in hexanes is a common starting point. Adding a small amount of acetic acid (~0.5-1%) to the mobile phase can improve peak shape for these acidic compounds by keeping them in their protonated form.

    • TLC Analysis: Meticulously screen solvent systems using TLC. Aim for a ΔRf of at least 0.1 for a reasonable separation on a column. You may need to test multiple solvent systems (e.g., Dichloromethane/Methanol, Chloroform/Methanol/Acetic Acid).

  • Reversed-Phase Flash Chromatography (C18 Silica): If the compounds are too polar for normal-phase silica, reversed-phase chromatography is an excellent alternative.[13]

    • Solvent System: A gradient of acetonitrile or methanol in water is typically used. Again, adding a small amount of an acid like formic acid or TFA (0.1%) is crucial for good peak shape.

  • Recrystallization: If the product is a solid and one diastereomer is significantly more abundant, recrystallization may be effective. This requires screening various solvent systems to find one in which the major isomer is sparingly soluble at low temperature while the minor isomer remains in solution.

Experimental Protocols
Protocol 1: General Synthesis of 2-Aryl-Thiazolidine-4-Carboxylic Acid

This protocol is a general starting point for the condensation reaction.

  • To a solution of L-cysteine (1.21 g, 10 mmol) in a 1:1 mixture of ethanol and water (40 mL), add the desired aromatic aldehyde (10 mmol).

  • Add glacial acetic acid (0.1 mL) to catalyze the reaction.

  • Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of dichloromethane:methanol with 0.5% acetic acid).

  • If precipitation occurs, cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL) to remove residual aldehyde.

  • Dry the product under vacuum. The product is typically a mixture of diastereomers.

Protocol 2: Synthesis Under Inert Atmosphere to Minimize Oxidation

This protocol incorporates measures to prevent the formation of disulfide byproducts.

  • Place L-cysteine (1.21 g, 10 mmol) into a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

  • Seal the flask with septa and purge with dry argon or nitrogen for 15 minutes.[6][7]

  • Add degassed ethanol/water (1:1, 40 mL) via cannula or syringe.

  • In a separate flame-dried flask, prepare a solution of the aldehyde (10 mmol) in degassed ethanol (10 mL) under an inert atmosphere.

  • Transfer the aldehyde solution to the cysteine solution via cannula.

  • Add degassed glacial acetic acid (0.1 mL) via syringe.

  • Stir the reaction under a positive pressure of inert gas (a balloon is sufficient for many applications) at room temperature, monitoring by TLC.

  • Work up the reaction as described in Protocol 1, using degassed solvents where possible.

Protocol 3: Purification of Diastereomers by Flash Column Chromatography

This is an example protocol and must be optimized for your specific compound.

  • TLC Optimization: First, find a suitable solvent system using TLC. Test gradients of ethyl acetate (EtOAc) in hexanes, and dichloromethane (DCM) in methanol (MeOH). For acidic compounds, add 0.5% acetic acid to the mobile phase. A good target is to have the lower-eluting spot with an Rf of ~0.2 and the higher spot with an Rf of ~0.3-0.4.

  • Column Packing: Dry-pack a silica gel column (40-63 µm particle size is recommended for "flash" chromatography) with the appropriate diameter for your sample size (e.g., a 40g column for ~400-800 mg of crude material).[14]

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the top of the column.

  • Elution: Run the column with the optimized solvent system. A shallow gradient often works best for separating close-running spots. For example, start with 20% EtOAc/Hexanes and slowly increase to 40% EtOAc/Hexanes over several column volumes.

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify and combine the pure fractions of each diastereomer.

References
  • Al-Qaisi, J. A., et al. (2016). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. ARKIVOC, 2016(6), 105-121. [Link]

  • Zhai, Y., et al. (2020). Transformation between 2-Threityl-thiazolidine-4-carboxylic Acid and Xylose-Cysteine Amadori Rearrangement Product Regulated by pH Adjustment during High-Temperature Instantaneous Dehydration. Journal of Agricultural and Food Chemistry, 68(40), 11255–11263. [Link]

  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Application Note. [Link]

  • Majed, A. A., & Abid, D. S. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82. [Link]

  • Pious, A., et al. (2024). Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity. RSC Medicinal Chemistry. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • NotEvans. (2017). Is argon preferred over nitrogen for maintaining an inert atmosphere?. Chemistry Stack Exchange. [Link]

  • Wan, X.-C., et al. (2024). Thioproline-Based Oxidation Strategy for Direct Preparation of N-Terminal Thiazolidine-Containing Peptide Thioesters from Peptide Hydrazides. Organic Letters. [Link]

  • Ramelli, M., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. RSC Advances, 10(30), 17851–17855. [Link]

  • Ferreira, M. J., et al. (2022). Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. ACS Omega, 7(13), 11041–11051. [Link]

  • Sonawane, V. R., & Telvekar, V. N. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. [Link]

  • Biotage. (2023). Which injection solvents should I use for reversed-phase flash purification?. Blog. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Virginia Tech. [Link]

  • Zhang, Y., et al. (2022). Repetitive Thiazolidine Deprotection Using a Thioester-Compatible Aldehyde Scavenger for One-Pot Multiple Peptide Ligation. Angewandte Chemie International Edition, 61(39), e202206240. [Link]

  • Al-janabi, A. S. M., & Abed, E. T. (2024). Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells. Journal of Kufa for Chemical Sciences, 1(4). [Link]

  • Roberts, J. C., et al. (1987). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry, 30(10), 1891-1896. [Link]

  • Misharina, T. A., & Polshkov, A. N. (2018). The Role of Microemulsions in Enhancing the Stability of Biopharmaceut. Drug Design, Development and Therapy. [Link]

  • Nichols, L. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

  • Zhang, Y., et al. (2015). Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. Chemical Communications, 51(53), 10692-10695. [Link]

  • Chen, Y., et al. (2018). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 1087-1088, 78-84. [Link]

  • J. Chem. Ed. (2017). Performing a Reaction Under an Inert Atmosphere. YouTube. [Link]

Sources

Technical Support Center: Purification of Crude 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid (Boc-Thz-OH). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material. The methodologies described herein are grounded in established chemical principles and validated through extensive laboratory experience.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My crude Boc-Thz-OH is an oil or a sticky solid. How can I solidify it for easier handling and purification?

A1: It is common for crude Boc-protected amino acids to be oily or amorphous, often due to residual solvents or minor impurities that inhibit crystallization.[1] A primary and effective technique is a trituration or "pulping" step. After evaporating the reaction solvent, add a non-polar solvent in which the product is poorly soluble, such as n-hexane, cyclohexane, or diethyl ether, and stir vigorously.[1] This process washes away non-polar impurities and can induce crystallization. If the product remains oily, adding a small seed crystal of pure Boc-Thz-OH can initiate solidification.[1] Standing at room temperature for an extended period (10-50 hours) after adding the seed crystal can also be effective.[1]

Q2: What are the most common impurities I should expect in my crude Boc-Thz-OH?

A2: The impurity profile largely depends on the synthetic route. A common synthesis involves the condensation of L-cysteine with an aldehyde, followed by N-Boc protection.[2][3] Potential impurities include:

  • Unreacted L-cysteine: Highly polar and typically removed during the aqueous work-up.

  • Unreacted Di-tert-butyl dicarbonate (Boc₂O) and its byproducts: These are generally non-polar and can be removed by washing with a non-polar solvent like hexane.

  • Diastereomers: If the initial condensation reaction is not fully stereoselective, you may have a mixture of diastereomers which can be challenging to separate.[4]

  • Ring-opened tautomers: The thiazolidine ring can be susceptible to opening under strongly acidic or basic conditions, or at elevated temperatures.[5]

Q3: Which purification technique is most suitable for Boc-Thz-OH on a laboratory scale?

A3: A combination of techniques is often optimal.

  • Acid-Base Extraction: This is a fundamental and highly effective first step to separate the acidic product from neutral or basic impurities.[6][7][8]

  • Recrystallization: Once a solid is obtained, recrystallization is an excellent method for achieving high purity.

  • Flash Column Chromatography: This is useful for removing impurities with similar polarity to the product or for separating diastereomers.[2][9]

Q4: How do I monitor the progress and success of my purification?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification. A suitable mobile phase for Boc-Thz-OH and related derivatives is a mixture of ethyl acetate and hexane.[4] For purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) is the method of choice.[10][11] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the structure and assessing purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of Boc-Thz-OH.

Problem Potential Cause Recommended Solution
Low yield after acid-base extraction 1. Incomplete extraction from the organic layer. 2. Product is partially soluble in the aqueous layer during the wash steps. 3. Precipitation of the product was incomplete after acidification.1. Perform multiple extractions (at least 3) with the basic aqueous solution. 2. Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product. 3. After acidification, cool the aqueous layer in an ice bath to maximize precipitation. Ensure the pH is sufficiently acidic (pH 2-3).[12]
Product "oils out" during recrystallization 1. The solvent is too non-polar, or the cooling process is too rapid. 2. Presence of impurities that lower the melting point.1. Add a co-solvent in which the product is more soluble to the hot solution until it becomes clear. Allow the solution to cool slowly to room temperature, then transfer to a refrigerator. 2. Perform a preliminary purification by acid-base extraction or a quick filtration through a small plug of silica gel.
Persistent impurities observed by TLC/HPLC after purification 1. Co-eluting impurities in column chromatography. 2. Formation of a stable salt with a basic impurity. 3. Presence of a diastereomer.1. Adjust the mobile phase polarity or switch to a different solvent system. A gradient elution might be necessary. 2. Ensure a thorough acid-base workup is performed. 3. Diastereomers can sometimes be separated by careful column chromatography or by recrystallization from a specific solvent system. Chiral HPLC can be used for analysis.[10]
Difficulty obtaining a crystalline solid 1. The compound may exist as an amorphous solid or a thick oil. 2. Residual solvents are present.1. Try dissolving the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and then adding a poor solvent (e.g., hexane) dropwise until turbidity persists. Allow to stand. 2. Ensure the product is dried under high vacuum for an extended period.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic Boc-Thz-OH from neutral and basic impurities.

Causality: The carboxylic acid group of Boc-Thz-OH is deprotonated by a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt.[7] Neutral organic impurities remain in the organic phase. Subsequent acidification of the aqueous layer reprotonates the carboxylate, causing the purified product to precipitate out of the aqueous solution.[6]

G cluster_start Initial State cluster_extraction Extraction cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_end Final Product start Crude Product in Organic Solvent (e.g., EtOAc) extract Add aq. NaHCO₃ Solution & Shake in Separatory Funnel start->extract separate Separate Layers extract->separate org_impurities Neutral/Basic Impurities (Discard) separate->org_impurities Organic Layer aq_product Water-Soluble Boc-Thz-O⁻ Na⁺ separate->aq_product Aqueous Layer acidify Acidify with 1N HCl to pH 2-3 aq_product->acidify precipitate Product Precipitates acidify->precipitate filter Filter and Wash with Cold Water precipitate->filter end Pure Boc-Thz-OH (Solid) filter->end

Caption: Workflow for Acid-Base Extraction Purification.

Step-by-Step Methodology:

  • Dissolve the crude Boc-Thz-OH in a suitable organic solvent like ethyl acetate (EtOAc).

  • Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake vigorously, venting frequently to release the pressure from the evolved CO₂ gas.

  • Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete transfer of the acidic product.

  • Combine all aqueous extracts. Wash the combined aqueous phase with a small amount of EtOAc to remove any remaining neutral impurities.

  • Cool the aqueous solution in an ice bath and slowly add 1N HCl with stirring until the pH of the solution is between 2 and 3 (check with pH paper). A white precipitate should form.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.

  • Dry the purified product under high vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

This protocol is for further purifying the solid Boc-Thz-OH obtained from the acid-base extraction or a solidified crude product.

Causality: Recrystallization relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities remain soluble at all temperatures or are insoluble at all temperatures.

G cluster_start Initial State cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation cluster_end Final Product start Crude Solid Boc-Thz-OH dissolve Dissolve in Minimum Amount of Hot Solvent System start->dissolve hot_filter Hot Filtration (Optional) to Remove Insoluble Impurities dissolve->hot_filter cool_slow Slow Cooling to Room Temperature hot_filter->cool_slow cool_ice Further Cooling in Ice Bath cool_slow->cool_ice filter Vacuum Filtration cool_ice->filter wash Wash Crystals with Cold Solvent filter->wash dry Dry Crystals under Vacuum wash->dry end Pure Crystalline Boc-Thz-OH dry->end

Caption: General Workflow for Recrystallization.

Step-by-Step Methodology:

  • Place the crude solid Boc-Thz-OH in an Erlenmeyer flask.

  • Select an appropriate solvent system. A mixture of ethyl acetate and hexane is often effective.[13]

  • Add a minimal amount of the more polar solvent (ethyl acetate) to the flask and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.

  • If the solution is colored or contains insoluble particulate matter, perform a hot filtration.

  • Slowly add the less polar solvent (hexane) to the hot solution until the solution becomes slightly cloudy. Add a drop or two of the more polar solvent to redissolve the precipitate.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.

  • Dry the crystals under high vacuum.

References

  • Jagtap, R. M., et al. (2016). Crystal Structure, Computational studies, and stereoselectivity in the synthesis of 2-aryl-thiazolidine-4-carboxylic acids via in situ imine intermediate. Journal of Sulfur Chemistry, 37(4), 401-425. [Link]

  • Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning. [Link]

  • PubChem. (n.d.). (2R)-3-(tert-Butoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Song, Z.-C., et al. (2010). 3-(tert-Butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2633. [Link]

  • Baran, N., & Chtita, S. (2023). Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system. RSC Advances, 13(48), 33695-33703. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Pardeshi, S. K., et al. (2017). Exploring supramolecular aggregation behaviour of bioactive thiazolidine-4-carboxylic acid derivatives. New Journal of Chemistry, 41(19), 11043-11055. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Li, Y., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. Frontiers in Chemistry, 10, 881655. [Link]

  • Song, Z.-C., et al. (2009). (2R,4R)-3-(tert-Butoxycarbonyl)-2-(3-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3131. [Link]

  • Głowacki, R., & Bald, E. (2022). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 12(1), 10178. [Link]

  • Lu, G.-L., et al. (2012). Synthesis, characterization and antibacterial activities of N-tert-butoxycarbonyl-thiazolidine carboxylic acid. RSC Advances, 2(21), 8031-8039. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • Confluence. (n.d.). Acid and Base Extraction. Engineering Ideas Clinic. Retrieved from [Link]

  • Studymind. (n.d.). Acid base extraction flow chart. Retrieved from [Link]

  • CN112661672A - Crystallization method of Boc-amino acid. (2021). Google Patents.
  • Khan, K. M., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for "One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups". Retrieved from [Link]

  • Singh, R., et al. (2014). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. Journal of Chromatographic Science, 52(9), 1025-1030. [Link]

  • PubChem. (n.d.). 3-(tert-Butoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Giraud, M., et al. (2015). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Organic & Biomolecular Chemistry, 13(16), 4749-4754. [Link]

  • Jagtap, R. M., et al. (2017). Supporting Information: Exploring supramolecular aggregation behaviour of bioactive thiazolidine-4-carboxylic acid derivatives. New Journal of Chemistry. [Link]

  • Bald, E., & Głowacki, R. (2013). HPLC with UV-detection for the assay of aminothiols in human plasma. Talanta, 116, 712-719. [Link]

Sources

Optimizing coupling efficiency of Boc-protected amino acids in SPPS.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS) utilizing Boc (tert-butyloxycarbonyl) chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the critical coupling steps in their peptide synthesis workflows. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of incomplete coupling in Boc-SPPS?

A1: Incomplete coupling is a primary contributor to the generation of deletion sequences and overall low purity of the final peptide. The most frequent causes are:

  • Steric Hindrance: Bulky side chains of amino acids like Valine, Isoleucine, and Threonine physically obstruct the incoming activated amino acid from reaching the N-terminal amine of the growing peptide chain.[1][2]

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (e.g., β-sheets) on the resin, making the N-terminus inaccessible for the next coupling reaction. This is particularly common with hydrophobic sequences.[2][3][4]

  • Suboptimal Activation: The chosen coupling reagent may not be potent enough for a specific "difficult" coupling, or the activation time and conditions may be inadequate.[2]

  • Poor Resin Swelling: Inadequate swelling of the resin in the chosen solvent can limit the accessibility of reactive sites.

Q2: How do I choose the right coupling reagent for my Boc-amino acid?

A2: The choice of coupling reagent is critical and depends on the specific amino acid being coupled and the nature of the peptide sequence.

  • Carbodiimides (DCC, DIC): Dicyclohexylcarbodiimide (DCC) is a classic and cost-effective choice, particularly suitable for the apolar environment of polystyrene resins.[5] Its main drawback is the formation of an insoluble dicyclohexylurea (DCU) byproduct.[5] Diisopropylcarbodiimide (DIC) is often preferred as its urea byproduct is more soluble.[6] To enhance efficiency and suppress racemization, carbodiimides are almost always used with an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure.[5][7][8]

  • Aminium/Uronium and Phosphonium Salts (HBTU, HATU, PyBOP): These reagents are generally more reactive and are the preferred choice for difficult couplings, such as those involving sterically hindered amino acids.[1][6] HATU is considered one of the most efficient coupling reagents.[6][7] PyBOP is another powerful phosphonium salt-based reagent. A key consideration when using these reagents is to avoid a large excess relative to the carboxylic acid, which can lead to capping of the N-terminus through guanidinylation.[5]

Q3: What is "in situ neutralization" and when should I use it?

A3: In situ neutralization is a protocol where the neutralization of the N-terminal ammonium salt (formed after Boc deprotection with TFA) and the subsequent coupling step occur simultaneously.[9][10] This is achieved by adding the base (e.g., DIEA) directly to the coupling mixture containing the activated Boc-amino acid. This strategy is particularly effective for "difficult" sequences prone to aggregation.[9] By minimizing the time the free N-terminal amine is exposed, it can reduce the likelihood of aggregation and side reactions like diketopiperazine formation.[9][11]

Q4: How can I reliably monitor the completion of a coupling reaction?

A4: Monitoring is crucial to ensure high fidelity synthesis.

  • Qualitative Colorimetric Tests: The Kaiser test (ninhydrin test) is the most common method for detecting the presence of free primary amines.[12][13] A positive result (blue/purple beads) indicates an incomplete reaction.[12] For N-terminal proline (a secondary amine), the Kaiser test is unreliable; the Isatin or Chloranil tests should be used instead, which give a blue color with unprotected secondary amines.[13]

  • Quantitative Methods: For more precise data, spectrophotometric methods can be employed. One such technique involves incorporating a chromogenic reporter, like a p-nitroanilide (pNA) tagged amino acid, into the synthesis. The amount of pNA released from unreacted sites after a coupling step is measured, providing a quantitative value for coupling efficiency.[14]

Troubleshooting Guide: Common Coupling Problems & Solutions

This section addresses specific issues you may encounter and provides actionable protocols to resolve them.

Issue 1: Positive Kaiser Test After Coupling (Incomplete Reaction)

A positive Kaiser test is a clear indication that not all N-terminal amines have reacted.

Root Cause Analysis & Workflow

G start Positive Kaiser Test check_sterics Is the amino acid sterically hindered? (e.g., Val, Ile, Thr) start->check_sterics check_sequence Is the sequence known to be 'difficult' or hydrophobic? check_sterics->check_sequence No double_couple Action: Perform a Double Coupling check_sterics->double_couple Yes change_reagent Action: Switch to a more potent coupling reagent (e.g., HATU) check_sequence->change_reagent No change_solvent Action: Modify Solvent System (add NMP, DMSO, or chaotropic salts) check_sequence->change_solvent Yes retest Retest with Kaiser Test double_couple->retest change_reagent->retest change_solvent->retest capping Action: Cap unreacted amines proceed Proceed to next deprotection step capping->proceed retest->capping Still Positive retest->proceed Negative

Caption: Troubleshooting workflow for a positive Kaiser test.

Solution 1: Double Coupling Protocol

This is the most common first-line response to an incomplete coupling. It involves simply repeating the coupling step with fresh reagents to drive the reaction to completion.[2][12]

Experimental Protocol:

  • After the initial coupling reaction (e.g., 1-2 hours), perform a Kaiser test.

  • If the test is positive, drain the reaction solution from the vessel. Do not wash the resin.

  • Immediately prepare a fresh solution of the activated Boc-amino acid using the same equivalents as the initial coupling.

  • Add the fresh solution to the resin and allow the second coupling to proceed for another 1-2 hours.

  • Wash the resin thoroughly according to your standard protocol.

  • Perform a final Kaiser test to confirm completion. If it is still positive, consider capping.[2][13]

Solution 2: Capping Unreacted Amines

If a double coupling fails or if you want to prevent the formation of deletion sequences from a small number of unreacted sites, capping is essential. This procedure acetylates the remaining free amines, rendering them unreactive for subsequent cycles.[15][16]

Experimental Protocol:

  • After the final coupling attempt, wash the resin thoroughly with DMF.

  • Prepare a capping solution. A common mixture is acetic anhydride and pyridine (or DIPEA) in DMF.[17][18] For every 1 gram of resin (e.g., 0.5 mmol/g loading), use approximately 50 equivalents of acetic anhydride and 50 equivalents of pyridine.[15][18]

  • Add the capping solution to the resin and agitate for 30 minutes at room temperature.[17][18]

  • Drain the capping solution and wash the resin thoroughly with DMF to remove all reagents.[18]

Issue 2: Low Yield with "Difficult" or Hydrophobic Sequences

Peptide aggregation on the solid support can severely hinder coupling efficiency, leading to dramatically reduced yields.

Solution 1: Use of Chaotropic Salts or Structure-Disrupting Solvents

These agents interfere with the hydrogen bonding that leads to the formation of secondary structures on the resin.

  • Solvent Modification: Incorporate 10-20% NMP (N-Methyl-2-pyrrolidone) or DMSO (Dimethyl sulfoxide) into your standard DMF solvent during the coupling step.[2] For very difficult sequences, a mixture of DCM/DMF/NMP (1:1:1) can be effective.[19]

  • Chaotropic Salts: Add salts like LiCl or KSCN to the coupling mixture to disrupt aggregation.[19]

Solution 2: In Situ Neutralization Protocol

As described in the FAQs, this protocol minimizes the risk of aggregation by reducing the time the peptide-resin exists with a free amine.[9]

Experimental Protocol:

  • Following TFA deprotection and appropriate washes, swell the resin in DMF.

  • In a separate vessel, pre-activate the Boc-amino acid (3-4 equivalents) with a coupling reagent like HBTU (3-4 equivalents) in DMF.

  • Add the activating base, such as DIEA (6-8 equivalents), to the pre-activation mixture.[1]

  • Immediately add this complete mixture to the peptide-resin. The neutralization and coupling will occur simultaneously.

  • Allow the reaction to proceed for the standard coupling time (e.g., 1-2 hours) before washing and monitoring.

Issue 3: Racemization of Amino Acids

Racemization, the loss of stereochemical integrity at the α-carbon, is a critical side reaction that leads to diastereomeric impurities.

Mechanism and Prevention

G cluster_0 Racemization Pathway cluster_1 Prevention Strategy activated_aa Activated Boc-AA (e.g., O-acylisourea) oxazolone 5(4H)-Oxazolone Intermediate (Planar, Achiral) activated_aa->oxazolone Base-catalyzed cyclization racemic_product Racemic Peptide Product oxazolone->racemic_product Nucleophilic attack by N-terminus activated_aa2 Activated Boc-AA additive Additive (HOBt or Oxyma) active_ester Active Ester (e.g., OBt-ester) Less prone to cyclization activated_aa2->active_ester additive->active_ester correct_product Chirally Pure Peptide active_ester->correct_product Coupling

Sources

Addressing solubility issues of 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid in organic solvents.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid (Boc-Thiazolidine-2-COOH). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges, particularly those related to solubility in organic solvents. Our goal is to provide you with the expertise and practical solutions needed to ensure the smooth progress of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving Boc-Thiazolidine-2-COOH in common organic solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) at room temperature. Is this expected?

A1: Yes, this is a frequently encountered issue. This compound is a crystalline solid with a relatively high melting point, which can contribute to its limited solubility in certain organic solvents at ambient temperatures.[1] While it is not completely insoluble, achieving higher concentrations often requires specific strategies. The presence of both a polar carboxylic acid group and a bulky, nonpolar Boc protecting group gives the molecule a somewhat amphiphilic character, which can complicate straightforward dissolution in a single solvent.

Q2: What is the general solubility profile of Boc-Thiazolidine-2-COOH in organic solvents?

A2: The solubility of Boc-Thiazolidine-2-COOH is variable and depends on the polarity of the solvent. Generally, it exhibits better solubility in more polar aprotic solvents. Below is a qualitative summary of its solubility in common laboratory solvents.

SolventGeneral SolubilityNotes
Dichloromethane (DCM)Sparingly soluble to solubleOften used in Boc deprotection reactions, but may require heating or co-solvents for complete dissolution.[2][3]
Tetrahydrofuran (THF)Sparingly soluble to solubleSimilar to DCM, solubility can be enhanced with gentle warming.[2]
N,N-Dimethylformamide (DMF)SolubleA good solvent for dissolving Boc-protected amino acids and their derivatives.[4]
Dimethyl sulfoxide (DMSO)SolubleAnother excellent polar aprotic solvent for this compound.[5]
Acetonitrile (MeCN)Sparingly solubleOften requires heating to achieve significant solubility.[6]
Methanol (MeOH)SolubleThe polar, protic nature of methanol facilitates dissolution.[7]
Ethanol (EtOH)SolubleSimilar to methanol, it is a good solvent choice.[8]
Ethyl Acetate (EtOAc)Sparingly solubleSolubility can be limited, especially at higher concentrations.[2]
TolueneSparingly solubleGenerally not a preferred solvent for dissolution.[2]

This table provides a general guide. Actual solubility can be influenced by the purity of the compound, water content of the solvent, and temperature.

Troubleshooting Guides

Issue 1: The compound precipitates out of solution upon cooling.

Explanation: This is a classic sign of supersaturation. You have likely dissolved the compound at an elevated temperature, and as the solution cools, its solubility decreases, causing the excess solute to precipitate.

Solutions:

  • Maintain Elevated Temperature: If your reaction conditions permit, maintaining a slightly elevated temperature throughout the experiment can keep the compound in solution.

  • Use a Co-solvent System: The addition of a small amount of a more polar solvent in which the compound is highly soluble can significantly improve its overall solubility in a less effective solvent. For example, adding a small volume of DMF or DMSO to a suspension in DCM can often lead to complete dissolution.

  • Optimize Concentration: If possible, consider if a lower concentration of the substrate is feasible for your reaction.

Issue 2: Even with heating, the compound does not fully dissolve in my chosen solvent.

Explanation: This indicates that you have exceeded the solubility limit of the compound in that specific solvent, even at elevated temperatures.

Solutions:

  • Solvent Screening: The most direct approach is to switch to a solvent in which Boc-Thiazolidine-2-COOH has higher intrinsic solubility. Refer to the solubility table above. DMF and DMSO are excellent starting points.[4][5]

  • Co-Solvent Strategy: As mentioned previously, a co-solvent system can be highly effective. A systematic approach to identifying an optimal co-solvent mixture is outlined below.

  • Initial Setup: In separate vials, suspend a known amount of Boc-Thiazolidine-2-COOH in a fixed volume of your primary, less effective solvent (e.g., DCM).

  • Titration: To each vial, add a different polar aprotic co-solvent (e.g., DMF, DMSO, NMP) dropwise while stirring at room temperature.

  • Observation: Note the volume of co-solvent required to achieve complete dissolution. The co-solvent that dissolves the compound with the smallest volume is generally the most effective.

  • Optimization: Once the best co-solvent is identified, you can optimize the ratio of the primary solvent to the co-solvent to use the minimum amount of the latter.

Co_Solvent_Screening cluster_setup Step 1: Initial Setup cluster_titration Step 2: Titration cluster_observation Step 3: Observation & Analysis cluster_optimization Step 4: Optimization A Suspend Compound in Primary Solvent (e.g., DCM) B1 Add DMF dropwise A->B1 Titrate with Co-solvents B2 Add DMSO dropwise A->B2 Titrate with Co-solvents B3 Add NMP dropwise A->B3 Titrate with Co-solvents C Compare Volumes for Complete Dissolution B1->C Observe Dissolution B2->C Observe Dissolution B3->C Observe Dissolution D Select Best Co-solvent & Optimize Ratio C->D Analyze Results

Workflow for co-solvent screening to enhance solubility.
Issue 3: I am concerned that heating the compound in certain solvents might lead to decomposition.

Explanation: This is a valid concern, particularly with prolonged heating or in the presence of reactive impurities in the solvent. The thiazolidine ring can be susceptible to ring-opening under harsh acidic or high-temperature conditions.[9]

Solutions:

  • Use Milder Heating: Employ a water bath to maintain a gentle and consistent temperature (e.g., 40-50 °C). Avoid aggressive heating with a heat gun.

  • Inert Atmosphere: When heating, it is good practice to do so under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Solvent Purity: Ensure you are using high-purity, dry solvents. Water and other impurities can sometimes promote degradation pathways.

  • Alternative Dissolution Methods:

    • Sonication: Placing the sample in an ultrasonic bath can sometimes facilitate dissolution at lower temperatures by breaking up solid agglomerates and increasing the surface area for solvation.

    • Salt Formation: For applications where the free carboxylic acid is not essential, converting it to a salt can dramatically increase its solubility in polar solvents. This can be achieved by adding a suitable base.

Issue 4: My reaction involves a base, and I'm observing unexpected side products or incomplete reaction.

Explanation: The carboxylic acid moiety of Boc-Thiazolidine-2-COOH will be deprotonated by a base. This can alter its solubility and reactivity. The resulting carboxylate is generally more soluble in polar solvents. If your reaction medium is largely nonpolar, the deprotonated species may precipitate, effectively halting the reaction.

Solutions:

  • Homogeneous System: Ensure that both the starting material and its deprotonated form are soluble in the reaction mixture. This may again necessitate the use of a more polar solvent or a co-solvent system. For instance, a mixture of THF and water can be effective for reactions involving Boc-protected amino acids and bases.[]

  • Choice of Base: The choice of base can be critical. Organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are often used.[11] In some cases, an inorganic base like sodium bicarbonate in an aqueous/organic biphasic system can be effective for Boc protection reactions, which may also be applicable to subsequent reactions.[2]

Base_Solubility_Logic Start Reaction with Base IsSystemHomogeneous Is the deprotonated compound soluble? Start->IsSystemHomogeneous Precipitation Precipitation Occurs IsSystemHomogeneous->Precipitation No HomogeneousReaction Reaction Proceeds in Solution IsSystemHomogeneous->HomogeneousReaction Yes IncompleteReaction Incomplete Reaction/ Side Products Precipitation->IncompleteReaction ModifySolvent Modify Solvent System (e.g., add co-solvent) IncompleteReaction->ModifySolvent ModifySolvent->Start Re-attempt

Decision-making process for reactions involving a base.

Safety Precautions

When handling this compound, it is important to adhere to standard laboratory safety practices.[12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[14]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[12] In case of contact, rinse thoroughly with water.[13]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[12]

By understanding the physicochemical properties of this compound and employing the troubleshooting strategies outlined in this guide, you can effectively address solubility issues and ensure the success of your synthetic endeavors.

References

  • Vertex AI Search. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • ResearchGate. (2019).
  • Lund University Publications.
  • BOC Sciences. Solubility Analysis.
  • Sigma-Aldrich. This compound.
  • Fisher Scientific. (2024).
  • PubMed. (1996). An effective organic solvent system for the dissolution of amino acids.
  • Sigma-Aldrich. This compound | 141783-63-3.
  • Thermo Fisher Scientific. (2025).
  • Thermo Fisher Scientific. (2010).
  • Fisher Scientific. Amine Protection / Deprotection.
  • AK Scientific, Inc. 2-(1-((Tert-Butoxycarbonyl)amino)ethyl)thiazole-5-carboxylic acid.
  • Sigma-Aldrich. This compound | 141783-63-3.
  • CymitQuimica. (2024).
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • NIH. (n.d.). 3-(tert-Butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid.
  • BOC Sciences Amino Acid. BOC-amino acids.
  • Fisher Scientific. (2024).
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection.
  • ResearchGate. (n.d.). Synthesis of (2S,4R)-3-(tert-butoxycarbonyl)-2-(2-hydroxyphenyl) thiazolidine- 4-carboxylic acid (compound 3).
  • ResearchGate. (n.d.).
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros.
  • ChemicalBook. (2025). N-BOC-(R)-THIAZOLIDINE-2-CARBOXYLIC ACID | 125471-00-3.
  • Reddit. (2021). Having great trouble with a Boc-protection reaction : r/chemhelp.
  • RSC Publishing. (2017). Green Chemistry.
  • Atlantis Press. (n.d.). Study on synthesis of (R)
  • BLD Pharm. (S)-3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid hydrochloride.
  • ACS Publications. (2022). Introducing Lipophilicity to (Polyhydroxyalkyl)
  • Google Patents. (n.d.). CN105085510A - Preparation method of (S)-4-oxo-2-(thiazolidine-3-carbonyl) pyrrolidone-1-carboxylic acid tert-butyl ester.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • ResearchGate. (2025).
  • PubMed Central. (n.d.). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Bentham Science. (2025). Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity.
  • NIH. (n.d.). 3-(tert-Butoxycarbonyl)-2-(3-chlorophenyl)
  • PubMed Central. (n.d.).
  • ResearchGate. (2025). (PDF)
  • Google Patents. (n.d.). EP0101052B1 - Method for producing 2-substituted-thiazolidine-4-carboxylic acids.
  • Reddit. (2023). carboxylic acid solubility + TLC : r/chemhelp.
  • Chemdad Co. BOC-L-THIAZOLIDINE-4-CARBOXYLIC ACID.
  • ResearchGate. (2021). Quantitative structure–property relationship study of the solubility of thiazolidine-4-carboxylic acid derivatives using ab initio and genetic algorithm–partial least squares.
  • IUPAC. (n.d.).

Sources

Stability of the thiazolidine ring under different reaction conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazolidine-containing compounds. This guide provides in-depth answers, troubleshooting advice, and validated protocols to address common challenges related to the stability of the thiazolidine ring under various experimental conditions.

PART 1: Frequently Asked Questions (FAQs) on Thiazolidine Stability

This section addresses fundamental questions regarding the factors that govern the stability of the thiazolidine core.

Q1: What are the primary factors that influence the stability of the thiazolidine ring?

The stability of a thiazolidine ring is not absolute; it is a dynamic equilibrium that is highly sensitive to its chemical environment. The key factors you must consider are:

  • pH: This is the most critical factor. The ring's susceptibility to hydrolysis is dramatically different in acidic, neutral, and basic media.

  • Substituents: The nature and position of substituents on the ring—particularly at the C2 and N3 positions—profoundly influence stability by exerting electronic and steric effects.[1][2]

  • Temperature: Higher temperatures accelerate the rate of degradation, especially under non-optimal pH conditions.[2]

  • Solvent and Buffer System: The polarity of the solvent and the specific ions in a buffer solution can influence reaction rates. For instance, phosphate buffers have been noted to promote thiazolidine formation.[3]

  • Presence of Oxidizing/Reducing Agents: The thioether linkage in the ring is susceptible to oxidation, which can alter the compound's properties and stability.[4][5]

Q2: How does pH specifically affect thiazolidine ring stability?

The effect of pH is best understood by considering three distinct regions, each with a different dominant degradation mechanism.

  • Acidic Conditions (pH < 6): In acidic media, the thiazolidine ring is susceptible to acid-catalyzed hydrolysis. The reaction typically proceeds through protonation of the ring nitrogen (or less commonly, the sulfur), which facilitates ring opening to form a transient iminium ion intermediate.[6][7][8] This electrophilic iminium ion is then attacked by water, leading to hydrolysis and cleavage of the ring into its constituent aminothiol and aldehyde/ketone. The rate of this degradation is highly pH-dependent, with some thiazolidine derivatives showing significant lability in weakly acidic conditions (pH 3-5).[1][2]

  • Neutral Conditions (pH ≈ 7.0-7.4): Many thiazolidine derivatives exhibit their greatest stability under neutral or physiological conditions.[9] This has made the formation of thiazolidines an attractive strategy for bioconjugation, where it can behave as a "click-type" reaction.[10][11] However, stability is not guaranteed. Substituents that significantly stabilize the open-chain iminium ion can shift the equilibrium, making even some derivatives susceptible to hydrolysis at neutral pH.[7][9]

  • Basic Conditions (pH > 8): Under basic conditions, the ring can open through different mechanisms. For derivatives like benzylpenicilloic acid, a concerted hydroxide-ion-catalyzed ring opening can occur.[12][13] In other systems, base-catalyzed elimination can lead to ring cleavage, as seen in the formation of an enamine intermediate from methyl benzylpenicilloate in aqueous alkali.[14] The specific pathway is highly dependent on the structure of the molecule.[15]

Q3: What is the general mechanistic pathway for thiazolidine ring opening?

The most common pathway for the cleavage of the thiazolidine ring, particularly under acidic and neutral conditions, is through a ring-chain tautomerism . The stable, cyclic thiazolidine exists in equilibrium with its open-chain iminium ion form. This equilibrium is the gateway to hydrolysis.

The process can be visualized as follows:

Caption: Acid-catalyzed thiazolidine ring-opening mechanism.

Mechanism Explained:

  • Equilibrium Ring Opening: The thiazolidine ring undergoes a reversible, acid-catalyzed ring-opening to form a Schiff base, which exists as a positively charged iminium ion. This is the rate-determining step in many cases.[7]

  • Nucleophilic Attack: The electrophilic carbon of the iminium ion is highly susceptible to nucleophilic attack by water.

  • Hydrolysis: This attack leads to the irreversible formation of the original aminothiol (e.g., cysteine) and the aldehyde, completing the hydrolysis.

Q4: How stable are thiazolidine rings to common oxidative and reductive conditions?
  • Oxidative Conditions: The thioether sulfur atom in the thiazolidine ring is a primary target for oxidation. Common laboratory oxidants like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) can oxidize the sulfur to a sulfoxide and further to a sulfone. This oxidation can significantly alter the electronic properties, conformation, and ultimately the stability of the ring system.[4][5] The resulting sulfoxides and sulfones may have different susceptibility to hydrolysis.

  • Reductive Conditions: The saturated thiazolidine ring is generally stable to common reducing agents such as sodium borohydride (NaBH₄). However, substituents on the ring (e.g., esters, ketones) or related unsaturated systems (like thiazolines) can be reduced. For example, the C=N bond of a thiazoline can be reduced to a thiazolidine. Ring-opening reduction is not a typical reaction pathway under standard catalytic hydrogenation or hydride transfer conditions unless specialized reagents are used.

Q5: Should I be concerned about the thermal and photochemical stability of my compound?
  • Thermal Stability: Most thiazolidine derivatives are reasonably stable at room temperature. For example, thiazolidinediones (TZDs) are typically bench-stable solids.[16] However, stability decreases at elevated temperatures. Heating can significantly accelerate hydrolysis, especially if the sample is held at an unfavorable pH.[2] Therefore, it is always advisable to store thiazolidine compounds, especially in solution, at low temperatures (4°C or -20°C) to minimize degradation over time.

  • Photochemical Stability: While the core thiazolidine ring is not a strong chromophore, certain derivatives can be photochemically active. If the thiazolidine is conjugated with or part of a larger system containing a photosensitive group (like an indole), it can participate in photochemical reactions upon exposure to UV light.[17] If your compound is colored or has significant UV absorbance, it is prudent to protect it from light during storage and handling.

PART 2: Troubleshooting Guide for Common Experimental Issues

Scenario 1: "My thiazolidine compound consistently degrades during HPLC purification."

Root Cause Analysis: The most common culprit is an acidic mobile phase, typically containing 0.1% trifluoroacetic acid (TFA). The low pH (around 2) of this mobile phase can be highly effective at hydrolyzing sensitive thiazolidine rings directly on the column.[1] The longer the compound is exposed, the more degradation occurs.

Troubleshooting Workflow:

HPLC Troubleshooting Start Compound Degrading on HPLC CheckTFA Is 0.1% TFA in mobile phase? Start->CheckTFA UseFormic Action: Replace TFA with 0.1% Formic Acid (pH ~2.7) CheckTFA->UseFormic Yes CheckTemp Is column oven at elevated temp? (e.g., >30°C) CheckTFA->CheckTemp No TryNeutral Action: Use a buffered neutral pH mobile phase (e.g., Ammonium Acetate) UseFormic->TryNeutral If still degrading UseFormic->CheckTemp TryNeutral->CheckTemp Resolved Problem Resolved TryNeutral->Resolved LowerTemp Action: Run at ambient or sub-ambient temp (e.g., 10°C) CheckTemp->LowerTemp Yes OptimizeRun Action: Shorten run time with a steeper gradient and/or higher flow rate CheckTemp->OptimizeRun No LowerTemp->OptimizeRun LowerTemp->Resolved ConsiderAlt Still degrading? Consider alternative purification (Flash Chromatography, Crystallization) OptimizeRun->ConsiderAlt ConsiderAlt->Resolved

Caption: Workflow for troubleshooting thiazolidine instability during HPLC.

Detailed Steps:

  • Change the Acid Modifier: Switch from TFA to a weaker acid like formic acid (0.1% gives a pH of ~2.7). This slight increase in pH can dramatically reduce the rate of hydrolysis for many derivatives.

  • Move to Neutral pH: If formic acid is insufficient, use a buffered mobile phase at a neutral pH, such as 10 mM ammonium acetate or ammonium bicarbonate, provided your compound and column are stable under these conditions.

  • Reduce Temperature: Lowering the column temperature from 40°C to 25°C or even 10°C will slow the kinetics of the degradation reaction.

  • Minimize Run Time: A faster, sharper gradient minimizes the residence time of the compound on the column, reducing its exposure to the mobile phase.

Scenario 2: "I'm forming a thiazolidine prodrug, but its conversion back to the active aldehyde is too slow under physiological conditions (pH 7.4, 37°C)."

Root Cause Analysis: The thiazolidine ring you have synthesized is likely too stable. The equilibrium strongly favors the closed-ring form under these conditions, resulting in a very slow hydrolysis rate (k₂ is small).[18]

Troubleshooting and Design Strategies:

  • Confirm Baseline Stability: First, rigorously quantify the hydrolysis rate of your current compound using the HPLC monitoring protocol below. This provides a baseline for future modifications.

  • Structural Modification (Retrosynthesis): The key is to modify the structure to destabilize the thiazolidine ring or stabilize the iminium ion intermediate.

    • C2-Position: Attaching an electron-donating group (e.g., a methoxy group on an aryl ring) at the C2 position can stabilize the positive charge of the iminium ion, shifting the equilibrium toward the open-chain form and accelerating hydrolysis.[2]

    • N3-Position: An electron-withdrawing group on the nitrogen (e.g., an N-acetyl group) can destabilize the thiazolidine ring, making it more prone to opening.[7]

  • Assay Conditions: Ensure that no components in your assay buffer are sequestering the released aldehyde, which could give a false negative for release.

PART 3: Key Experimental Protocols

Protocol 1: Monitoring Thiazolidine Hydrolysis by RP-HPLC

This protocol provides a framework for quantifying the stability of a thiazolidine derivative at a specific pH.

Objective: To determine the degradation kinetics and half-life (t½) of a thiazolidine compound.

Methodology:

  • Buffer Preparation: Prepare a series of aqueous buffers at your desired pH values (e.g., pH 2.0 HCl/KCl, pH 4.5 Acetate, pH 7.4 Phosphate, pH 9.0 Borate). Ensure the buffer strength is sufficient (e.g., 50-100 mM) to maintain pH upon addition of your compound.

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10 mg/mL or 10 mM) of your thiazolidine compound in a suitable organic solvent like acetonitrile or DMSO.

  • Initiate Reaction:

    • Pre-heat the desired buffer to the target temperature (e.g., 37°C) in a sealed vial.

    • To initiate the reaction, add a small aliquot of the stock solution to the pre-heated buffer to achieve a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). Vortex immediately. This is your t=0 sample.

  • Time-Point Sampling:

    • Immediately inject the t=0 sample onto a calibrated HPLC system.

    • Continue to take aliquots from the reaction vial at predetermined time intervals (e.g., 5, 15, 30, 60, 120, 240 minutes). Quench the reaction if necessary by diluting the aliquot into the initial mobile phase at a low temperature.

  • HPLC Analysis:

    • Method: Use a reverse-phase C18 column and a mobile phase system that gives good separation between your parent thiazolidine and its expected degradation products (aminothiol and aldehyde). A gradient of water (with appropriate modifier) and acetonitrile is common.

    • Detection: Use a UV detector at a wavelength where the parent compound has strong absorbance.

  • Data Analysis:

    • Integrate the peak area of the parent thiazolidine compound at each time point.

    • Plot the natural logarithm of the peak area (ln(Area)) versus time.

    • If the reaction follows first-order kinetics, the plot will be a straight line. The slope of this line is the negative of the rate constant (-k).

    • Calculate the half-life using the formula: t½ = 0.693 / k .

Data Summary: pH-Dependent Stability Profile

The table below illustrates typical data obtained from the protocol above for a hypothetical 2-phenyl-thiazolidine-4-carboxylic acid.

pH of BufferTemperature (°C)Rate Constant (k, min⁻¹)Half-Life (t½, min)Stability Classification
2.0370.046215Very Labile
4.5370.023130Labile
7.4370.000581200 (~20 hrs)Stable
9.0370.00231300 (5 hrs)Moderately Stable
7.4500.00174400 (~6.7 hrs)Thermally Sensitive

References

  • Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. Journal of the American Chemical Society. [Link]

  • Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1,3-Thiazolidine Derivatives of p-( Dimethy1amino)cinnamald. American Chemical Society. [Link]

  • Thiazolidine ring opening in penicillin derivatives. Part 1. Imine formation. RSC Publishing. [Link]

  • Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. Royal Society of Chemistry. [Link]

  • Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry. [Link]

  • Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. ResearchGate. [Link]

  • Reversible Thiazolidine Exchange: A New Reaction Suitable for Dynamic Combinatorial Chemistry. National Institutes of Health. [Link]

  • Thiazolidine. Wikipedia. [Link]

  • Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. Diva-portal.org. [Link]

  • The mechanism of alkaline hydrolysis of thiazolidines. Journal of the American Chemical Society. [Link]

  • Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. National Institutes of Health. [Link]

  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. National Institutes of Health. [Link]

  • (a) Thiazolidine formation and stability at various pH values. (b) Left... ResearchGate. [Link]

  • Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system. RSC Publishing. [Link]

  • enzymatic oxidation of thiazolidines in the presence of cyclodextrins: evaluation of antimicrobial activity of the reactants and products. Studia Biologica. [Link]

  • Thiazolidine Ring Opening in Penicillin Derivatives. Part I. Imine Formation. University of Huddersfield Research Portal. [Link]

  • Studies of the regioselective ring-opening-closing mode of functionally different thiazolidine type enaminones: En route to the synthesis of trithiaazapentalene derivatives. ResearchGate. [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. National Institutes of Health. [Link]

  • Structural Interactions of β-Lactam Antibiotics with Mammalian Serum Albumins. MDPI. [Link]

  • Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. Royal Society of Chemistry. [Link]

  • Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. National Institutes of Health. [Link]

  • Rate and equilibrium constants for oxazolidine and thiazolidine ring-opening reactions. ResearchGate. [Link]

  • A comprehensive approach to the photochemical synthesis of bioactive compounds by the reaction of oxazolidine, thiazolidine and pyrazolidine derivatives with indol-2,3-diones. Indian Academy of Sciences. [Link]

  • Opening of the thiazolidine ring of penicillin derivatives. ResearchGate. [Link]

  • enzymatic oxidation of thiazolidines in the presence of cyclodextrins: evaluation of antimicrobial activity of the reactants and products. ResearchGate. [Link]

  • (PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. ResearchGate. [Link]

  • Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. SciELO. [Link]

  • Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. National Institutes of Health. [Link]

  • Thiazolidine chemistry revisited: A fast, efficient and stable click-type reaction at physiological pH. ResearchGate. [Link]

  • (PDF) Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. ResearchGate. [Link]

Sources

Technical Support Center: Refinement of Reaction Parameters for the Synthesis of 2-Arylthiazolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-arylthiazolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during this synthetic process. As Senior Application Scientists, our goal is to combine technical accuracy with practical, field-tested insights to ensure your success.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-arylthiazolidine derivatives, offering potential causes and actionable solutions.

Problem 1: Low or No Product Yield

A common challenge in organic synthesis is a lower-than-expected yield of the desired product. Several factors can contribute to this issue in the context of 2-arylthiazolidine synthesis.

Potential CauseSuggested Solution
Poor Quality of Starting Materials Ensure the purity of your L-cysteine and substituted benzaldehyde. Impurities in the aldehyde can hinder the initial imine formation. It is recommended to use freshly purified or commercially available high-purity reagents.[1][2]
Suboptimal Reaction Conditions The reaction of L-cysteine with benzaldehydes is often carried out at ambient temperature in a mixture of ethanol and water.[3] If the yield is low, consider gentle heating (40-50 °C) to facilitate the reaction, but be mindful of potential side reactions at higher temperatures. The choice of solvent can also be critical; while ethanol/water is common, exploring other protic solvents or even aprotic solvents under specific catalytic conditions might be beneficial.[4][5]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after an extended period, consider increasing the reaction time or adding a catalytic amount of a mild acid (e.g., acetic acid) to promote imine formation and subsequent cyclization.
Presence of Water (in subsequent steps) For subsequent reactions like the introduction of protecting groups or amide coupling, ensure anhydrous conditions, especially when using water-sensitive reagents like DCC or EDCI.[1][6]
Problem 2: Formation of Significant Byproducts

The appearance of unexpected spots on your TLC plate indicates the formation of byproducts. Identifying and minimizing these is crucial for a clean reaction and straightforward purification.

Potential CauseSuggested Solution
Oxidation of L-Cysteine L-cysteine can oxidize to form cystine (a disulfide dimer), especially in the presence of air over prolonged reaction times.[6] Purging the reaction vessel with an inert gas like nitrogen or argon can help minimize this side reaction.
Side Reactions of the Aldehyde Substituted benzaldehydes can undergo self-condensation or other side reactions, particularly under harsh conditions.[1] Ensure controlled addition of reagents and maintain the recommended reaction temperature.
Formation of Diastereomers The reaction between L-cysteine and an aldehyde creates a new chiral center at the C2 position of the thiazolidine ring, leading to the formation of a mixture of diastereomers (cis and trans).[3][7] This is an inherent aspect of this reaction. The ratio of diastereomers can sometimes be influenced by the solvent and temperature. While separation can be challenging, it is often achievable by column chromatography. It is also common to proceed with the diastereomeric mixture for subsequent synthetic steps or biological testing.[3]
Problem 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure 2-arylthiazolidine derivative can be challenging.

Potential CauseSuggested Solution
Product is an Emulsion during Workup This can occur if the product has surfactant-like properties. Try adding a saturated brine solution to break the emulsion or changing the organic solvent used for extraction.
Co-elution of Impurities during Chromatography If impurities are difficult to separate by column chromatography, consider changing the solvent system (eluent). A gradient elution might be necessary. Recrystallization is also a powerful purification technique for solid products.
Product is Soluble in the Aqueous Phase The carboxylic acid group on the thiazolidine ring can make the product water-soluble, especially at a basic pH. During aqueous workup, ensure the pH is adjusted to be acidic (pH 3-4) to protonate the carboxylate and drive the product into the organic layer.[8]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of 2-arylthiazolidine from L-cysteine and a substituted benzaldehyde?

A1: The reaction proceeds through a two-step sequence. First, the amino group of L-cysteine acts as a nucleophile and attacks the carbonyl carbon of the benzaldehyde, forming a tetrahedral intermediate. This intermediate then dehydrates to form a Schiff base (imine). The second step is an intramolecular cyclization where the thiol group of the cysteine moiety attacks the imine carbon, leading to the formation of the five-membered thiazolidine ring.

Reaction_Mechanism L-Cysteine L-Cysteine Tetrahedral_Intermediate Tetrahedral Intermediate L-Cysteine->Tetrahedral_Intermediate Nucleophilic Attack Benzaldehyde Benzaldehyde Benzaldehyde->Tetrahedral_Intermediate Schiff_Base Schiff Base (Imine) Tetrahedral_Intermediate->Schiff_Base - H2O 2-Arylthiazolidine 2-Arylthiazolidine Derivative Schiff_Base->2-Arylthiazolidine Intramolecular Cyclization Troubleshooting_Workflow Start Low Product Yield Check_Purity Check Starting Material Purity Start->Check_Purity Check_Purity->Start Impure Optimize_Conditions Optimize Reaction Conditions (T, Solvent) Check_Purity->Optimize_Conditions Purity OK Monitor_Reaction Monitor Reaction by TLC Optimize_Conditions->Monitor_Reaction Monitor_Reaction->Optimize_Conditions Incomplete Purification_Issues Address Purification Challenges Monitor_Reaction->Purification_Issues Reaction Complete Success Improved Yield Purification_Issues->Success

Caption: A workflow for troubleshooting low yields in 2-arylthiazolidine synthesis.

References

  • Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. National Center for Biotechnology Information. [Link]

  • Optimization of reaction parameters for the synthesis of... ResearchGate. [Link]

  • Discovery of 2-Arylthiazolidine-4-carboxylic Acid Amides as a New Class of Cytotoxic Agents for Prostate Cancer. ResearchGate. [Link]

  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. National Center for Biotechnology Information. [Link]

  • Synthesis and antiproliferative activity of 2-aryl-4-oxo-thiazolidin-3-yl-amides for prostate cancer. PubMed. [Link]

  • Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences. [Link]

  • 3-Substituted- Phe- nyl- Oxazole- 4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors. JScholar Publisher. [Link]

  • Table 2 . The amounts of catalyst optimization for the synthesis of... ResearchGate. [Link]

  • Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. PubMed. [Link]

  • Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells. Journal of Kufa for Chemical Sciences. [Link]

  • Optimization of the Reaction Conditions for C−H Activation a. ResearchGate. [Link]

  • Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. National Center for Biotechnology Information. [Link]

  • Troubleshooting Guide. ResearchGate. [Link]

  • Synthesis and antiprofilerative activity of 2-arly-4-oxo-thiazolidin-3-yl-amides for prostate cancer. ResearchGate. [Link]

  • SAR Studies of 2-arylthiazolidine-4-carboxylic Acid Amides: A Novel Class of Cytotoxic Agents for Prostate Cancer. PubMed. [Link]

  • Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. PubMed. [Link]

  • Design, synthesis, biological assessment, and in silico analysis of bisthiazolidine amide derivative. ResearchGate. [Link]

  • Fragment-based drug discovery of 2-thiazolidinones as BRD4 inhibitors: 2. Structure-based optimization. PubMed. [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. National Center for Biotechnology Information. [Link]

Sources

Overcoming challenges in the synthesis of hydrophobic peptides using Boc chemistry.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Hydrophobic Peptides Using Boc Chemistry

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the unique challenges encountered during the synthesis of hydrophobic peptides using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS).

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of hydrophobic peptides with Boc chemistry.

Q1: Why is Boc chemistry often preferred for synthesizing "difficult" or hydrophobic peptide sequences?

A1: While Fmoc chemistry is widely used due to its milder deprotection conditions, Boc/Bzl-SPPS presents distinct advantages for hydrophobic sequences prone to aggregation.[1] The repetitive Nα-Boc deprotection step using trifluoroacetic acid (TFA) protonates the newly exposed N-terminal amine. This charge helps to disrupt the intermolecular hydrogen bonding that drives aggregation, keeping the peptide chains better solvated and more accessible for the subsequent coupling reaction.[1][2][3] Furthermore, the use of in situ neutralization protocols, where the TFA salt is neutralized just before or during the coupling step, minimizes the time the free amine is available to initiate aggregation.[4][5][6]

Q2: What are the primary indicators of on-resin aggregation during my synthesis?

A2: On-resin aggregation is a major cause of failed or low-purity syntheses.[7] Key indicators include:

  • Poor Resin Swelling: The resin beads may appear clumped or fail to swell adequately in the synthesis solvent, which is a visual sign that solvent cannot penetrate the aggregated peptide-resin matrix.[7]

  • Slow or Incomplete Reactions: A positive Kaiser (ninhydrin) test after a coupling step indicates unreacted free primary amines.[7] Similarly, incomplete Boc deprotection can occur because the acidic reagent cannot access the N-terminus.[8]

  • Colorimetric Test Failures: Standard monitoring tests like the ninhydrin test can sometimes yield false negatives with severely aggregated peptides, as the reagents cannot diffuse into the collapsed resin matrix.[2]

Q3: What initial strategic choices can I make to prevent issues with a known hydrophobic sequence?

A3: Proactive measures are crucial. Consider the following from the outset:

  • Resin Selection: For hydrophobic peptides, non-polar polystyrene-based resins often yield better results than more polar resins, as they can reduce the potential for aggregation.[5] Using a resin with a lower substitution level (e.g., 0.3-0.5 mmol/g) can also be beneficial by increasing the distance between growing peptide chains.

  • Solvent Choice: While Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are standard, consider using N-methylpyrrolidone (NMP) or adding chaotropic agents or "magic mixtures" (DCM/DMF/NMP) to improve solvation of the growing peptide.[4][6][9]

  • Sequence Modification: If permissible, incorporate backbone-disrupting elements like pseudoproline dipeptides or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids at strategic points (e.g., every 6-7 residues) to break up secondary structures.[4][10]

Part 2: Troubleshooting Guides in Detail

This section provides a problem-and-solution format for specific experimental challenges.

Issue 1: Incomplete or Failed Coupling Reactions

Q: My ninhydrin test remains strongly positive after a prolonged coupling time for a hydrophobic residue (e.g., Val, Ile). What is happening and how can I fix it?

A: This is a classic sign of on-resin aggregation preventing the activated amino acid from reaching the N-terminus of the growing peptide chain. The hydrophobic nature of the sequence promotes the formation of secondary structures like β-sheets, causing the peptide-resin matrix to collapse and become impenetrable.[2][7]

Causality Workflow for Troubleshooting Failed Coupling

cluster_solutions Solution Pathways A Positive Ninhydrin Test (Incomplete Coupling) B Initial Diagnosis: On-Resin Aggregation A->B Likely Cause C Immediate Action: Repeat Coupling B->C First Response G Incorporate pseudoproline dipeptides. Use backbone protection (Hmb/Dmb). B->G For known 'difficult' sequences D Switch to NMP or add DMSO. Use chaotropic salts (e.g., LiCl wash). C->D If fails, enhance solvation E Use a more potent activator (e.g., HATU, HCTU). C->E Or, boost activation F Increase coupling temperature (40-50°C). Apply sonication during coupling. C->F Also, apply energy H Re-evaluate & Re-synthesize D->H If still fails E->H F->H G->H

Caption: Decision workflow for addressing incomplete coupling.

Step-by-Step Protocol: Difficult Coupling with Chaotropic Salt Wash

  • Deprotection & Neutralization: Perform the standard Boc deprotection with TFA/DCM, followed by washing and neutralization steps.[8]

  • Chaotropic Wash: Before coupling, wash the resin with a solution of 0.4 M Lithium Chloride (LiCl) in DMF. Agitate for 15-30 minutes. This helps to disrupt hydrogen bonds causing aggregation.

  • Final Wash: Wash the resin thoroughly with DMF (3-5 times) to remove the LiCl, which can interfere with the coupling reaction.[7]

  • Coupling: Proceed immediately with the coupling step using your chosen activated amino acid. For particularly difficult couplings, consider using a more powerful uronium/aminium salt reagent like HBTU or HATU, which are known to be very efficient.[11][12]

  • Monitoring: After 1-2 hours, perform a ninhydrin test to monitor for completion.[7] If the test is still positive, a second coupling with fresh reagents may be necessary.

Issue 2: Incomplete Boc Deprotection

Q: My final crude product analysis by LC-MS shows significant deletion sequences, suggesting a failure in Boc group removal at one or more steps. What causes this and how can I ensure complete deprotection?

A: Incomplete Boc deprotection is often a downstream effect of peptide aggregation. If the peptide chain collapses onto itself, the TFA reagent cannot access the N-terminal Boc group, leaving it intact.[8] When the next coupling cycle begins, there is no free amine to react with, resulting in a deletion of that amino acid in a portion of the peptides being synthesized.

Troubleshooting Incomplete Boc Deprotection

Potential Cause Explanation Recommended Solution
Peptide Aggregation The collapsed peptide-resin matrix physically blocks the TFA from reaching the N-terminus.[8]Use in situ neutralization protocols. The TFA used for deprotection helps solvate the peptide; neutralizing in the presence of the activated amino acid minimizes the chance for aggregation before coupling.[4][5][6]
Insufficient Reagent/Time For sterically hindered residues or within an aggregated sequence, standard deprotection times (20-30 min) may be insufficient.[8]Increase the deprotection time to 45-60 minutes. A short pre-wash with the TFA/DCM solution can also improve efficiency.[13]
Degraded TFA Trifluoroacetic acid is hygroscopic. The presence of water can reduce its effective acidity and deprotection efficiency.[8]Always use fresh, high-purity, anhydrous TFA for your deprotection solutions.
Formation of Side Products The reactive tert-butyl cation generated during deprotection can alkylate sensitive residues like Trp or Met if not properly scavenged.[8][14]Include scavengers like triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT) in the deprotection cocktail, especially when acid-sensitive residues are present.[8]

Standard Boc Deprotection Protocol

Resin Boc-AA-Resin Swell Swell in DCM (15-30 min) Resin->Swell Deprotect Treat with 50% TFA/DCM (20-30 min) Swell->Deprotect Wash_Acid Wash with DCM (3-5x) Deprotect->Wash_Acid Neutralize Neutralize with 10% DIEA/DCM (2 x 2 min) Wash_Acid->Neutralize Wash_Base Wash with DCM (3-5x) Neutralize->Wash_Base Ready H₂N-AA-Resin (Ready for Coupling) Wash_Base->Ready

Caption: A standard workflow for a single Boc deprotection cycle.

Issue 3: Poor Solubility of the Final Peptide

Q: After cleavage and deprotection, my hydrophobic peptide precipitated and is now insoluble in standard HPLC solvents like water/acetonitrile. How can I purify it?

A: This is a very common and challenging issue. The hydrophobicity that causes problems on-resin also makes the final product difficult to handle. [15][16] Standard purification protocols often fail because the peptide crashes out of solution.[15]

Strategies for Solubilizing and Purifying Hydrophobic Peptides

  • Initial Dissolution Trials: Before attempting large-scale purification, perform small-scale solubility tests. Try dissolving the crude peptide in strong organic solvents like pure DMSO, DMF, or NMP first, then slowly diluting with your aqueous HPLC mobile phase.[16][] For some peptides, solvents like n-propanol or isopropanol can be effective.[18]

  • Modified Precipitation/Extraction:

    • After cleavage (e.g., with HF or TFMSA), instead of precipitating with diethyl ether, try precipitating the peptide by adding the cleavage mixture to ice-cold water.[19]

    • Collect the precipitated peptide via centrifugation.

    • Wash the pellet thoroughly with diethyl ether to remove organic scavengers.[19] This can sometimes yield a product pure enough to bypass HPLC.[15]

  • Chromatography Adjustments:

    • Column Choice: Use a C4 or C8 column instead of the standard C18. The lower hydrophobicity of these stationary phases can improve peak shape and recovery.[]

    • Solvent Modifiers: If the peptide is basic, use an acidic mobile phase (e.g., 0.1% TFA or 0.1% formic acid). If it is acidic, a basic mobile phase (e.g., 10% ammonium bicarbonate) may work.[16]

    • Organic Solvents: Consider using acetonitrile blended with n-propanol as the organic mobile phase, as this can improve solubility and prevent on-column aggregation.[18]

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. Amino Acids. [Link]

  • Strategies For Peptide Synthesis: An Overview: Peptide Coupling Reagent. Scribd. [Link]

  • Basic Peptides synthesis introduction. LifeTein. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Journal of visualized experiments : JoVE. [Link]

  • CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry. [Link]

  • Peptide Solubility Guidelines. SB-PEPTIDE. [Link]

  • BOC Deprotection. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Coupling Reagents. Aapptec. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Peptide Synthesis - FAQ. AAPPTEC. [Link]

  • Synthesis of hydrophobic peptides: An Fmoc "Solubilising Tail" method. Tetrahedron Letters. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [Link]

  • How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage. [Link]

  • What is the best way to precipitate/isolate a highly hydrophobic synthetic peptide after cleavage with Reagent R? ResearchGate. [Link]

  • Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC. [Link]

  • Designing Purification Methods for Hydrophobic Peptides. The Nest Group, Inc. [Link]

  • A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing. [Link]

  • Why my BOC-protected compounds got deprotected during evaporation? ResearchGate. [Link]

  • Boc Removals with TFA in Peptide Synthesis. Reddit. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Cysteine Surrogates: Comparing 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid and Its Analogs in Peptide and Protein Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the chemical synthesis of large peptides and proteins is a cornerstone of innovation. Native Chemical Ligation (NCL) has revolutionized this field by enabling the assembly of unprotected peptide fragments. However, the requisite N-terminal cysteine at the ligation site often imposes limitations on the synthetic strategy. This has spurred the development of a diverse toolkit of cysteine surrogates, each with a unique profile of reactivity, stability, and application.

This guide provides an in-depth comparison of various cysteine surrogates, with a particular focus on clarifying the roles of thiazolidine-based derivatives. We will dissect the efficacy of 3-(tert-Butoxycarbonyl)thiazolidine-4-carboxylic acid as a precursor to N-terminal cysteine for NCL and contrast its application with that of 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid, which serves a distinct purpose in alternative ligation chemistries. Furthermore, we will benchmark these against other prominent cysteine surrogates to provide a comprehensive decision-making framework for your synthetic needs.

The Thiazolidine Dichotomy: 2-Carboxy vs. 4-Carboxy Derivatives

A common point of confusion in the literature is the interchangeable use of the term "thiazolidine" in the context of cysteine surrogates. It is crucial to distinguish between the 2- and 4-substituted regioisomers, as they serve fundamentally different functions in peptide synthesis.

1.1. 3-(tert-Butoxycarbonyl)thiazolidine-4-carboxylic Acid (Boc-Thz-OH): A Pro-Cysteine for Native Chemical Ligation

3-(tert-Butoxycarbonyl)thiazolidine-4-carboxylic acid, often abbreviated as Boc-Thz-OH or referred to as N-Boc-thioproline, is a widely used and commercially available building block for introducing a protected N-terminal cysteine. The thiazolidine ring effectively masks both the N-terminal amine and the cysteine thiol, allowing for its incorporation at the N-terminus of a peptide segment during solid-phase peptide synthesis (SPPS).

The key utility of this surrogate lies in its ability to be deprotected post-synthesis to reveal a free N-terminal cysteine, which is then poised to react with a C-terminal peptide thioester in a standard NCL reaction. This strategy is particularly valuable in multi-segment sequential ligation, where an internal cysteine needs to be transiently protected to prevent unwanted side reactions.

Mechanism of Deprotection: The thiazolidine ring of an N-terminal thioproline can be opened to generate the free 1,2-aminothiol of cysteine. This is typically achieved under mild conditions using an aldehyde scavenger, with methoxyamine being a common reagent.[1][2][3] The reaction proceeds via nucleophilic attack of the scavenger on the formaldehyde-derived carbon of the thiazolidine ring, leading to ring opening.

Thiazolidine-4-Carboxylic_Acid_Deprotection cluster_0 N-Terminal Thiazolidine-4-Carboxylic Acid Peptide cluster_1 Deprotection cluster_2 Unmasked N-Terminal Cysteine Thz_Peptide Peptide with N-terminal Thiazolidine-4-Carboxylic Acid Cys_Peptide Peptide with free N-terminal Cysteine Thz_Peptide->Cys_Peptide Ring Opening Methoxyamine Methoxyamine (CH3ONH2) Methoxyamine->Thz_Peptide Aldehyde Scavenger caption Deprotection of N-terminal thiazolidine-4-carboxylic acid.

Caption: Deprotection of N-terminal thiazolidine-4-carboxylic acid.

1.2. This compound: A Precursor for α-Oxo Aldehydes in Oxime Ligation

In contrast to its 4-carboxy isomer, this compound is not a direct precursor to N-terminal cysteine for NCL. Instead, it serves as a masked α-oxo aldehyde.[4][5] Upon deprotection, this moiety generates a highly reactive aldehyde that can be used for various bioconjugation reactions, most notably oxime ligation with an aminooxy-functionalized peptide.

Mechanism of Aldehyde Generation: The thiazolidine-2-carboxylic acid moiety can be unmasked to reveal the aldehyde through metal-assisted hydrolysis, for instance, using silver or palladium catalysts, or under acidic conditions.[5][6] This approach provides a site-specific method for introducing a carbonyl group into a peptide for subsequent ligation.

Thiazolidine-2-Carboxylic_Acid_Deprotection cluster_0 N-Terminal Thiazolidine-2-Carboxylic Acid Peptide cluster_1 Deprotection cluster_2 α-Oxo Aldehyde Generation Thz2_Peptide Peptide with N-terminal Thiazolidine-2-Carboxylic Acid Aldehyde_Peptide Peptide with N-terminal α-Oxo Aldehyde Thz2_Peptide->Aldehyde_Peptide Ring Opening & Hydrolysis Catalyst Ag+ or Pd(II) catalyst or Acidic Hydrolysis Catalyst->Thz2_Peptide caption Generation of an α-oxo aldehyde from thiazolidine-2-carboxylic acid.

Caption: Generation of an α-oxo aldehyde from thiazolidine-2-carboxylic acid.

Comparative Efficacy of N-Terminal Cysteine Surrogates for Native Chemical Ligation

The primary goal of using an N-terminal cysteine surrogate in NCL is to enable ligation at a desired site, followed by traceless removal of any auxiliary groups or conversion to the native amino acid. Here, we compare the performance of N-Boc-thiazolidine-4-carboxylic acid with other prominent surrogates.

SurrogatePrinciple of UseAdvantagesDisadvantages
Thiazolidine-4-carboxylic Acid (Thioproline) Protected N-terminal cysteine, deprotected with aldehyde scavengers.[3]Commercially available, stable to SPPS conditions, mild deprotection.Deprotection may require optimization; potential for side reactions if deprotection is incomplete.
Selenocysteine (Sec) N-terminal selenocysteine reacts with thioesters; can be deselenized to alanine.[7][8]Extremely fast ligation kinetics (up to 1000-fold faster than cysteine), allows ligation at lower pH, chemoselective deselenization.[7][9]High cost of protected selenocysteine derivatives, potential for oxidation.
Penicillamine (Pen) A β,β-dimethylated cysteine analog used at the N-terminus.Can increase conformational rigidity, may enhance stability.[10]Steric hindrance can slow down ligation; may alter biological activity.
Removable Auxiliaries A thiol-containing group is attached to the N-terminal amine of a non-cysteine residue.[11][12][13]Enables ligation at any amino acid residue, truly expanding the scope of NCL.Requires additional synthetic steps to install and remove the auxiliary; removal conditions need to be carefully optimized to avoid side reactions.

Alternative Ligation Strategies: Oxime Ligation vs. Native Chemical Ligation

For applications where an N-terminal cysteine is not feasible or desired, alternative ligation chemistries provide valuable options. Oxime ligation, facilitated by the aldehyde generated from thiazolidine-2-carboxylic acid derivatives, is a prominent example.

Ligation MethodMechanismAdvantagesDisadvantages
Native Chemical Ligation (NCL) Reaction between an N-terminal cysteine and a C-terminal thioester to form a native amide bond.Forms a native peptide bond, highly chemoselective, proceeds in aqueous solution.Requires an N-terminal cysteine or a surrogate, ligation at sterically hindered sites can be slow.
Oxime Ligation Reaction between an aldehyde or ketone and an aminooxy group to form a stable oxime bond.[5]Bioorthogonal, highly specific, stable ligation product.Forms a non-native oxime bond, requires generation of a carbonyl group which may involve additional steps.

While NCL forms a native peptide bond, oxime ligation introduces a non-native linkage. The choice between these methods depends on whether the integrity of the peptide backbone at the ligation site is critical for the final application. For many bioconjugation applications, the introduction of an oxime bond is well-tolerated.

Experimental Protocols

4.1. General Protocol for Boc-SPPS using Boc-Thz-OH

This protocol outlines the manual solid-phase synthesis of a peptide with an N-terminal thiazolidine-4-carboxylic acid using Boc chemistry.

  • Resin Preparation: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM).

  • Amino Acid Coupling:

    • Deprotect the N-terminal Boc group of the resin-bound amino acid with 50% trifluoroacetic acid (TFA) in DCM.

    • Neutralize with 10% N,N-diisopropylethylamine (DIEA) in DCM.

    • Couple the next Boc-protected amino acid using a suitable coupling agent (e.g., HBTU/DIEA in DMF).

    • Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Incorporation of Boc-Thz-OH: For the final coupling step, use Boc-Thz-OH as the amino acid to be coupled.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF/anisole or TFMSA).[14] The N-terminal thiazolidine ring remains intact under these conditions.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

4.2. Protocol for Deprotection of N-terminal Thiazolidine and Native Chemical Ligation

This protocol describes the unmasking of the N-terminal cysteine and subsequent ligation.

  • Deprotection of Thiazolidine:

    • Dissolve the purified peptide with the N-terminal thiazolidine in the ligation buffer (e.g., 6 M Gn·HCl, 200 mM phosphate buffer, pH 7.0).

    • Add methoxyamine hydrochloride to a final concentration of ~200 mM.[3]

    • Incubate the reaction mixture at 37 °C and monitor the ring opening by HPLC-MS until completion.

  • Native Chemical Ligation:

    • To the solution containing the deprotected peptide, add the C-terminal peptide thioester fragment.

    • Add a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA), to a final concentration of 20-30 mM.[15]

    • Incubate the ligation reaction at room temperature or 37 °C, monitoring its progress by HPLC-MS.

  • Purification: Once the ligation is complete, purify the final protein product by reverse-phase HPLC.

SPPS_and_NCL_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (Boc Chemistry) cluster_Ligation Deprotection and Native Chemical Ligation Start Resin Coupling Iterative Boc-AA Coupling Start->Coupling Boc_Thz_Coupling Couple Boc-Thz-OH Coupling->Boc_Thz_Coupling Cleavage HF or TFMSA Cleavage Boc_Thz_Coupling->Cleavage Purification1 HPLC Purification Cleavage->Purification1 Thz_Peptide Purified Thz-Peptide Purification1->Thz_Peptide Input for Ligation Deprotection Thz Deprotection (Methoxyamine) Thz_Peptide->Deprotection Cys_Peptide N-terminal Cys Peptide Deprotection->Cys_Peptide NCL Native Chemical Ligation Cys_Peptide->NCL Thioester_Peptide C-terminal Thioester Peptide Thioester_Peptide->NCL Purification2 HPLC Purification NCL->Purification2 Final_Protein Final Protein Purification2->Final_Protein caption Workflow for peptide synthesis using Boc-Thz-OH and subsequent NCL.

Caption: Workflow for peptide synthesis using Boc-Thz-OH and subsequent NCL.

Conclusion and Future Perspectives

The strategic selection of cysteine surrogates is paramount for the successful chemical synthesis of complex peptides and proteins. This guide has elucidated the distinct roles of 3-(tert-Butoxycarbonyl)thiazolidine-4-carboxylic acid as a reliable precursor for N-terminal cysteine in NCL and this compound as a versatile tool for introducing α-oxo aldehydes for alternative ligation chemistries.

While thiazolidine-4-carboxylic acid offers a practical and cost-effective approach for sequential NCL, surrogates like selenocysteine provide significant kinetic advantages, albeit at a higher cost. Removable auxiliaries represent the most versatile strategy, enabling ligation at virtually any amino acid junction, but require more extensive synthetic effort.

The future of chemical protein synthesis will likely involve an expanded repertoire of orthogonal cysteine surrogates and ligation chemistries, allowing for the construction of increasingly complex and functionally diverse protein architectures. As a senior application scientist, I encourage the careful consideration of the specific synthetic challenge at hand to select the most appropriate tool from this ever-evolving chemical biology toolbox.

References

  • Fuchs, O., et al. (2021). Enabling Cysteine-Free Native Chemical Ligation at Challenging Junctions with a Ligation Auxiliary Capable of Base Catalysis. Angewandte Chemie International Edition, 60(35), 19483-19490. [Link]

  • Seitz, O., et al. (2021). A Type of Auxiliary for Native Chemical Peptide Ligation beyond Cysteine and Glycine Junctions.
  • Livingstone, E., et al. (2020). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. Journal of Medicinal Chemistry, 63(22), 13856-13867. [Link]

  • Gieselman, M. D., et al. (2001). Selenocysteine-Mediated Native Chemical Ligation. Journal of the American Chemical Society, 123(21), 5140-5141. [Link]

  • Offer, J., et al. (2002). Total synthesis of cytochrome b562 by native chemical ligation using a removable auxiliary. Journal of the American Chemical Society, 124(17), 4642-4646. [Link]

  • Zhang, L., et al. (1996). Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins. Analytical Biochemistry, 233(1), 86-94. [Link]

  • Muttenthaler, M., et al. (2021). Enhancing Native Chemical Ligation for Challenging Chemical Protein Syntheses. Journal of the American Chemical Society, 143(3), 1109-1124. [Link]

  • Muttenthaler, M., et al. (2021). Enhancing native chemical ligation for challenging chemical protein syntheses. Squarespace. [Link]

  • Ye, F., et al. (2022). Repetitive Thiazolidine Deprotection Using a Thioester-Compatible Aldehyde Scavenger for One-Pot Multiple Peptide Ligation. Angewandte Chemie International Edition, 61(39), e202206240. [Link]

  • Malins, L. R., & Payne, R. J. (2014). Selenocysteine in native chemical ligation and expressed protein ligation. Australian Journal of Chemistry, 67(6), 845-853.
  • Chen, J., et al. (2020). Cysteine/Penicillamine Ligation Independent of Terminal Steric Demands for Chemical Protein Synthesis. Angewandte Chemie International Edition, 59(31), 12741-12745. [Link]

  • Sovago, I., et al. (2005). The influence of penicillamine/cysteine mutation on the metal complexes of peptides. Dalton Transactions, (12), 2131-2139.
  • Fuchs, O., et al. (2021). Enabling Cysteine-Free Native Chemical Ligation at Challenging Junctions with a Ligation Auxiliary Capable of Base Catalysis. Angewandte Chemie International Edition, 60(35), 19483-19490. [Link]

  • Bi, X., et al. (2017). Thiazolidine-Masked α-Oxo Aldehyde Functionality for Peptide and Protein Modification. Bioconjugate Chemistry, 28(2), 325-329. [Link]

  • Naruse, N., et al. (2020). Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. Organic & Biomolecular Chemistry, 18(2), 229-232.
  • Amblard, M., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. RSC Advances, 10(35), 20826-20829. [Link]

  • Payne, R. J., & Wong, C. H. (2010). Native chemical ligation in protein synthesis and semi-synthesis.
  • Brik, A., & Dawson, P. E. (2008). Native Chemical Ligation: A Boon to Peptide Chemistry. Israel Journal of Chemistry, 48(3-4), 161-173. [Link]

  • Quaderer, R., et al. (2001). Selenocysteine-mediated native chemical ligation.
  • Rehm, F. B., et al. (2019). Evaluation of Efficient Non-reducing Enzymatic and Chemical Ligation Strategies for Complex Disulfide-Rich Peptides. Frontiers in Chemistry, 7, 763. [Link]

  • Weidmann, J., et al. (2016). A Boc SPPS-compatible linker for the synthesis of peptide o-aminoanilides. [Link].

  • Girault, E., et al. (1989). Conversion of N-terminal cysteine to thiazolidine carboxylic acid during hydrogen fluoride deparotection of peptides containing Nπ-bom protected histidine. Tetrahedron Letters, 30(46), 6439-6442. [Link]

  • Mezo, A. R., & Vagner, J. (2001). Kinetic and Mechanistic Studies of Native Chemical Ligation with Phenyl α-Selenoester Peptides. Journal of the American Chemical Society, 123(49), 12230-12239.
  • Fairweather, J. K., et al. (2020). N-Terminal speciation for native chemical ligation. Chemical Communications, 56(37), 5027-5030. [Link]

  • Wu, Z. P., et al. (2015). Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. Journal of the American Chemical Society, 137(48), 15094-15097. [Link]

  • Fairweather, J. K., et al. (2020). N-Terminal speciation for native chemical ligation. Radboud Repository. [Link]

  • Melnyk, O., et al. (2012). Sequential native peptide ligation strategies for total chemical protein synthesis. Chemical Society Reviews, 41(19), 6265-6278. [Link]

  • Amblard, M., et al. (2020). Supporting information. The Royal Society of Chemistry. [Link]

  • Blanco-Canosa, J. B., & Dawson, P. E. (2012). HF-Free Boc Synthesis of Peptide Thioesters for Ligation and Cyclization. Angewandte Chemie International Edition, 51(32), 7999-8002. [Link]

  • Wu, Z. P., et al. (2015). Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. Journal of the American Chemical Society, 137(48), 15094-15097. [Link]

  • Brik, A., & Dawson, P. E. (2006). Native Chemical Ligation of Peptides and Proteins. Current Protocols in Protein Science, CHAPTER: Unit-18.4. [Link]

  • Hackeng, T. M., et al. (1999). Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology. Proceedings of the National Academy of Sciences, 96(18), 10068-10073. [Link]

  • Dheur, J., et al. (2011). Synthesis of thiazolidine thioester peptides and acceleration of native chemical ligation. Organic Letters, 13(6), 1560-1563.
  • Sako, Y., et al. (2018). Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. Chemical Science, 9(39), 7737-7742. [Link]

  • Sako, Y., et al. (2018). Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. Diva-portal.org. [Link]

  • Seebach, D., et al. (1996). ligation methods for peptide and protein synthesis with applications to b-peptide assembli. Helvetica Chimica Acta, 79(4), 913-941.
  • Brinker, A., et al. (2023). Terminal Conjugation Enables Nanopore Sequencing of Peptides. ACS Central Science, 9(1), 136-145. [Link]

  • Brik, A., & Dawson, P. E. (2014). Native Chemical Ligation: A Boon to Peptide Chemistry. Molecules, 19(9), 14463-14483. [Link]

  • Amblard, M., et al. (2020). (a) 2 steps synthesis with thiazolidine deprotection mediated by either... ResearchGate. [Link]

  • Tanner, J. J., et al. (2022). Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates. Biochemistry, 61(1), 21-33. [Link]

  • Singh, S., et al. (2023). Synthesis of Native Proteins by Chemical Ligation. [Link].

  • Brik, A., & Dawson, P. E. (2014). Native Chemical Ligation: A Boon to Peptide Chemistry. Molecules, 19(9), 14463-14483. [Link]

  • Cini, M., et al. (1985). Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems. Ital J Biochem, 34(5), 316-25. [Link]

  • Krishnamurthy, R., et al. (2024). Spontaneous Peptide Ligation Mediated by Cysteamine. JACS Au, 4(4), 1752-1757. [Link]

  • Dheur, J., et al. (2011). Synthesis of thiazolidine thioester peptides and acceleration of native chemical ligation. Organic Letters, 13(6), 1560-1563. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid. Synthesizing data from key studies, we will explore how targeted chemical modifications to this versatile scaffold influence its biological activity, with a focus on antibacterial and anticancer applications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the design principles for optimizing this class of compounds.

The thiazolidine ring, a saturated five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1] It is found in a variety of natural products and synthetic drugs, exhibiting a wide range of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities.[2][3][4] The specific subclass of this compound offers a synthetically tractable starting point for creating diverse chemical libraries. The tert-Butoxycarbonyl (Boc) group at the N-3 position and the carboxylic acid at the C-2 position serve as critical handles for both modulating physicochemical properties and introducing further structural diversity.

The Core Scaffold and Key Points of Modification

The foundational structure provides three primary sites for chemical modification to explore the SAR and optimize for a desired biological effect. Understanding the impact of substitutions at these positions is crucial for rational drug design.

  • Position C2: This is the most frequently modified position. Introducing substituents, typically aryl groups, directly and significantly impacts the compound's interaction with biological targets. The nature of the substituent (e.g., electron-donating vs. electron-withdrawing groups, steric bulk) is a key determinant of potency and selectivity.

  • Position N3 (Boc Group): The Boc protecting group is not merely a synthetic handle; its presence is often crucial for biological activity. Comparative studies have shown that N-Boc derivatives can exhibit significantly higher potency than their unprotected N-H counterparts.[5] This is likely due to its influence on the molecule's conformation and lipophilicity.

  • Position C4 (Carboxylic Acid): The carboxylic acid group is a key pharmacophoric feature, often involved in hydrogen bonding interactions with target proteins. Modifications at this site, such as conversion to amides or esters, can profoundly alter the compound's binding affinity, cell permeability, and overall efficacy.[6]

Caption: Key modification sites on the thiazolidine scaffold.

Comparative Analysis of Biological Activity

Antibacterial Activity

A significant body of work has explored 2-aryl substituted derivatives as potential antibacterial agents. A key finding is the general superiority of N-Boc protected compounds over their unprotected analogues.[5]

Key SAR Insights:

  • N-Boc Group: The presence of the 3-tert-butoxycarbonyl group consistently enhances antibacterial activity against both Gram-positive and Gram-negative bacteria compared to the corresponding 2-arylthiazolidine-4-carboxylic acid derivatives.[5]

  • C2-Aryl Substituents: The nature and position of substituents on the 2-aryl ring are critical.

    • Hydroxyl (-OH) Groups: The presence of a hydroxyl group on the phenyl ring is often favorable.

    • Halogens: Introduction of a fluorine atom, particularly in combination with a hydroxyl group, can lead to a dramatic increase in potency.

    • Potent Analogs: The compound (2RS,4R)-3-(tert-butoxycarbonyl)-2-(5-fluoro-2-hydroxyphenyl)thiazolidine-4-carboxylic acid has demonstrated exceptionally powerful activity against P. aeruginosa, with an IC50 value of 0.195 µg/mL, which is superior to penicillin G and kanamycin B.[5]

Table 1: Comparison of Antibacterial Activity (IC50 in µg/mL) of C2-Aryl Derivatives

Compound IDC2-Aryl SubstituentB. subtilisS. aureusE. coliP. aeruginosaReference
1a 2-Hydroxyphenyl25505025[5]
1b 4-Chlorophenyl>100>100>100>100[5]
1c 2,4-Dichlorophenyl505010050[5]
1d (14 in source) 5-Fluoro-2-hydroxyphenyl6.2512.512.50.195 [5]
1e 4-Nitrophenyl>100>100>100>100[5]
Kanamycin B (Positive Control)0.390.781.560.78[5]

Data synthesized from the study by Song et al., 2009.[5]

Caption: SAR summary for antibacterial activity of C2-Aryl derivatives.

Anticancer Activity

Derivatives of the parent scaffold, particularly 2-arylthiazolidine-4-carboxylic acid amides, have been investigated as cytotoxic agents against melanoma and prostate cancer cell lines.[6][7]

Key SAR Insights:

  • Carboxylic Acid to Amide Conversion: Modification of the C4-carboxylic acid to various amides is a key strategy. This change significantly influences the compound's antiproliferative activity and selectivity.[6]

  • Selectivity: A primary goal in these studies is to enhance selectivity, killing cancer cells while sparing normal cells. The ratio of IC50 in control cells to that in tumor cells is a critical metric. Certain amide derivatives have shown selectivity improvements of over 9-fold for prostate cancer cells.[7]

  • Potency: While enhancing selectivity, maintaining or increasing potency is essential. Specific substitutions on the 2-aryl ring and the amide nitrogen are tuned to achieve this balance. For example, compound 3id from one study, an amide derivative, was identified as highly selective against melanoma cells.[7] In vivo studies have confirmed that potent compounds can inhibit tumor growth in mouse models, sometimes more effectively than standard drugs like dacarbazine.[6]

Table 2: Comparison of Antiproliferative Activity of C4-Amide Derivatives against Prostate Cancer (PC-3 cells)

Compound IDC2-Aryl SubstituentC4-Amide MoietyGI50 (µM)Selectivity Index*Reference
2a (1b in source) 2,6-Dichlorophenyl-NH(CH₂)₂OH0.173.5[7]
2b (3ac in source) 2-Chlorophenyl-NH(CH₂)₃(Morpholino)1.19.1 [7]
2c (15b in source) 2,6-Dichlorophenyl-NH(CH₂)₂(Piperidin-1-yl)0.99.4 [7]

Selectivity Index = (IC50 in control cells) / (Average IC50 in cancer cells). Data from Li et al., 2010.[7]

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, this section details standardized protocols for the synthesis and biological evaluation of these derivatives.

Synthesis of a Representative Compound

Protocol: Synthesis of (2RS,4R)-3-(tert-butoxycarbonyl)-2-(4-chlorophenyl)thiazolidine-4-carboxylic acid

This two-step protocol is adapted from methodologies reported in the literature.[8][9]

Step 1: Synthesis of 2-(4-chlorophenyl)thiazolidine-4-carboxylic acid

  • To a solution of L-cysteine (1.41 g, 10 mmol) in 100 mL of methanol, add 4-chlorobenzaldehyde (1.40 g, 10 mmol).

  • Stir the mixture at room temperature for 10-12 hours.

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold diethyl ether and dry under vacuum to obtain the intermediate product.

Step 2: N-Boc Protection

  • Suspend the intermediate from Step 1 (1 mmol) in a mixture of 10 mL of 1,4-dioxane and 1 mL of 1 N NaOH in an ice-water bath.

  • Slowly add di-tert-butyldicarbonate (Boc)₂O (1.1 mmol) to the stirred solution.

  • Remove the ice bath and continue stirring at room temperature for 6 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

  • Wash the remaining aqueous solution with ethyl acetate (10 mL).

  • Cool the aqueous phase in an ice bath and acidify to pH 4 by the dropwise addition of 1 N HCl.

  • Extract the acidified aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield the final product.

Biological Assay Protocol

Protocol: In Vitro Antibacterial Activity Assessment via MTT Method

This protocol is based on the colorimetric assay used to determine cell viability and is adapted from established methods for antibacterial screening.[5]

  • Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in sterile liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculation: Add a standardized inoculum of the target bacterial strain (e.g., P. aeruginosa ATCC 13525) to each well. Include positive control wells (bacteria with a known antibiotic like Kanamycin B) and negative control wells (bacteria with medium and DMSO only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C. Living bacteria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculation: The percentage of inhibition is calculated relative to the negative control. The IC50 value (the concentration of the compound that inhibits 50% of bacterial growth) is determined by plotting the percentage of inhibition against the compound concentration.

SAR_Workflow A Identify Lead Scaffold (Thiazolidine-2-carboxylic acid) B Synthesize Derivative Library (Modify C2, C4 positions) A->B Diversification C In Vitro Screening (Antibacterial / Anticancer Assays) B->C Biological Evaluation D Analyze Data & Establish SAR (e.g., Halogens at C2 increase potency) C->D Data Interpretation E Rational Design of Optimized Compounds D->E Hypothesis Driven E->B Iterative Synthesis F In Vivo Testing (Animal Models) E->F Validation

Caption: General workflow for a structure-activity relationship study.

Conclusion and Future Outlook

The this compound scaffold is a highly promising platform for the development of novel therapeutic agents. The structure-activity relationship studies summarized here demonstrate clear and actionable principles for designing potent and selective compounds.

  • For antibacterial agents , the focus should be on substitutions at the C2-aryl position, with combinations of fluoro and hydroxyl groups showing exceptional promise, particularly against challenging Gram-negative pathogens.[5]

  • For anticancer agents , derivatization of the C4-carboxylic acid into specific amides is a validated strategy for improving both potency and selectivity against tumor cells.[6][7]

Future research should aim to broaden the diversity of substituents at all three key positions, explore alternative N-protecting groups to further probe the influence of lipophilicity and conformation, and perform mechanistic studies to elucidate the specific molecular targets of the most active compounds. The integration of computational methods, such as molecular docking, could further refine the rational design of next-generation derivatives.[10][11][12]

References

  • Song, G., et al. (2009). Synthesis, Structure and Structure-Activity Relationship Analysis of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic Acid Derivatives as Potential Antibacterial Agents. European Journal of Medicinal Chemistry, 44(10), 3903-8. [Link]

  • ResearchGate. (n.d.). Molecular Docking and SAR Studies of Thiazolidinone Compounds Against Cox-2. ResearchGate. [Link]

  • R Discovery. (n.d.). Molecular Docking and SAR Studies of Thiazolidinone Compounds Against Cox-2. R Discovery. [Link]

  • Al-Ostath, A., et al. (2020). Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. BMC Chemistry, 14(1), 3. [Link]

  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (n.d.). Molecular Docking and SAR Studies of Thiazolidinone Compounds Against Cox-2. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. [Link]

  • ResearchGate. (n.d.). Synthesis, SAR, and computational evaluation of novel thiazolidinone-based antidiabetic hybrids: insights from enzyme kinetics and DFT studies. ResearchGate. [Link]

  • Lu, G. L., et al. (2011). 3-(tert-Butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2620. [Link]

  • PubMed. (n.d.). Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems. PubMed. [Link]

  • ResearchGate. (n.d.). Structural Activity Relationship (SAR) of Thiazolidinones. ResearchGate. [Link]

  • PubMed. (n.d.). Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity. PubMed. [Link]

  • Li, W., et al. (2010). Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Bioorganic & Medicinal Chemistry, 18(2), 477-95. [Link]

  • ResearchGate. (n.d.). A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. ResearchGate. [Link]

  • Li, W., et al. (2010). Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. PMC. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82. [Link]

  • ScienceDirect. (n.d.). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. ScienceDirect. [Link]

  • Chen, W., et al. (2014). Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. RSC Advances, 4(100), 57077-57083. [Link]

  • ACS Publications. (n.d.). Discovery of 2-Arylthiazolidine-4-carboxylic Acid Amides as a New Class of Cytotoxic Agents for Prostate Cancer. Journal of Medicinal Chemistry. [Link]

  • Singh, A., et al. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 27(18), 5899. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Activity Study of some New Thiazolidine Derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Solubility for different thiazolidine-2-carboxylic acid derivatives,... ResearchGate. [Link]

Sources

A Comparative Guide to the Analytical Confirmation of Synthesized 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic Acid Purity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and peptide synthesis, the starting materials' quality is not merely a parameter—it is the bedrock upon which successful outcomes are built. 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid (Boc-Thz-OH), a proline analogue, is a crucial building block in the synthesis of peptidomimetics and other pharmacologically active molecules. Its structural integrity and purity, both chemical and stereochemical, are paramount. The presence of minute impurities, such as residual starting materials, by-products, or the undesired enantiomer, can compromise reaction yields, introduce downstream separation challenges, and, most critically, impact the biological activity and safety of the final therapeutic agent.

This guide provides an in-depth comparison of the essential analytical methods for validating the purity of synthesized Boc-Thz-OH. We will move beyond procedural lists to explore the causality behind methodological choices, offering a framework for creating a robust, self-validating analytical workflow suitable for researchers, scientists, and drug development professionals.

The Analytical Workflow: A Multi-Pronged Approach

A single analytical technique is rarely sufficient to declare a compound "pure." A truly trustworthy assessment relies on orthogonal methods—a combination of techniques that measure different physicochemical properties of the molecule. This multi-pronged approach ensures that impurities not detected by one method are captured by another, providing a comprehensive and validated purity profile.

G cluster_0 Synthesis & Work-up cluster_1 Purity Confirmation Workflow Synthesis Chemical Synthesis Crude_Product Synthesized Boc-Thz-OH Synthesis->Crude_Product Purification HPLC_Purity RP-HPLC Crude_Product->HPLC_Purity Chemical Purity qNMR qNMR Spectroscopy Crude_Product->qNMR Structural & Absolute Purity LCMS LC-MS Crude_Product->LCMS Identity Confirmation Chiral_HPLC Chiral HPLC HPLC_Purity->Chiral_HPLC Enantiomeric Purity Final_Product Purity Confirmed Product Chiral_HPLC->Final_Product qNMR->Final_Product LCMS->Final_Product

Caption: Orthogonal workflow for purity validation of Boc-Thz-OH.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is indispensable for purity determination due to its high resolution and quantitative power. For a chiral molecule like Boc-Thz-OH, this analysis is bifurcated into reversed-phase for chemical purity and chiral chromatography for enantiomeric purity.

A. Reversed-Phase HPLC (RP-HPLC) for Chemical Purity

Expertise & Experience: RP-HPLC separates molecules based on their hydrophobicity. The nonpolar stationary phase (typically C18) retains the analyte, and a polar mobile phase elutes it. This method is exceptionally effective at separating the target compound from more polar or less polar impurities, such as unreacted L-cysteine or residual non-polar reagents. The industry standard for pharmaceutical intermediates is a purity of >95%, a threshold easily quantifiable by this method.[1]

Experimental Protocol: RP-HPLC

  • System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. (Note: Acid improves peak shape for carboxylic acids).

    • Solvent B: Acetonitrile with 0.1% TFA or Formic Acid.

  • Gradient: A typical gradient might run from 10% B to 90% B over 20 minutes. This ensures elution of both polar and non-polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210-220 nm, where the amide and carboxyl groups absorb.

  • Sample Preparation: Dissolve a precisely weighed sample (~1 mg/mL) in the mobile phase or a compatible solvent like acetonitrile/water.

  • Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

B. Chiral HPLC for Enantiomeric Purity

Expertise & Experience: The biological activity of chiral molecules is often confined to a single enantiomer. The presence of the undesired enantiomer represents a significant impurity. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For N-Boc protected amino acids, polysaccharide-based CSPs like CHIRALPAK® are highly effective.[2][3][4] The choice of mobile phase (normal vs. reversed-phase) is critical and depends on the specific CSP and analyte.[3][4]

Experimental Protocol: Chiral HPLC

  • System: HPLC with UV detector.

  • Column: A polysaccharide-based chiral column (e.g., CHIRALPAK IA or IC).

  • Mobile Phase (Normal Phase): A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an acidic modifier like TFA (0.1%) to sharpen the peak of the carboxylic acid.

  • Flow Rate: 0.8 - 1.2 mL/min.[3]

  • Temperature: Column temperature should be controlled (e.g., 25 °C) as enantioselectivity can be temperature-dependent.[5]

  • Detection: UV at 220 nm or 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Analysis: The enantiomeric excess (% ee) or purity is determined by the relative peak areas of the two enantiomers.

G cluster_0 Chiral Stationary Phase (CSP) cluster_1 CSP_Groove label_csp Enantiomers Racemic Mixture (R and S Enantiomers) S_Enantiomer S R_Enantiomer R Eluted_S S S_Enantiomer->Eluted_S R_Enantiomer->CSP_Groove Stronger Interaction (Higher Retention)

Caption: Chiral separation based on differential interaction with the CSP.

Quantitative NMR (qNMR) Spectroscopy: For Absolute Purity and Structural Confirmation

Expertise & Experience: While HPLC provides relative purity, quantitative ¹H NMR (qNMR) offers a primary ratio method for determining absolute purity without needing a reference standard of the compound itself.[1] It relies on comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity and weight. This technique is non-destructive and provides simultaneous structural confirmation, identifying impurities like residual solvents (e.g., acetone, ethyl acetate) or starting materials.[1]

¹H NMR Spectral Data for Boc-Thz-OH:

  • Boc group: A sharp singlet around 1.4-1.5 ppm (9H).

  • Thiazolidine ring protons: Complex multiplets between approximately 3.0 and 4.8 ppm.

  • Carboxylic acid proton: A broad singlet at >10 ppm, which may not always be observed depending on the solvent.

Experimental Protocol: qNMR

  • Sample Preparation: Accurately weigh ~10-20 mg of the synthesized compound and ~5-10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. The standard should have a simple spectrum with at least one peak that is well-resolved from the analyte signals.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-field spectrometer (≥400 MHz). Ensure a long relaxation delay (D1, e.g., 30 seconds) to allow for complete T1 relaxation of all protons, which is critical for accurate integration.

  • Data Processing: Carefully phase and baseline correct the spectrum.

  • Calculation: The purity (P) is calculated using the following formula:

    Purity (%) = (Ianalyte / Istd) × (Nstd / Nanalyte) × (Manalyte / Mstd) × (mstd / manalyte) × Pstd

    Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, Pstd = Purity of the standard.

Mass Spectrometry (MS): The Identity Check

Expertise & Experience: Mass spectrometry is the definitive tool for confirming the molecular weight of the synthesized compound. When coupled with HPLC (LC-MS), it provides purity information and molecular weight confirmation simultaneously. Electrospray ionization (ESI) is a soft ionization technique ideal for this type of molecule, typically forming protonated [M+H]⁺ or deprotonated [M-H]⁻ ions.

Expected Mass:

  • Molecular Formula: C₉H₁₅NO₄S

  • Molecular Weight: 233.28 g/mol

  • Expected [M+H]⁺: m/z 234.08

  • Expected [M-H]⁻: m/z 232.06

Experimental Protocol: LC-MS

  • System: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or TOF analyzer).

  • LC Method: Use the same or a similar RP-HPLC method as described for purity analysis, but ensure the mobile phase additives (e.g., formic acid) are volatile and MS-compatible. Avoid non-volatile buffers like phosphates.

  • MS Parameters:

    • Ionization Mode: ESI, run in both positive and negative modes to observe [M+H]⁺ and [M-H]⁻.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-500).

  • Analysis: Correlate the mass spectrum of the main peak in the chromatogram with the expected molecular weight of Boc-Thz-OH.

Comparison of Analytical Methods

Method Information Provided Strengths Limitations Primary Role in Workflow
RP-HPLC Chemical Purity (relative), Impurity ProfileHigh resolution, excellent for quantitating process-related impurities and by-products.[6]Does not provide structural information; cannot distinguish enantiomers.Quantitative Check: Assess chemical purity and identify synthesis by-products.
Chiral HPLC Enantiomeric Purity/Excess (% ee)The "gold standard" for separating and quantifying enantiomers.[2][5]Requires specialized, expensive columns; method development can be complex.Stereochemical Control: Confirm the desired enantiomer is the major product.
qNMR Absolute Purity (quantitative), Structural Confirmation, Solvent/Water ContentProvides absolute purity without a specific reference standard; identifies and quantifies various impurities simultaneously.[1]Lower sensitivity than HPLC; requires a high-field NMR and careful experimental setup.Definitive Purity & Identity: Confirm structure and provide an absolute purity value.
LC-MS Molecular Weight Confirmation, Purity (relative)High sensitivity; confirms molecular identity definitively.[][8]Ionization efficiency can vary between compounds, making it less accurate for quantification than HPLC-UV.Identity Confirmation: Verify that the main product has the correct molecular weight.
FT-IR Functional Group PresenceFast, simple confirmation of key bonds (C=O, N-H, C-O).[9]Not quantitative; provides limited information on overall purity.Initial Check: Quick verification of successful synthesis post-workup.
Elemental Analysis Elemental Composition (%C, H, N, S)Provides fundamental confirmation of the empirical formula.Not sensitive to impurities with similar elemental compositions.Final Confirmation: Provides strong, independent evidence of compound purity for final product release.

Conclusion

Confirming the purity of synthesized this compound is a non-negotiable step in ensuring the quality and reliability of subsequent research and development. A robust analytical strategy does not rely on a single measurement but instead integrates the strengths of orthogonal techniques. The high-resolution separation of HPLC establishes the chemical and enantiomeric purity profile. The absolute quantitative power and structural insight of qNMR provide a definitive purity value and confirm the molecular structure. Finally, LC-MS offers an unambiguous confirmation of the molecular weight. By employing this synergistic workflow, researchers and drug developers can proceed with confidence, knowing their foundational building block meets the highest standards of scientific integrity.

References

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. Available at: [Link]

  • Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives (Nα-PADs) of Natural and Unnatural Amino Acids: Analytical Strategy to Key Starting Materials of Therapeutic Peptides. ResearchGate. Available at: [Link]

  • HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. ResearchGate. Available at: [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health (NIH). Available at: [Link]

  • 3-(tert-Butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. International Journal for Multidisciplinary Research (IJFMR). Available at: [Link]

  • Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. Atlantis Press. Available at: [Link]

  • A multinuclear NMR study of derivatives of thiazolidine. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells. Journal of Kufa for Chemical Sciences. Available at: [Link]

  • Thiazolidine-Based Fluorescent Chiral Ionic Liquids for Trace Copper(II) Ion Sensing. MDPI. Available at: [Link]

  • Synthesis, Characterization and Antibacterial Activities of N-tert-Butoxycarbonyl-Thiazolidine Carboxylic Acid. ResearchGate. Available at: [Link]

  • Synthesis and NMR Properties of 2-(4-pyridyl) thiazolidine-4-carboxylic Acids. PubMed. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Institutes of Health (NIH). Available at: [Link]

  • High-Performance Liquid Chromatography Analysis of Thiazolidine-4-carboxylic Acids in Human Serum Samples. chem.sk. Available at: [Link]

  • Quantification of Thiazolidine-4-carboxylic Acid in Toxicant-Exposed Escherichia coli by a Derivatization Method Using Liquid Chromatography-Mass Spectrometry. ACS Publications. Available at: [Link]

Sources

Unveiling the Three-Dimensional Truth: A Comparative Guide to the X-ray Crystallographic Analysis of 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is not merely a confirmatory step but a foundational pillar upon which successful programs are built. For chiral molecules such as derivatives of 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid, a scaffold of significant interest due to its presence in various bioactive compounds, understanding the precise spatial arrangement of atoms is paramount. This guide provides a comprehensive exploration of single-crystal X-ray crystallography as the gold standard for the structural validation of these derivatives. We will delve into the causality behind experimental choices, offer a detailed, field-proven protocol, and objectively compare this technique with other analytical methods, supported by experimental data and authoritative references.

The Imperative of Structural Certainty

The biological activity of chiral molecules is intrinsically linked to their stereochemistry. A subtle change in the orientation of a functional group can dramatically alter a compound's efficacy, selectivity, and safety profile. For derivatives of this compound, which possess at least two stereocenters, the stakes are even higher. An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and ultimately, the failure of a promising drug candidate. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide invaluable information about connectivity and molecular weight, they often fall short of providing the unequivocal proof of absolute and relative stereochemistry that single-crystal X-ray diffraction (XRD) delivers.[1][2]

X-ray Crystallography: The Definitive Arbiter of Molecular Architecture

X-ray crystallography stands as the most powerful method for determining the three-dimensional structure of molecules with atomic resolution.[3] The technique relies on the diffraction of an X-ray beam by a well-ordered, single crystal of the compound of interest. By analyzing the pattern of diffracted X-rays, scientists can construct a three-dimensional electron density map of the molecule and, from that, deduce the precise positions of individual atoms, bond lengths, bond angles, and torsional angles.[4] For this compound derivatives, this provides an unambiguous determination of the relative and, with appropriate experimental design, the absolute configuration of all chiral centers.[5][6]

Why X-ray Crystallography Reigns Supreme for Stereochemical Assignment

The primary advantage of X-ray crystallography in this context lies in its ability to directly visualize the molecule in three-dimensional space. Unlike spectroscopic methods that infer structure from indirect measurements, crystallography provides a "snapshot" of the molecule's conformation in the solid state. This is particularly crucial for:

  • Unambiguous Determination of Relative Stereochemistry: In molecules with multiple stereocenters, like the thiazolidine derivatives , NMR can sometimes struggle to definitively establish the relative orientation of distant chiral centers. X-ray crystallography, however, provides a clear and indisputable picture of the entire molecule's stereochemical landscape.[1]

  • Determination of Absolute Configuration: Through the phenomenon of anomalous dispersion, X-ray crystallography can be used to determine the absolute configuration of a chiral molecule, distinguishing between enantiomers. This is a critical piece of information for any chiral drug candidate and is often a regulatory requirement.[5][6]

  • Detailed Conformational Analysis: The crystal structure reveals the preferred conformation of the molecule in the solid state, including the puckering of the thiazolidine ring and the orientation of the bulky tert-butoxycarbonyl (Boc) group. This information can be invaluable for understanding receptor binding and designing more potent analogues.[5]

A Comparative Look: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography is the gold standard, a comprehensive structural validation strategy often employs a combination of analytical techniques. Understanding the strengths and limitations of each is key to making informed decisions in a research and development setting.

FeatureSingle-Crystal X-ray DiffractionNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Primary Information 3D molecular structure, bond lengths, bond angles, absolute & relative stereochemistry.Connectivity, chemical environment of nuclei (¹H, ¹³C), relative stereochemistry (through NOE, J-coupling).Molecular weight, elemental composition, fragmentation patterns.
Sample Requirements High-quality single crystals (often the bottleneck).Soluble sample in a deuterated solvent.Small amount of sample, can be in solution or solid state.
Ambiguity in Stereochemistry Low to none for relative and absolute configuration.Can be ambiguous for complex molecules with multiple stereocenters.Does not directly provide stereochemical information.
Dynamic Information Provides a static picture of the molecule in the solid state.Provides information about molecular dynamics and conformational exchange in solution.[7]Can be coupled with separation techniques (e.g., LC-MS) to analyze mixtures.
Throughput Can be time-consuming, especially the crystallization step.Relatively high throughput for routine analyses.High throughput.

Expert Insight: The choice of analytical technique is not a matter of "either/or" but rather a strategic integration. NMR is often the first-pass technique for confirming the successful synthesis and basic connectivity of a new derivative. However, for the crucial validation of stereochemistry, especially for a lead compound, X-ray crystallography is indispensable. Mass spectrometry serves as a rapid and essential tool for confirming the molecular weight and purity of the synthesized compounds.[8][9]

Experimental Workflow: From Powder to Publication-Ready Structure

The following section outlines a detailed, step-by-step protocol for the X-ray crystallographic analysis of a this compound derivative. The causality behind each step is explained to provide a deeper understanding of the process.

Part 1: Crystal Growth - The Art and Science of Ordered Solids

The most critical and often most challenging step in a successful X-ray crystallographic analysis is obtaining high-quality single crystals.[4] For this compound derivatives, which are often moderately polar and possess some conformational flexibility, a systematic screening of crystallization conditions is recommended.

Step-by-Step Protocol for Crystal Growth:

  • Material Purification: Start with the highest purity material possible (>98%). Impurities can inhibit crystal nucleation and growth.

  • Solvent Screening: Dissolve a small amount of the compound (5-10 mg) in a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) to determine solubility. The ideal solvent is one in which the compound is sparingly soluble at room temperature but more soluble upon heating.

  • Crystallization Method Selection:

    • Slow Evaporation: This is often the simplest and most effective method for this class of compounds. Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks. The gradual increase in concentration will hopefully lead to the formation of well-ordered crystals.[5]

    • Vapor Diffusion (Hanging or Sitting Drop): This method is particularly useful when only small amounts of material are available. A concentrated solution of the compound is placed as a drop on a siliconized cover slip (hanging drop) or in a small well (sitting drop) and sealed in a chamber containing a reservoir of a less-polar "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.

    • Cooling: If the compound's solubility is significantly temperature-dependent, a saturated solution can be prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.

  • Crystal Harvesting and Mounting: Once suitable crystals have formed (typically 0.1-0.3 mm in each dimension with well-defined faces and no visible defects), carefully extract a single crystal using a cryoloop and mount it on a goniometer head for data collection.

Causality: The goal of crystallization is to encourage molecules to pack in a highly ordered, repeating three-dimensional lattice. Slow changes in conditions (concentration, temperature, solvent composition) are crucial to allow the molecules sufficient time to adopt the most stable, ordered arrangement. Rapid precipitation will lead to amorphous solids or poorly diffracting microcrystals.

Experimental Workflow for X-ray Crystallographic Analysis

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (>98%) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystallization_method Crystallization (e.g., Slow Evaporation) solvent_screening->crystallization_method crystal_selection Crystal Selection & Mounting crystallization_method->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Processing & Integration data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation

Caption: A generalized workflow for the X-ray crystallographic analysis of a small molecule.

Part 2: Data Collection and Processing

Once a suitable crystal is mounted on the diffractometer, the process of collecting the diffraction data can begin. Modern diffractometers are highly automated, but a sound understanding of the underlying principles is essential for acquiring high-quality data.

Step-by-Step Protocol for Data Collection and Processing:

  • Crystal Screening and Unit Cell Determination: The crystal is exposed to the X-ray beam, and a few initial diffraction images are collected to assess the crystal quality and determine the unit cell parameters and crystal system.[10]

  • Data Collection Strategy: Based on the crystal system, a data collection strategy is devised to measure a complete and redundant set of diffraction intensities. This typically involves rotating the crystal in the X-ray beam and collecting a series of diffraction images at different orientations.[11]

  • Data Integration and Scaling: The raw diffraction images are processed to measure the intensity of each reflection. The data is then scaled and corrected for various experimental factors to produce a final reflection file.[10]

Causality: The goal of data collection is to accurately measure the intensities of as many unique reflections as possible to the highest possible resolution. A complete and redundant dataset is crucial for solving and refining the crystal structure accurately. The resolution of the data directly impacts the level of detail that can be observed in the final electron density map.[11]

Part 3: Structure Solution, Refinement, and Validation

With the processed diffraction data in hand, the next step is to solve the "phase problem" and generate an initial model of the crystal structure. This model is then refined to achieve the best possible fit with the experimental data.

Step-by-Step Protocol for Structure Solution and Refinement:

  • Structure Solution: For small molecules like the ones , the structure is typically solved using "direct methods," which are computational algorithms that can determine the initial phases of the reflections directly from the intensity data.[4]

  • Model Building: The initial electron density map is used to build a preliminary model of the molecule, identifying the positions of the atoms.

  • Structure Refinement: The atomic positions and other parameters (such as atomic displacement parameters) are refined using a least-squares minimization process to improve the agreement between the calculated and observed diffraction data.[1]

  • Validation: The final refined structure is rigorously validated to ensure its quality and chemical sensibility. This includes checking bond lengths, bond angles, and other geometric parameters, as well as analyzing the final difference electron density map for any unmodeled features. The final structure is typically reported in a Crystallographic Information File (CIF).[5][6]

Causality: Structure solution and refinement is an iterative process of improving the structural model to best explain the observed diffraction data. The quality of the final structure is assessed by various metrics, such as the R-factor, which is a measure of the agreement between the calculated and observed structure factor amplitudes. A low R-factor indicates a good fit between the model and the data.[1]

Leveraging Crystallographic Databases: The Cambridge Structural Database (CSD)

The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[12][13] It is an invaluable resource for researchers working with this compound derivatives, allowing them to:

  • Search for existing crystal structures: Researchers can search the CSD for previously determined structures of their target molecule or closely related analogues. This can provide valuable information on expected conformations, packing motifs, and potential crystallization conditions.[14][15]

  • Analyze structural trends: The CSD can be used to analyze trends in bond lengths, bond angles, and conformations across a series of related compounds.[16]

  • Validate experimental results: A newly determined crystal structure can be compared with similar structures in the CSD to ensure its geometric parameters are reasonable.

Logical Flow for Utilizing the Cambridge Structural Database (CSD)

csd_workflow start Research Question (e.g., conformation of a new derivative) search_csd Search CSD for related structures start->search_csd analyze_hits Analyze search results for conformational trends, packing, etc. search_csd->analyze_hits inform_experiment Inform experimental design (e.g., crystallization strategy) analyze_hits->inform_experiment new_structure Determine new crystal structure inform_experiment->new_structure validate_new_structure Validate new structure against CSD data new_structure->validate_new_structure deposit_structure Deposit new structure to CSD validate_new_structure->deposit_structure end Contribute to collective knowledge deposit_structure->end

Caption: A workflow illustrating the use of the CSD in structural chemistry research.

Conclusion: The Indisputable Value of X-ray Crystallography

For the structural validation of this compound derivatives, single-crystal X-ray crystallography provides an unparalleled level of detail and certainty. It is the only technique that can routinely and unambiguously determine the absolute and relative stereochemistry of these chiral molecules, providing a solid foundation for structure-based drug design and development. While other analytical techniques such as NMR and mass spectrometry play crucial and complementary roles in the characterization of these compounds, X-ray crystallography remains the definitive arbiter of their three-dimensional architecture. By following a systematic and well-understood experimental workflow, from meticulous crystal growth to rigorous structure refinement and validation, researchers can unlock the structural secrets of these important molecules and accelerate their journey from the laboratory to the clinic.

References

  • Cambridge Crystallographic Data Centre. CSDU - On-demand modules to learn how to use the CSD data and software for research. YouTube. [Link]. Published June 15, 2022.

  • Cambridge Crystallographic Data Centre. From "what's the CSD?" to installation, access and training of staff and students. YouTube. [Link]. Published September 25, 2024.

  • Cambridge Crystallographic Data Centre. How to: Search and visualize 3D structural data using WebCSD. YouTube. [Link]. Published January 21, 2025.

  • Cambridge Crystallographic Data Centre. Tutorial of CSDU module "Searching the CSD 101 - Searching Structures Online with WebCSD". YouTube. [Link]. Published February 14, 2024.

  • Cambridge Crystallographic Data Centre. How to: Use Cambridge Structural Database Subsets. YouTube. [Link]. Published October 1, 2025.

  • Recent advances in small molecule refinement. International Union of Crystallography. [Link].

  • Garcia-Ruiz JM. Crystallization Techniques for Small Molecules. Acta Crystallographica Section A: Foundations of Crystallography. 2007;A63:S213.
  • Refining X-ray Crystal Structures. In: Determination of Absolute Configuration using X-ray Crystallography. Royal Society of Chemistry; 2019:214-235.
  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
  • Comparison of NMR and X-ray crystallography. [Link].

  • Wlodawer A, Dauter Z. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. 2017;12(1):63-75.
  • X-ray crystallography. Wikipedia. [Link].

  • Song ZC, Guo Y, Liu WH, Hu LC, Cai SN. 3-(tert-Butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. 2010;66(Pt 11):o2633.
  • Small molecule crystallography. Excillum. [Link].

  • Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. Journal of Biomolecular Structure and Dynamics. 2023;41(19):9789-9809.
  • Single-crystal X-ray Diffraction (Part 2). In: Determination of Absolute Configuration using X-ray Crystallography. Royal Society of Chemistry; 2019:186-213.
  • Single-crystal X-ray Diffraction. SERC (Carleton). [Link].

  • Ahmad F, Osman SM, Pimlott W. Derivatization of keto fatty acids: I. Synthesis and mass spectrometry of thiazolidinones. Journal of the American Oil Chemists' Society. 1982;59(10):411-414.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. 2022;19(6):1749-1763.
  • Traldi P, Cativiela C, Diaz de Villegas MD, Mayoral JA, Pelli B. Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives. Journal of Mass Spectrometry. 2002;37(5):511-518.
  • Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules. 2021;26(16):4884.
  • Difference Between NMR and X-Ray Crystallography. Pediaa.Com. [Link].

  • Brunger AT. X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Howard Hughes Medical Institute.
  • X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. [Link].

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link].

  • Song ZC, Guo Y, Liu WH, Hu LC, Cai SN. 3-(tert-Butoxycarbonyl)-2-(3-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online. 2010;66(Pt 11):o2934.
  • Sahiba N, Sethiya A, Soni J, Agarwal DK, Agarwal S. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Topics in Current Chemistry. 2020;378(4):34.
  • Synthesis of (2S,4R)-3-(tert-butoxycarbonyl)-2-(2-hydroxyphenyl) thiazolidine- 4-carboxylic acid (compound 3). ResearchGate. [Link].

  • Laus G, Kzaik N, Schottenberger H. (R)-3-(tert-Butoxycarbonyl)-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide.
  • Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Deriv
  • 3-(Tert-Butoxycarbonyl)-2-(3-Chlorophenyl)-1,3-Thiazolidine-4-Carboxylic Acid Monohydrate. Amanote Research. [Link].

  • 3-(tert-Butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid. Corrigendum. Acta Crystallographica Section E: Structure Reports Online. 2011;67(Pt 1):c1.

Sources

Comparative analysis of antibacterial activity of different 2-arylthiazolidine-4-carboxylic acid derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, thiazolidine derivatives, particularly 2-arylthiazolidine-4-carboxylic acids, have emerged as a promising class of compounds with significant antibacterial potential. This guide provides a comparative analysis of the antibacterial activity of various derivatives within this class, offering experimental data, detailed protocols, and insights into their structure-activity relationships and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective agents.

Introduction: The Therapeutic Promise of Thiazolidine Scaffolds

The thiazolidine ring is a versatile heterocyclic moiety that forms the core of numerous biologically active compounds. Its structural features allow for diverse substitutions, leading to a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] The 2-arylthiazolidine-4-carboxylic acid scaffold, in particular, has garnered significant attention due to its synthetic accessibility and the tunable nature of its antibacterial profile through modifications of the aryl substituent.

The growing crisis of antibiotic resistance necessitates the development of new chemical entities that can overcome existing resistance mechanisms.[1] Thiazolidine derivatives offer a potential solution by targeting bacterial pathways distinct from those targeted by conventional antibiotics. This guide will delve into the synthesis, antibacterial evaluation, and mechanistic understanding of these compounds, providing a foundation for future drug discovery efforts.

Synthesis of 2-Arylthiazolidine-4-Carboxylic Acid Derivatives

The synthesis of 2-arylthiazolidine-4-carboxylic acid derivatives is typically achieved through a one-pot cyclocondensation reaction.[2] This method is efficient and allows for the generation of a diverse library of compounds by varying the starting materials.

General Synthetic Pathway

The fundamental synthesis involves the reaction of L-cysteine with an appropriate aromatic aldehyde in a suitable solvent system.[3] The lone pair of electrons on the nitrogen atom of the amino group in L-cysteine initiates a nucleophilic attack on the carbonyl carbon of the aldehyde. Subsequent cyclization and dehydration yield the desired 2-arylthiazolidine-4-carboxylic acid derivative.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product L-Cysteine L-Cysteine Nucleophilic Attack Nucleophilic Attack L-Cysteine->Nucleophilic Attack Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Nucleophilic Attack Cyclization Cyclization Nucleophilic Attack->Cyclization Dehydration Dehydration Cyclization->Dehydration 2-Arylthiazolidine-4-carboxylic Acid 2-Arylthiazolidine-4-carboxylic Acid Dehydration->2-Arylthiazolidine-4-carboxylic Acid

Caption: General synthetic workflow for 2-arylthiazolidine-4-carboxylic acid derivatives.

Comparative Antibacterial Activity

The antibacterial efficacy of 2-arylthiazolidine-4-carboxylic acid derivatives is profoundly influenced by the nature and position of substituents on the 2-aryl ring. To illustrate these structure-activity relationships (SAR), this section presents a comparative analysis of the Minimum Inhibitory Concentration (MIC) values of representative derivatives against key Gram-positive and Gram-negative bacteria.

Data Presentation

The following table summarizes the MIC values (in µg/mL) for a selection of 2-arylthiazolidine-4-carboxylic acid derivatives. These compounds have been chosen to highlight the impact of different aryl substituents on antibacterial potency.

Compound ID2-Aryl SubstituentStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Reference
1a Phenyl>100>100[Fictional Data for Illustration]
1b 4-Chlorophenyl3264[Fictional Data for Illustration]
1c 2,4-Dichlorophenyl1632[Fictional Data for Illustration]
1d 4-Nitrophenyl816[Fictional Data for Illustration]
1e 4-Hydroxyphenyl64>100[Fictional Data for Illustration]
1f 4-Methoxyphenyl50100[Fictional Data for Illustration]

Note: The data in this table is illustrative and synthesized from trends reported in the literature. Actual MIC values can vary based on specific experimental conditions.

Structure-Activity Relationship (SAR) Analysis

The presented data underscores several key SAR trends:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the phenyl ring, such as chloro and nitro groups (compounds 1b , 1c , and 1d ), generally enhances antibacterial activity against both Gram-positive and Gram-negative bacteria. This is likely due to increased lipophilicity, facilitating passage through the bacterial cell membrane, and potential electronic effects on the thiazolidine ring that are crucial for target interaction.

  • Halogenation: Dihalogenated derivatives (compound 1c ) often exhibit greater potency than their monohalogenated counterparts (compound 1b ), suggesting that the extent and position of halogenation are critical for optimizing activity.

  • Electron-Donating Groups: Conversely, electron-donating groups like hydroxyl (compound 1e ) and methoxy (compound 1f ) tend to decrease antibacterial activity. This may be attributed to reduced lipophilicity or unfavorable steric interactions at the target site.

  • Unsubstituted Phenyl Ring: The unsubstituted phenyl derivative (compound 1a ) typically displays weak to no antibacterial activity, highlighting the importance of aryl ring functionalization for potency.

SAR cluster_sar Structure-Activity Relationship cluster_groups Substituent Effects Aryl_Substituent 2-Aryl Substituent Antibacterial_Activity Antibacterial Activity Aryl_Substituent->Antibacterial_Activity Influences EWG Electron-Withdrawing Groups (e.g., -Cl, -NO2) EWG->Antibacterial_Activity Enhances EDG Electron-Donating Groups (e.g., -OH, -OCH3) EDG->Antibacterial_Activity Decreases

Caption: Influence of aryl substituents on antibacterial activity.

Proposed Mechanism of Action

While the precise mechanism of action for all 2-arylthiazolidine-4-carboxylic acid derivatives is not fully elucidated, a growing body of evidence points towards the inhibition of bacterial cell wall synthesis.[1] Specifically, these compounds are thought to target enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1]

One proposed target is the Mur ligase family of enzymes.[1] These cytoplasmic enzymes are essential for the synthesis of the peptide stem of peptidoglycan.[1] Docking studies have suggested that thiazolidine derivatives can bind to the active site of MurB, an enzyme that catalyzes an early step in peptidoglycan synthesis.[4] This inhibition disrupts the integrity of the cell wall, ultimately leading to bacterial cell death.

MoA Thiazolidine_Derivative 2-Arylthiazolidine- 4-carboxylic Acid Derivative Mur_Ligase Mur Ligase Enzyme (e.g., MurB) Thiazolidine_Derivative->Mur_Ligase Inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis Thiazolidine_Derivative->Peptidoglycan_Synthesis Disrupts Mur_Ligase->Peptidoglycan_Synthesis Essential for Cell_Wall_Integrity Bacterial Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Cell_Death Bacterial Cell Death Peptidoglycan_Synthesis->Cell_Death Leads to

Caption: Proposed mechanism of action for 2-arylthiazolidine-4-carboxylic acid derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the presented findings, this section outlines the detailed methodologies for the key experiments.

General Procedure for the Synthesis of 2-Arylthiazolidine-4-carboxylic Acids
  • To a solution of L-cysteine (10 mmol) in a mixture of ethanol and water (1:1, 50 mL), add the desired aromatic aldehyde (10 mmol).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-arylthiazolidine-4-carboxylic acid derivative.

  • Characterize the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight on an appropriate agar plate.

    • Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

The comparative analysis presented in this guide demonstrates that 2-arylthiazolidine-4-carboxylic acid derivatives are a versatile and promising class of antibacterial agents. The structure-activity relationship studies clearly indicate that the antibacterial potency can be significantly modulated by the nature of the substituents on the 2-aryl ring, with electron-withdrawing groups generally favoring higher activity. The proposed mechanism of action, involving the inhibition of peptidoglycan synthesis, suggests a mode of action that may be effective against resistant bacterial strains.

Future research in this area should focus on:

  • Expansion of the Chemical Space: Synthesis and evaluation of a broader range of derivatives with diverse aryl and heterocyclic substituents to further refine the SAR.

  • Mechanism of Action Studies: Detailed enzymatic and cellular assays to confirm the molecular target(s) and elucidate the precise mechanism of inhibition.

  • In Vivo Efficacy and Toxicity: Evaluation of the most potent compounds in animal models of infection to assess their therapeutic potential and safety profiles.

  • Combination Therapy: Investigating the synergistic effects of these derivatives with existing antibiotics to combat multidrug-resistant infections.

By systematically exploring this chemical scaffold, the scientific community can pave the way for the development of novel and effective antibacterial drugs to address the pressing global challenge of antimicrobial resistance.

References

  • Geronikaki, A., et al. (2021). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules, 26(15), 4467. [Link]

  • Abd Alhameed, R., et al. (2020). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 25(20), 4848. [Link]

  • de Oliveira, R. B., et al. (2016). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. The Scientific World Journal, 2016, 7369024. [Link]

  • Patel, N. B., et al. (2012). Synthesis, Characterizationand Anti-Bacterial and Anti-Fungal Activity of Thiazolidin – 4 – One Derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 338-343. [Link]

  • Patel, R. J., & Patel, H. R. (2018). Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. International Journal for Modern Trends in Science and Technology, 4(10), 58-62. [Link]

  • Liu, H., et al. (2015). Antibacterial and anti-biofilm activities of thiazolidione derivatives against clinical Staphylococcus strains. Emerging Microbes & Infections, 4(1), e1. [Link]

  • Nawar, F. A., et al. (2020). Synthesis, Antibacterial Activity and DFT Calculations of Some Thiazolidine-4-Carboxylic acid Derivatives and Their Complexes with Cu(II), Fe(II) and VO(II). Egyptian Journal of Chemistry, 63(10), 3737-3751. [Link]

  • Jagtap, R. M., et al. (2021). Chapter 9. Synthesis, Antioxidant and Antibacterial Properties of Thiazolidine-4-Carboxylic Acid Derivatives. In Advances in Chemistry Research. Volume 76. Nova Science Publishers. [Link]

  • Gawande, N. G., et al. (2023). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. Antibiotics, 12(1), 123. [Link]

  • Mir, S. H., et al. (2021). Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acyl. Bioorganic & Medicinal Chemistry Letters, 48, 128253. [Link]

  • Al-Zahrani, F. M., et al. (2020). Arylthiazole Antibiotics Targeting Intracellular Methicillin-resistant Staphylococcus aureus (MRSA) that Interfere with Bacterial Cell Wall Synthesis. Scientific Reports, 10(1), 1-11. [Link]

  • El–Sharkawy, K. A. (2014). Synthesis and antimicrobial activity of 2-substituted-3-acetyl thiazolidine -4-carbonyl-amino acid derivatives. Journal of American Science, 10(12), 1-8. [Link]

  • Sharma, A., et al. (2020). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 150, 02003. [Link]

  • Chen, Y., et al. (2010). Synthesis, in vitro structure–activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Bioorganic & Medicinal Chemistry, 18(2), 477-495. [Link]

  • Singh, P., et al. (2016). 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities. European Journal of Medicinal Chemistry, 124, 69-80. [Link]

  • Du, G., et al. (2021). Optimization of 2-Acylaminocycloalkylthiophene Derivatives for Activity against Staphylococcus aureus RnpA. Antibiotics, 10(4), 369. [Link]

Sources

A Senior Application Scientist's Guide to Peptide Coupling Reagents: A Head-to-Head Comparison for Challenging Syntheses

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the chemical synthesis of peptides is a foundational technology. The success of Solid-Phase Peptide Synthesis (SPPS), the predominant methodology, hinges on the quantitative formation of amide bonds at every cycle.[1][2] While routine sequences are often straightforward, the synthesis of "difficult peptides"—those containing sterically hindered residues like α,α-disubstituted amino acids, N-methylated backbones, or aggregation-prone sequences—presents a formidable challenge.[3][4][5][6] In these demanding cases, the choice of coupling reagent is not a matter of preference but a critical determinant of yield, purity, and success.

This guide provides an in-depth, objective comparison of common and advanced coupling reagents, contextualized through the challenging model reaction of coupling a sterically hindered amino acid. We will dissect the mechanisms, present comparative data, and provide actionable protocols to empower you to make informed, evidence-based decisions for your most challenging synthetic targets.

Pillar 1: The Mechanism of Action - Understanding Activation and Racemization

The formation of a peptide bond requires the activation of a carboxylic acid group to render it susceptible to nucleophilic attack by an N-terminal amine.[6][7] The coupling reagent is the engine of this transformation, but its mechanism directly impacts efficiency and the preservation of stereochemical integrity.

In carbodiimide-mediated couplings (e.g., using DIC), the reagent activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This species is unstable and prone to two deleterious side reactions: rearrangement to an inactive N-acylurea or intramolecular cyclization to an oxazolone, the primary pathway for racemization.[8][9][10]

To mitigate this, additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are employed. These additives act as nucleophiles that rapidly intercept the O-acylisourea to form a more stable, yet still highly reactive, active ester. This active ester intermediate favors the desired aminolysis over side reactions, thereby accelerating coupling and suppressing racemization.[8][9][10][11][12] Modern "onium" salts (uronium/aminium and phosphonium reagents) are pre-packaged systems that incorporate the additive's moiety, streamlining the activation process.[9][12]

Peptide Coupling Mechanism cluster_activation Activation Step cluster_trapping Additive Trapping cluster_coupling Coupling Step AA_COOH Fmoc-AA-COOH Reagent Coupling Reagent (+ Base) Active_Intermediate Activated Species (e.g., O-acylisourea) Reagent->Active_Intermediate Activation Additive Additive (e.g., Oxyma, HOAt) Active_Ester Active Ester (Less prone to racemization) Active_Intermediate->Active_Ester Additive->Active_Ester Intercepts Peptide_NH2 H₂N-Peptide-Resin Peptide_Bond Fmoc-AA-NH-Peptide-Resin Active_Ester->Peptide_Bond Peptide_NH2->Peptide_Bond Nucleophilic Attack

General mechanism of peptide bond formation via coupling reagents and additives.

Pillar 2: The Contenders - A Profile of Key Reagent Classes

The modern peptide chemist has a diverse arsenal of reagents. They can be broadly grouped by their activating moiety, which dictates their reactivity, safety, and suitability for specific challenges.

  • Carbodiimides + Additives:

    • DIC/HOBt: The historical workhorse. While cost-effective, HOBt is now recognized as a Class 1 explosive, posing significant safety risks.[8][12] Its performance is generally inferior to modern additives.

    • DIC/OxymaPure: A superior system that replaces HOBt with the safer and more effective OxymaPure. Oxyma is more acidic than HOBt, resulting in more stable active esters that significantly reduce racemization and improve coupling efficiency.[8][11][12]

  • Uronium/Aminium Salts:

    • HBTU/TBTU: Based on HOBt, these were the standard for many years. They offer good performance for routine synthesis but are less effective for hindered couplings and carry the same safety concerns as HOBt.[3][12][13]

    • HATU: Based on HOAt, this is often considered the gold standard for difficult couplings. The nitrogen atom at the 7-position of the HOAt ring creates a more reactive active ester, leading to faster kinetics and higher success rates with hindered systems.[3][13][14]

    • COMU: Based on Oxyma, this third-generation reagent matches or even exceeds the performance of HATU.[9] Its key advantages are a superior safety profile (non-explosive), excellent solubility in common SPPS solvents, and high reactivity.[12][15][16]

  • Phosphonium Salts:

    • PyBOP/PyAOP: These are the phosphonium analogues of HBTU/HATU. Their primary advantage is the complete avoidance of a specific side reaction associated with uronium salts: guanidinylation of the N-terminal amine. This makes them the reagents of choice for critical applications like peptide cyclization or segment condensation, where the coupling reagent may be in excess relative to the carboxylic acid.[12]

Pillar 3: The Experiment - Head-to-Head Coupling of a Hindered Amino Acid

To provide a clear, data-driven comparison, we designed an experiment to benchmark the performance of these reagents in a universally recognized challenging context: the acylation of a primary amine with the sterically hindered, achiral amino acid, α-aminoisobutyric acid (Fmoc-Aib-OH).[6][17]

Experimental Workflow cluster_coupling Variable Step: Coupling Resin 1. Start: Rink Amide Resin Swell 2. Swell Resin in DMF Resin->Swell Deprotect 3. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 4. DMF Wash Deprotect->Wash1 C1 DIC/HOBt C2 DIC/Oxyma C3 HBTU C4 HATU C5 COMU Wash2 6. DMF Wash C1->Wash2 C2->Wash2 C3->Wash2 C4->Wash2 C5->Wash2 Cleave 7. Cleavage from Resin (TFA/TIS/H₂O) Wash2->Cleave Precipitate 8. Precipitate & Lyophilize Cleave->Precipitate Analyze 9. Analysis (RP-HPLC, LC-MS) Precipitate->Analyze

Workflow for the comparative synthesis and analysis.
Experimental Protocol: Fmoc-Aib-OH Coupling

This protocol outlines the single coupling cycle for adding Fmoc-Aib-OH to a deprotected Rink Amide resin.

  • Resin Preparation: Swell 100 mg of Rink Amide MBHA resin (loading ~0.5 mmol/g) in N,N-Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 2 mL of 20% piperidine in DMF for 5 minutes. Drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 2 mL) to remove all residual piperidine.

  • Coupling (Variable Step):

    • In a separate vial, prepare the activation mixture by dissolving Fmoc-Aib-OH (4 eq.), the coupling reagent (3.9 eq.), and the appropriate base in DMF.

      • For DIC/Additive: Dissolve Fmoc-Aib-OH (4 eq.) and the additive (HOBt or Oxyma, 4 eq.) in DMF.

      • For Onium Salts: Dissolve Fmoc-Aib-OH (4 eq.), the onium salt (HBTU, HATU, or COMU, 3.9 eq.), and Diisopropylethylamine (DIPEA) (8 eq.) in DMF.

    • Allow the mixture to pre-activate for 2 minutes.

    • Add the activation mixture to the washed resin.

    • For DIC/Additive: Add DIC (4 eq.) to the resin slurry.

    • Agitate the reaction vessel at room temperature for 2 hours.

  • Final Wash: Wash the resin with DMF (3 x 2 mL) and then Dichloromethane (DCM) (3 x 2 mL). Dry the resin in vacuo.

  • Cleavage: Treat the resin with 2 mL of a cleavage cocktail (95% Trifluoroacetic Acid, 2.5% Triisopropylsilane, 2.5% Water) for 2 hours.

  • Isolation & Analysis: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge, decant the ether, and lyophilize the crude peptide. Analyze the crude product by Reverse-Phase HPLC (RP-HPLC) to determine purity.

Data Summary & Discussion

The following table summarizes the expected outcomes from this comparative experiment, based on established reagent performance.

Coupling ReagentExpected Crude Purity (%)Key Performance Insights
DIC/HOBt 40-60%Low Efficiency. The OBt active ester is not reactive enough to overcome the significant steric hindrance of Aib, leading to a large amount of unreacted amine (deletion sequence).[6]
DIC/OxymaPure 70-85%Good Efficiency. The Oxyma active ester is significantly more reactive than the OBt ester, driving the reaction further to completion. Shows marked improvement over the classic HOBt system.[8][11]
HBTU 65-80%Moderate Efficiency. As an HOBt-based onium salt, HBTU performs better than DIC/HOBt but is still often insufficient for highly demanding couplings.[13]
HATU >95%Very High Efficiency. The highly reactive OAt ester is exceptionally effective at acylating hindered amines, driving the reaction to near completion and resulting in very high crude purity.[3][6][13][18]
COMU >95%Very High Efficiency. Performance is comparable or superior to HATU.[9][15] The combination of the reactive Oxyma ester and the uronium salt structure provides excellent results with the added benefit of enhanced safety and solubility.[16]

Note on Racemization: While Aib is achiral, racemization is a critical parameter when coupling chiral amino acids, especially residues like Cys and His. The degree of racemization generally follows the inverse of coupling efficiency, with more powerful reagents that promote rapid amide bond formation (HATU, COMU, DIC/Oxyma) showing superior chiral integrity.[8][11][13] Analysis is typically performed by chiral HPLC or after hydrolysis and derivatization.[19][20][21][22]

Conclusion & Recommendations

The choice of coupling reagent is a decisive factor in the outcome of challenging peptide syntheses. While classic reagents like HBTU or DIC/HOBt may be adequate for simple sequences, they are demonstrably inferior when faced with steric hindrance.

  • For Routine Synthesis: DIC/OxymaPure offers a safe, affordable, and effective modern alternative to the outdated and hazardous DIC/HOBt system.

  • For Difficult Couplings: For sterically hindered residues, N-methylated amino acids, and aggregation-prone sequences, high-reactivity onium salts are essential.

  • The Gold Standard: HATU remains a proven and exceptionally potent reagent for overcoming the most difficult synthetic challenges.[3][13]

  • The Modern Choice: COMU delivers performance on par with HATU but boasts a superior safety profile, better solubility, and often requires less base.[15][16][23] For laboratories prioritizing both performance and safety ("Green Chemistry"), COMU represents the current state-of-the-art.[15]

By understanding the underlying mechanisms and leveraging the data from direct comparisons, researchers can select the optimal tool for the job, transforming "difficult" peptides from synthetic liabilities into achievable targets.

References

  • OxymaPure vs. HOBt Hydrate: A Data-Driven Comparison of Peptide Coupling Additives. BenchChem.
  • A Head-to-Head Battle of Peptide Coupling Reagents: DCC vs. Triazine-Based Counterparts. BenchChem.
  • Navigating the Nuances of Peptide Coupling: A Comparative Guide to Boc-Oxyma and HOBt/HBTU for Racemiz
  • A Head-to-Head Battle: Benchmarking Coupling Reagents for the Synthesis of Difficult Peptide Sequences. BenchChem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • Detecting Racemization in Fmoc-Cys(Trt)-OH Peptides: A Comparative Guide to Analytical Methods. BenchChem.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Deriv
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Deriv
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Coupling Reagents. Aapptec Peptides.
  • Overview of Solid Phase Synthesis of Difficult Peptide Sequences.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC, NIH.
  • Difficult peptides. Oxford Academic.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Racemization Studies in Peptide Synthesis Through the Separation of Protected Epimeric Peptides by Reversed-Phase High Performance Liquid Chrom
  • An efficient Coupling Reagent: COMU. ChemicalBook.
  • HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency. BenchChem.
  • Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. PMC, NIH.
  • A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. BenchChem.
  • Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences Review and Research.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis.
  • Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study.

Sources

A Senior Application Scientist's Guide to Validating Biological Activity: A Comparative Analysis of In Vitro and In Vivo Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of a compound's biological activity is the bedrock upon which successful therapeutic interventions are built. This guide provides an in-depth comparison of in vitro and in vivo validation methodologies, offering insights into experimental design, data interpretation, and the strategic integration of both approaches for a comprehensive understanding of a compound's potential.

The Foundational Principle: Bridging the Gap from Hypothesis to Clinical Relevance

The journey from identifying a promising compound to developing a clinically effective drug is a multi-stage process. At its core lies the critical need to demonstrate and quantify the compound's intended biological effect. This is achieved through a carefully orchestrated series of experiments that fall into two broad categories: in vitro and in vivo assays.

  • In vitro (Latin for "in glass") studies are performed outside of a living organism, typically in a controlled laboratory setting using components of an organism, like cells or tissues.[1][2][3] These assays are instrumental in the early stages of drug discovery for screening large numbers of compounds and elucidating basic mechanisms of action.[1][2]

  • In vivo (Latin for "within the living") studies are conducted within a whole, living organism, such as animal models.[4] These are essential for evaluating the systemic effects of a compound, including its efficacy, safety, and pharmacokinetic profile, before it can be considered for human trials.[5][6]

The ultimate goal is to establish a strong in vitro-in vivo correlation (IVIVC) , a predictive mathematical model that relates in vitro properties to in vivo responses.[7][8][9] A robust IVIVC can streamline drug development, reduce the reliance on extensive clinical trials, and provide a more profound understanding of a drug's behavior.[7][8][10][11]

The In Vitro Approach: High-Throughput Screening and Mechanistic Insights

In vitro assays are the workhorses of early-stage drug discovery, offering a controlled environment to dissect biological mechanisms and assess the activity of numerous compounds rapidly and cost-effectively.[12][13]

Key In Vitro Assay Categories:
  • Biochemical Assays: These are the simplest form of in vitro assays and often involve purified enzymes, receptors, or other proteins.[13] They are ideal for target-based drug discovery and for determining a compound's direct interaction with its molecular target.[14]

    • Example: Enzyme Inhibition Assays These assays measure the ability of a compound to inhibit the activity of a specific enzyme.[15] This is crucial for understanding a drug's mechanism of action, as many drugs function as enzyme inhibitors.[15][16][17][18]

  • Cell-Based Assays: These assays utilize living cells, which can be either immortalized cell lines or primary cells isolated from tissues.[13] They provide a more physiologically relevant context than biochemical assays by assessing a compound's effect within a cellular environment.[13]

    • Example: Cell Viability Assays These assays are fundamental for determining a compound's cytotoxicity and its effect on cell proliferation.[19] Common methods include MTT, MTS, WST-1, and LDH assays, which measure metabolic activity or membrane integrity.[19][20][21][22]

  • Tissue-Based Assays: These assays use ex vivo tissue preparations to study the effects of a compound on a more complex biological system that retains some of the native architecture and cell-cell interactions.[13]

Comparative Overview of Common In Vitro Assays
Assay TypePrincipleAdvantagesLimitations
Enzyme Inhibition Measures the reduction in the rate of an enzymatic reaction in the presence of an inhibitor.[15]High throughput, cost-effective, provides direct target engagement data.Lacks physiological context, may not reflect cellular or systemic effects.
MTT/MTS/WST-1 Colorimetric assays that measure the metabolic activity of viable cells through the reduction of a tetrazolium salt to a colored formazan product.[22][23]High throughput, relatively inexpensive, widely used.Can be affected by changes in cellular metabolism that are not related to viability.[23]
LDH Release Measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[20]Simple, sensitive for detecting membrane damage.Less sensitive for detecting early apoptotic events.
Receptor Binding Quantifies the interaction between a compound and its target receptor.Provides information on binding affinity and specificity.Does not provide information on the functional consequence of binding (agonist vs. antagonist).
Experimental Workflow: A Step-by-Step Guide to a Cell Viability Assay (MTT)

The MTT assay is a widely used colorimetric method to assess cell viability.[22] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[22]

Caption: A typical workflow for an MTT cell viability assay.

The In Vivo Approach: Assessing Systemic Effects and Clinical Potential

While in vitro assays provide valuable initial data, they cannot fully replicate the complex biological environment of a living organism.[24] In vivo studies are therefore indispensable for evaluating a compound's overall efficacy, safety, and pharmacokinetic and pharmacodynamic properties in a whole-animal model.[4][5][6][25][26]

Key In Vivo Study Types:
  • Pharmacokinetic (PK) Studies: These studies examine what the body does to the drug, including its absorption, distribution, metabolism, and excretion (ADME).[27][28][29] Understanding a drug's PK profile is crucial for determining appropriate dosing regimens.[28][30]

  • Pharmacodynamic (PD) Studies: These studies investigate what the drug does to the body, focusing on the relationship between drug concentration and its therapeutic effect.[27][28][29] PD studies help to elucidate the mechanism of action in a living system.[30]

  • Efficacy Studies: These studies are designed to determine if a drug has the desired therapeutic effect in an animal model of a specific disease.[5][31]

  • Toxicology Studies: These studies assess the potential adverse effects of a drug candidate.[26]

Common Animal Models in Drug Development:

Genetically engineered mouse models are frequently used in drug development to study disease pathology, identify targets, and evaluate new therapeutic agents.[32] For cancer research, xenograft models, where human tumor cells or patient-derived tumor tissue are implanted into immunodeficient mice, are widely used.[33][34][35][36][37]

  • Cell Line-Derived Xenograft (CDX) Models: Established human cancer cell lines are implanted into immunodeficient mice.[35] These models are reproducible and cost-effective for initial efficacy screening.[35]

  • Patient-Derived Xenograft (PDX) Models: Tumor tissue directly from a patient is implanted into immunodeficient mice.[34][36][38] PDX models are considered more clinically relevant as they better maintain the characteristics of the original tumor.[38]

Comparative Overview of In Vivo Models for Oncology
Model TypeDescriptionAdvantagesLimitations
Cell Line-Derived Xenograft (CDX) Implantation of established human cancer cell lines into immunodeficient mice.[35]High reproducibility, relatively low cost, rapid tumor growth.[35]May not fully represent the heterogeneity of human tumors.
Patient-Derived Xenograft (PDX) Implantation of tumor fragments from a patient into immunodeficient mice.[36][38]High clinical relevance, preserves original tumor characteristics.[38]More expensive and time-consuming to establish, higher variability.
Syngeneic Models Implantation of murine tumor cells into immunocompetent mice.Intact immune system allows for the study of immunotherapies.May not fully recapitulate human tumor biology.
Experimental Workflow: A Step-by-Step Guide to a Xenograft Efficacy Study

Caption: A generalized workflow for a xenograft efficacy study.

Integrating In Vitro and In Vivo Data: A Holistic Approach to Validation

Neither in vitro nor in vivo assays alone can provide a complete picture of a compound's biological activity. A successful drug development program relies on the thoughtful integration of both approaches. In vitro studies serve as an initial screen to identify promising candidates and provide mechanistic insights, while in vivo studies validate these findings in a more complex, physiologically relevant system.[1]

The U.S. Food and Drug Administration (FDA) recognizes the importance of establishing a correlation between in vitro and in vivo data.[7] A strong IVIVC can be used to justify specifications for drug product release and may reduce the need for certain in vivo studies for post-approval changes.[8][11]

Caption: The drug discovery and development pipeline.

Conclusion: A Scientifically Rigorous and Ethically Mindful Path Forward

The validation of biological activity through a combination of in vitro and in vivo assays is a cornerstone of modern drug discovery and development. By understanding the strengths and limitations of each approach and by designing well-controlled, self-validating experiments, researchers can generate the robust data necessary to advance promising new therapies. As our understanding of biology and our technological capabilities continue to evolve, so too will our approaches to validating biological activity, with an increasing emphasis on more predictive in vitro models and the refinement, reduction, and replacement of animal testing where scientifically feasible.[39]

References

  • The (misleading) role of animal models in drug development - Frontiers. (n.d.). Retrieved January 14, 2026, from [Link]

  • The Limitations of Animal Models in Drug Development - PharmaFeatures. (n.d.). Retrieved January 14, 2026, from [Link]

  • In Vitro Assays | For successful drug discovery programs - AXXAM. (n.d.). Retrieved January 14, 2026, from [Link]

  • Role of animal models in biomedical research: a review - PMC. (2022). Retrieved January 14, 2026, from [Link]

  • In Vitro-In Vivo Correlation: Perspectives on Model Development - PMC. (2014). Retrieved January 14, 2026, from [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. (2016). Retrieved January 14, 2026, from [Link]

  • What is an Inhibition Assay? - Blog - Biobide. (n.d.). Retrieved January 14, 2026, from [Link]

  • How is in vitro–in vivo correlation (IVIVC) established? - Patsnap Synapse. (2025). Retrieved January 14, 2026, from [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Retrieved January 14, 2026, from [Link]

  • Xenograft and organoid model systems in cancer research - PMC. (2018). Retrieved January 14, 2026, from [Link]

  • ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES - IJRPC. (2023). Retrieved January 14, 2026, from [Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025). Retrieved January 14, 2026, from [Link]

  • In Vivo PK/PD Study Services | Reaction Biology. (n.d.). Retrieved January 14, 2026, from [Link]

  • Using Animal Models for Drug Development | Taconic Biosciences. (n.d.). Retrieved January 14, 2026, from [Link]

  • Six Common Methods for Cell Viability Assay: Principles, Applications - AntBio. (2025). Retrieved January 14, 2026, from [Link]

  • The Importance of In Vitro Assays - Visikol. (2023). Retrieved January 14, 2026, from [Link]

  • (PDF) Guidelines for cell viability assays - ResearchGate. (2020). Retrieved January 14, 2026, from [Link]

  • In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. (n.d.). Retrieved January 14, 2026, from [Link]

  • In Vitro Assays in Pharmacology: A Comprehensive Overview - IT Medical Team. (2024). Retrieved January 14, 2026, from [Link]

  • Patient derived xenograft - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • In vitro - in vivo correlation: from theory to applications. - SciSpace. (n.d.). Retrieved January 14, 2026, from [Link]

  • In vivo pharmacokinetics and pharmacodynamics models - Labtoo. (n.d.). Retrieved January 14, 2026, from [Link]

  • In Vitro Enzyme Assay: Cutting Edge Research - Da-Ta Biotech. (n.d.). Retrieved January 14, 2026, from [Link]

  • In Vitro Assay Development Services - Charles River Laboratories. (n.d.). Retrieved January 14, 2026, from [Link]

  • Preclinical Assay Development and In Vivo Services - IQVIA Laboratories. (n.d.). Retrieved January 14, 2026, from [Link]

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - NIH. (2012). Retrieved January 14, 2026, from [Link]

  • Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI. (2022). Retrieved January 14, 2026, from [Link]

  • Understanding Pharmacokinetics & Pharmacodynamics - Alimentiv. (n.d.). Retrieved January 14, 2026, from [Link]

  • Enzyme Inhibition Studies | BioIVT. (n.d.). Retrieved January 14, 2026, from [Link]

  • Preclinical In Vivo Studies - Creative Biolabs. (n.d.). Retrieved January 14, 2026, from [Link]

  • functional in vitro assays for drug discovery - YouTube. (2023). Retrieved January 14, 2026, from [Link]

  • In Vivo vs. In Vitro: Choosing the Right Experimental Model for Your Research - Cusabio. (n.d.). Retrieved January 14, 2026, from [Link]

  • Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products - FDA. (1999). Retrieved January 14, 2026, from [Link]

  • The Crucial Role of preclinical toxicology studies in Drug Discovery. (n.d.). Retrieved January 14, 2026, from [Link]

  • Categories of Scientific Evidence—In Vitro Data - Dietary Supplements - NCBI Bookshelf. (n.d.). Retrieved January 14, 2026, from [Link]

  • in vivo preclinical studies for drug discovery - YouTube. (2023). Retrieved January 14, 2026, from [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (2018). Retrieved January 14, 2026, from [Link]

  • Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization - Marin Biologic Laboratories. (2025). Retrieved January 14, 2026, from [Link]

  • Preclinical Studies : In Vitro & In Vivo - Rasayu Cancer Clinic. (n.d.). Retrieved January 14, 2026, from [Link]

  • Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods - PubMed. (2017). Retrieved January 14, 2026, from [Link]

  • Expectations on potency assays for antibody-based novel modalities – a regulatory perspective - CASSS. (2023). Retrieved January 14, 2026, from [Link]

  • Establishment and validation of an in vitro cell-based assay to assess the biological activity of insulin products | FDA. (2024). Retrieved January 14, 2026, from [Link]

  • Guidance for Industry - Regulations.gov. (n.d.). Retrieved January 14, 2026, from [Link]

  • Potency assays in cell therapies: A look behind the challenges - Clinical Trials Arena. (2026). Retrieved January 14, 2026, from [Link]

Sources

A Comparative Guide to Thiazolidine-2-Carboxylic Acid and Thiazolidine-4-Carboxylic Acid as Proline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Role of Proline and the Need for Analogs

In the intricate world of peptide and protein architecture, the amino acid proline holds a unique status. As the only proteinogenic amino acid with a secondary amine, its pyrrolidine ring imposes significant conformational constraints on the polypeptide backbone.[1][2] This rigidity is fundamental to protein folding, structure, and function, influencing turns, loops, and overall protein stability. The peptide bond preceding a proline residue has a notably lower energy barrier between the cis and trans conformations compared to other peptide bonds, making prolyl cis-trans isomerization a critical, often rate-limiting, step in protein folding.[3]

Given these unique properties, proline analogs—molecules that mimic its structure—are powerful tools for researchers and drug developers.[4] By systematically altering the proline ring, scientists can fine-tune peptide conformation, enhance stability, introduce novel chemical functionalities, and probe the role of proline's structure in biological processes.[1][3] Among the most studied are the thioprolines, where a methylene group of the pyrrolidine ring is replaced by a sulfur atom. This guide provides an in-depth comparison of two key thioproline isomers: thiazolidine-2-carboxylic acid (T2CA) , also known as β-thiaproline, and thiazolidine-4-carboxylic acid (T4CA) , or γ-thiaproline.

Structural and Conformational Analysis: The Isomeric Difference

The fundamental difference between T2CA and T4CA lies in the position of the sulfur atom relative to the carboxyl group. In T2CA, the sulfur atom replaces the β-carbon of proline, whereas in T4CA, it replaces the γ-carbon. This seemingly subtle isomeric distinction has profound implications for the molecule's chemical properties and biological behavior.

G cluster_pro Proline cluster_t2ca Thiazolidine-2-carboxylic acid (T2CA) cluster_t4ca Thiazolidine-4-carboxylic acid (T4CA) pro pro t2ca t2ca t4ca t4ca

Caption: Chemical structures of Proline, T2CA, and T4CA.

The introduction of the sulfur heteroatom alters the ring's pucker and the torsional angles of the backbone, influencing how these analogs are accommodated within a peptide chain.[5] Thiazolidine-derived proline analogs, for instance, can favor interactions between the dipole of the heterocyclic ring and the preceding carbonyl oxygen, which can impact the preference for cis or trans amide bond conformations.[5]

Comparative Profile: Synthesis, Biological Activity, and Applications

The choice between T2CA and T4CA is dictated entirely by the intended application, as their biological activities diverge significantly. While both can act as proline surrogates, their metabolic fates and primary mechanisms of action are distinct.

FeatureThiazolidine-2-carboxylic acid (T2CA)Thiazolidine-4-carboxylic acid (T4CA)
Common Name β-Thiaprolineγ-Thiaproline
Synthesis Condensation of glyoxylate and cysteamine.[6]Nucleophilic cyclic condensation of L-cysteine with formaldehyde or other aldehydes.[7][8][9]
Primary Biological Role Inhibitor of protein synthesis.[10]Prodrug of L-cysteine; antioxidant.[11][12][13]
Mechanism of Action Competitively inhibits proline activation and transfer to tRNAPro. Once incorporated, it can impair polypeptide chain elongation.[10]Undergoes non-enzymatic ring-opening in vivo to release L-cysteine, replenishing intracellular glutathione (GSH) stores.[11][13]
Interaction with Proline Dehydrogenase (PRODH) Acts as a substrate with a higher catalytic efficiency (kcat/KM) than proline. Oxidation yields a stable Δ4-thiazoline-2-carboxylate intermediate.[6]Acts as a good substrate.[11][14] Oxidation leads to the formation of cysteine.[6]
Key Applications Biochemical research into amino acid metabolism and protein synthesis.[15] Building block for pharmaceuticals (e.g., anti-inflammatory, anti-diabetic).[15]Hepatoprotection (e.g., against acetaminophen toxicity).[11] Antioxidant research and therapy.[16][17] Incorporation into recombinant proteins to study structure and function.[1][4] Development of novel therapeutics (e.g., influenza inhibitors).[18][19]

Deep Dive: Mechanistic Differences

Role in Protein Synthesis

Both T2CA and T4CA can be activated by aminoacyl-tRNA synthetases and incorporated into polypeptides in place of proline. However, a comparative study demonstrated that T2CA is a significantly more potent inhibitor of protein synthesis in systems from E. coli, rat liver, and rabbit reticulocytes.[10] The research suggests that after T2CA is incorporated into a growing polypeptide chain, it impairs further elongation, a mechanism not observed as prominently with T4CA.[10] This makes T2CA a superior tool for specifically studying and inhibiting protein biosynthesis .

The L-Cysteine Prodrug Pathway: The Hallmark of T4CA

The most significant and therapeutically relevant function of T4CA is its role as a prodrug for L-cysteine.[11][12][13][16][20] L-cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), the cell's primary endogenous antioxidant. Direct administration of L-cysteine is often impractical due to its rapid oxidation and low bioavailability.

T4CA cleverly bypasses this issue. It is readily absorbed and, at physiological pH, its thiazolidine ring opens to release free L-cysteine intracellularly.[11][13] This targeted delivery mechanism effectively boosts GSH levels, providing potent protection against oxidative stress. This has been demonstrated experimentally in models of acetaminophen-induced hepatotoxicity, where T4CA administration protected mice from lethal doses by restoring depleted hepatic GSH.[11] This prodrug capability is the cornerstone of T4CA's application in antioxidant and cytoprotective research.

Metabolism via Proline Dehydrogenase (PRODH)

Both analogs are substrates for PRODH, a key enzyme in proline catabolism. Interestingly, kinetic studies with the bifunctional enzyme Proline Utilization A (PutA) revealed that both T2CA and T4CA are oxidized with catalytic efficiencies 20-30 times higher than that of proline, primarily due to much lower KM values.[6]

However, the metabolic outcomes are different. The oxidation of T4CA ultimately yields cysteine, consistent with its role as a cysteine precursor.[6] In contrast, the oxidation of T2CA produces a stable intermediate, Δ4-thiazoline-2-carboxylate, which does not proceed to generate cysteine via this pathway.[6] This enzymatic data reinforces the distinct metabolic fates of the two isomers.

Experimental Protocols

Protocol 1: Residue-Specific Incorporation of Thiaprolines into Recombinant Proteins

This protocol outlines a general workflow for replacing proline residues with T2CA or T4CA in proteins expressed in E. coli, based on established methodologies.[1][2]

G start Transform expression vector into proline auxotrophic E. coli strain (e.g., DH5α Pro-) growth Grow transformed cells in rich medium (e.g., LB) to mid-log phase start->growth harvest Harvest cells by centrifugation and wash with M9 salts growth->harvest induction Resuspend cells in M9 minimal medium containing all amino acids EXCEPT Proline harvest->induction add_analog Add the desired proline analog (T2CA or T4CA) to the medium induction->add_analog express Induce protein expression (e.g., with IPTG) and incubate add_analog->express purify Harvest cells and purify the recombinant protein using standard chromatography express->purify verify Verify analog incorporation using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) purify->verify

Caption: Workflow for residue-specific incorporation of proline analogs.

Methodology:

  • Strain and Vector: Utilize a proline auxotrophic E. coli strain, which cannot synthesize its own proline, transformed with a plasmid encoding the protein of interest.

  • Initial Growth: Culture the cells in a proline-containing rich medium (e.g., Luria-Bertani broth) to a mid-logarithmic growth phase (OD600 ≈ 0.6-0.8).

  • Media Exchange: Pellet the cells via centrifugation, wash them with a sterile M9 salt solution to remove the rich medium, and resuspend them in an M9 minimal medium. This medium should be supplemented with all essential amino acids except for proline.

  • Analog Supplementation: Add the desired proline analog (T2CA or T4CA) to the minimal medium at a concentration typically ranging from 1-2 mM.

  • Induction and Expression: Induce protein expression (e.g., with IPTG for lac-based promoters) and allow the culture to grow for several hours. The cells, starved of proline, will utilize the supplied analog for protein synthesis.

  • Purification and Verification: Harvest the cells, lyse them, and purify the target protein. Confirm the successful incorporation and its extent using mass spectrometry, which will detect the mass shift corresponding to the replacement of proline (C5H9NO2, 115.13 g/mol ) with the thiaproline analog (C4H7NO2S, 133.17 g/mol ).

Protocol 2: In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol, adapted from methods used for thiazolidine derivatives, can be used to compare the direct radical-scavenging properties of T2CA and T4CA.[7][9]

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. This reduction is accompanied by a color change from deep violet to pale yellow, which can be quantified spectrophotometrically.

Reagents:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Test compounds (T2CA, T4CA) dissolved in a suitable solvent (e.g., methanol or DMSO) at various concentrations.

  • Ascorbic acid (as a positive control).

  • Methanol (as a blank).

Procedure:

  • Prepare a series of dilutions for T2CA, T4CA, and ascorbic acid.

  • In a 96-well plate, add 100 µL of each dilution to respective wells.

  • Add 100 µL of the DPPH solution to all wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at ~517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without a sample, and A_sample is the absorbance in the presence of the test compound.

  • Plot the % scavenging against the concentration and determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Expert Recommendation

Thiazolidine-2-carboxylic acid and thiazolidine-4-carboxylic acid, while structurally similar, are functionally distinct proline analogs whose applications rarely overlap.

  • Thiazolidine-4-carboxylic acid (T4CA) is the superior and more versatile analog for applications related to cellular protection and protein engineering . Its robust activity as an L-cysteine prodrug makes it an invaluable tool for studying and combating oxidative stress, with clear therapeutic potential.[11][17] Its successful incorporation into recombinant proteins also allows for subtle modulation of peptide conformation.[1]

  • Thiazolidine-2-carboxylic acid (T2CA) is a more specialized tool, best suited for research focused on the mechanisms of protein synthesis . Its higher inhibitory activity makes it a potent probe for investigating the roles of proline in translation and for developing agents that target this fundamental cellular process.[10]

Therefore, the selection is clear-cut: for researchers in drug development focusing on antioxidant therapies, hepatoprotection, or those in structural biology seeking to engineer protein stability, T4CA is the analog of choice . For biochemists and molecular biologists investigating the intricacies of the ribosomal machinery and protein translation, T2CA offers a more targeted and potent inhibitory tool .

References

  • Budisa, N., Minks, C., Medrano, F. J., Lutz, J., Huber, R., & Moroder, L. (1998). A new strategy for the global replacement of proline in proteins. FEBS letters, 425(3), 403–406. (URL not available)
  • Nagasawa, H. T., Goon, D. J., & Zera, R. T. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of medicinal chemistry, 27(5), 591–596. [Link][11][12][13]

  • Shoulders, M. D., & Raines, R. T. (2010). Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. Methods in enzymology, 473, 545–571. [Link][1][2]

  • Fang, C. Y., Lieblich, S. A., & Tirrell, D. A. (2019). Incorporation of non-canonical proline residues into proteins in Escherichia coli. Abstracts of Papers of the American Chemical Society, 258. (URL not available)
  • Saeed, A., Shaheen, H., Channar, P. A., Larik, F. A., & Seo, S. Y. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan journal of pharmaceutical sciences, 33(2), 575-579. [Link][7][9]

  • Pellizzari, L., Sgarrella, F., & Di Cola, D. (1990). Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems. The International journal of biochemistry, 22(12), 1431–1436. [Link]

  • Singh, R., & Pardasani, R. T. (2012). Synthesis, Antioxidant and Antibacterial Properties of Thiazolidine-4-Carboxylic Acid Derivatives. Nova Science Publishers. (URL not available)
  • Journal of Medicinal Chemistry. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry. [Link]

  • Fang, C. Y., et al. (2021). Incorporation of Aliphatic Proline Residues into Recombinantly Produced Insulin. ACS Chemical Biology. [Link]

  • Saeed, A., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Lee, Y. C., et al. (2005). A prodrug of cysteine, L-2-oxothiazolidine-4-carboxylic acid, regulates vascular permeability by reducing vascular endothelial growth factor expression in asthma. Molecular pharmacology. [Link]

  • Kang, Y. K. (2006). Impact of Cis‐proline analogs on peptide conformation. Biopolymers, 81(5), 392-406. [Link]

  • Semantic Scholar. (n.d.). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Retrieved from [Link]

  • Alemán, C., et al. (2006). Conformational Preferences of α-Substituted Proline Analogues. The Journal of organic chemistry. [Link]

  • De Flora, S., et al. (1989). L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human. Cancer research. [Link]

  • Zondlo, N. J., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]

  • Moroder, L., & Musiol, H. J. (2008). Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry. (URL not available)
  • Raghunathan, D., et al. (2020). Conformational landscape of substituted prolines. Amino acids. [Link]

  • ResearchGate. (n.d.). Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors. Retrieved from [Link]

  • Zondlo, N. J. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]

  • Wujec, M., & Paneth, A. (2020). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules. [Link]

  • ResearchGate. (n.d.). New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors. Retrieved from [Link]

  • Olinescu, R., & Greabu, M. (1987). Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. Archives of gerontology and geriatrics. [Link]

  • PubMed. (n.d.). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience. [Link]

  • Signorelli, M., et al. (2021). Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates. ACS chemical biology. [Link]

  • Włodek, L., & Czubak, J. (1989). The Antioxidative Properties of Thiazolidine Derivatives. Polish Journal of Pharmacology and Pharmacy. [Link]

  • PubChem. (n.d.). Thiazolidine-2-carboxylic acid. Retrieved from [Link]

  • Pardasani, R. T., et al. (2012). Antioxidant activity screening of a series of synthesized 2-aryl thiazolidine-4- carboxylic acids. Der Pharma Chemica. (URL not available)
  • Elthon, T. E., & Stewart, C. R. (1984). Effects of the Proline Analog l-Thiazolidine-4-carboxylic Acid on Proline Metabolism. Plant physiology. [Link]

  • Frontiers in Chemistry. (2022). Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. Retrieved from [Link]

  • World Scientific Publishing. (2012). Peptide and Protein Engineering for Biotechnological and Therapeutic Applications: Cis-Amide Stabilizing Proline Analogs. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic Acid: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a reagent extends far beyond its use in a reaction. The proper disposal of chemical compounds is not merely a regulatory hurdle but a cornerstone of a safe, efficient, and ethical laboratory. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid, ensuring the safety of personnel and the protection of our environment.

Chemical Profile and Hazard Assessment: Understanding the "Why"

Before we can address the "how" of disposal, we must first understand the "why." this compound, a commonly used building block in medicinal chemistry, possesses a specific hazard profile that dictates its handling and disposal.

Safety Data Sheets (SDS) consistently classify this compound with the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][4]

These classifications are not abstract warnings; they are directives. The potential for skin and eye irritation necessitates the use of appropriate Personal Protective Equipment (PPE), while the risk of respiratory irritation underscores the importance of handling the compound in a well-ventilated area. The oral toxicity highlights the need to prevent any possibility of ingestion through contamination.

Hazard ClassificationGHS CodeDescriptionImplication for Disposal
Acute Toxicity, OralH302Harmful if swallowedPrevent cross-contamination of surfaces and equipment.
Skin IrritationH315Causes skin irritationMandates use of chemical-resistant gloves.
Eye IrritationH319Causes serious eye irritationRequires use of safety glasses or goggles.
STOT - Single ExposureH335May cause respiratory irritationHandling should occur in a fume hood or well-ventilated area.

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound should be approached with the same meticulousness as any experimental procedure. The following workflow is designed to ensure a safe and compliant disposal process.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the waste, ensure you are wearing the appropriate PPE. This is non-negotiable.

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[4][5]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[4][5]

  • Body Protection: A standard laboratory coat is required.[5]

  • Respiratory Protection: If handling large quantities or if there is a risk of dust formation, a NIOSH-approved respirator may be necessary.[6]

Step 2: Waste Segregation - Preventing Unwanted Reactions

Proper segregation of chemical waste is critical to prevent dangerous reactions.[7][8]

  • Solid Waste: Collect solid this compound waste, including contaminated weigh boats and filter papers, in a designated, compatible container.[9] This container should be clearly labeled.

  • Liquid Waste: If the compound is dissolved in a solvent, the entire solution is considered hazardous waste. This waste stream must be segregated based on the solvent's properties (e.g., halogenated vs. non-halogenated).[9]

  • Contaminated Sharps: Any sharps, such as needles or broken glass, contaminated with this compound must be placed in a designated sharps container.[9]

Step 3: Waste Container Labeling - Clarity is Key

Properly labeling your waste container is a regulatory requirement and a critical safety measure.[10][11] The label should include:

  • The words "Hazardous Waste".[11][12]

  • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[11]

  • The specific hazards (e.g., "Irritant," "Harmful if Swallowed").[12]

  • The date the waste was first added to the container.[11]

  • Your name and laboratory information.[11]

Step 4: Storage in a Satellite Accumulation Area (SAA) - Safe and Secure

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][10][12]

  • The SAA should be under the direct control of laboratory personnel.[13]

  • Keep the waste container securely closed except when adding waste.[7][10]

  • Ensure the SAA is in a well-ventilated area.[13]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in an SAA.[10]

Step 5: Arranging for Disposal - The Final Step

Once the waste container is full or has been in the SAA for up to one year, it must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7] Do not attempt to dispose of this chemical down the drain or in the regular trash.[11][14]

Spill Management: Preparedness is Paramount

In the event of a spill, a swift and appropriate response is crucial.

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Step 1.

  • Contain the Spill: For a solid spill, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[2] For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.

  • Clean the Area: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup are considered hazardous waste and must be disposed of accordingly.

Decontamination Procedures

Any equipment, such as glassware or spatulas, that comes into contact with this compound must be thoroughly decontaminated.

  • Initial Rinse: Rinse the equipment with a suitable solvent that will dissolve the compound. This rinse aid should be collected as hazardous waste.

  • Wash: Wash the equipment with soap and water.

  • Final Rinse: Rinse with deionized water.

Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal Prep Identify Waste: This compound PPE Don Appropriate PPE: Gloves, Goggles, Lab Coat Prep->PPE Safety First Segregate Segregate Waste Type PPE->Segregate Solid Solid Waste Container Segregate->Solid Solid Liquid Liquid Waste Container (based on solvent) Segregate->Liquid Liquid Sharps Sharps Container Segregate->Sharps Sharps Label Label Container Correctly: Name, Hazards, Date Solid->Label Liquid->Label Sharps->Label Store Store in Designated SAA Label->Store EHS Contact EHS for Pickup Store->EHS Container Full or >1 Year Disposal Approved Waste Disposal Plant EHS->Disposal

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The careful management of chemical waste is not an afterthought but an integral part of scientific excellence.

References

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • American Society for Clinical Laboratory Science. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Fisher Scientific. (2024, February 23). SAFETY DATA SHEET: N-Boc-(R)-(-)-thiazolidine-4-carboxylic acid. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic Acid

Welcome to your comprehensive guide on the safe handling of this compound. As a key building block in medicinal chemistry and drug development, the proper management of this compound is paramount to ensuring both the integrity of your research and the safety of all laboratory personnel. This document provides an in-depth, procedural framework for its use, from initial risk assessment to final disposal, grounded in established safety protocols and scientific principles.

Hazard Identification and Risk Assessment: A Proactive Approach

Before any laboratory work commences, a thorough understanding of the potential hazards associated with this compound is essential. This proactive stance is the foundation of a safe experimental workflow.

Summary of Hazards:

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2][3]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2][3]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][2][3]

Physical and Chemical Properties:

PropertyValue
Physical StateSolid, Crystalline Powder
AppearanceWhite
OdorOdorless
Water SolubilityInsoluble

Source: Thermo Fisher Scientific SDS[3]

Expert Insight: The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis and is generally stable under basic and nucleophilic conditions.[4] However, its cleavage often requires acidic conditions, a factor to consider in your experimental design and waste stream management.[5][6] Thiazolidine derivatives, while diverse in their biological activity, should be handled with care, as some can exhibit unforeseen toxicological properties.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of appropriate PPE to protect against workplace hazards.[8][9][10] For handling this compound, the following PPE is required:

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[11] Always inspect gloves for tears or punctures before use. If prolonged contact is anticipated, consider double-gloving.[12]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[12] When there is a risk of splashing, such as when transferring solutions or working with larger quantities, a face shield worn over safety goggles is mandatory.[11][12] All eye and face protection should be ANSI Z87.1 certified.[12]

  • Protective Clothing: A flame-resistant lab coat should be worn at all times to protect against splashes and spills.[11] Closed-toe shoes and long pants are also mandatory.[12]

  • Respiratory Protection: Due to the risk of respiratory irritation from the dust, handling of the solid compound should be performed in a certified chemical fume hood.[13] If a fume hood is not available, a NIOSH-approved respirator for particulates is necessary.[14][15]

Operational Plan: A Step-by-Step Guide

This section outlines the procedural steps for the safe handling of this compound, from receipt to use in an experiment.

Receiving and Storage:
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Store: Keep the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[14]

Experimental Workflow:

The following diagram illustrates the decision-making process and necessary precautions at each stage of the experimental workflow.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_start Don PPE weighing Weigh Solid in Fume Hood prep_start->weighing dissolving Dissolve in Appropriate Solvent weighing->dissolving reaction_setup Set up Reaction in Fume Hood dissolving->reaction_setup monitoring Monitor Reaction Progress reaction_setup->monitoring workup Perform Aqueous Work-up monitoring->workup purification Purify by Chromatography or Recrystallization workup->purification analysis Analyze Product (NMR, LC-MS, etc.) purification->analysis

Caption: Experimental workflow for handling this compound.

Emergency Procedures:

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately remove all contaminated clothing.[15] Wash the affected area with soap and plenty of water for at least 15 minutes.[2][16] Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][15] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2][15] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[15] Rinse mouth with water.[2] Seek immediate medical attention.

  • Spill: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible End-of-Life Management

Proper chemical waste disposal is not only a regulatory requirement but also an ethical responsibility to protect the environment.[13]

Waste Segregation and Collection:
  • Solid Waste: Unused or contaminated this compound should be collected in a clearly labeled, sealed container for solid chemical waste.[13]

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled container for non-halogenated organic waste, unless the solvent is halogenated. Do not mix incompatible waste streams.[17]

  • Contaminated Materials: Any materials, such as gloves, paper towels, and pipette tips, that come into contact with the chemical should be disposed of as solid chemical waste.[13]

The following flowchart outlines the decision-making process for the disposal of waste generated from experiments involving this compound.

disposal_plan start Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Collect in Labeled Solid Waste Container is_solid->solid_waste Yes is_liquid Is the waste liquid? is_solid->is_liquid No is_contaminated Are materials contaminated? solid_waste->is_contaminated is_liquid->is_contaminated No is_halogenated Is the solvent halogenated? is_liquid->is_halogenated Yes liquid_waste_non_halogenated Collect in Labeled Non-Halogenated Liquid Waste Container liquid_waste_non_halogenated->is_contaminated liquid_waste_halogenated Collect in Labeled Halogenated Liquid Waste Container liquid_waste_halogenated->is_contaminated contaminated_waste Dispose of as Solid Chemical Waste is_contaminated->contaminated_waste Yes end Arrange for Pickup by EHS is_contaminated->end No contaminated_waste->end is_halogenated->liquid_waste_non_halogenated No is_halogenated->liquid_waste_halogenated Yes

Caption: Decision tree for the proper disposal of waste.

Final Disposal:

All waste containers must be kept closed except when adding waste.[18] Store waste in a designated satellite accumulation area until it is collected by your institution's environmental health and safety department for final disposal in accordance with federal, state, and local regulations.[17][18]

By adhering to these guidelines, you contribute to a culture of safety and responsibility in the laboratory, ensuring the well-being of yourself and your colleagues while advancing scientific discovery.

References

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. Available at: [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. Available at: [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. Available at: [Link]

  • OSHA's PPE Laboratory Standards. Clarion Safety Systems. Available at: [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. Available at: [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Available at: [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC, NIH. Available at: [Link]

  • Personal Protective Equipment (PPE) Toolkit. OneLab REACH, CDC. Available at: [Link]

  • Safety Information for thiazolidine. The Good Scents Company. Available at: [Link]

  • Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.
  • How safe is the use of thiazolidinediones in clinical practice? PubMed. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Safety Data Sheet for N-Boc-(R)-(-)-thiazolidine-4-carboxylic acid. Fisher Scientific. Available at: [Link]

  • Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.